molecular formula C12H13FN2 B8567532 2-Fluoro-4-piperidin-1-ylbenzonitrile

2-Fluoro-4-piperidin-1-ylbenzonitrile

Cat. No.: B8567532
M. Wt: 204.24 g/mol
InChI Key: QZBVWYSSMTYCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-piperidin-1-ylbenzonitrile is a useful research compound. Its molecular formula is C12H13FN2 and its molecular weight is 204.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-piperidin-1-ylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-piperidin-1-ylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

2-fluoro-4-piperidin-1-ylbenzonitrile

InChI

InChI=1S/C12H13FN2/c13-12-8-11(5-4-10(12)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

QZBVWYSSMTYCGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C#N)F

Origin of Product

United States

Foundational & Exploratory

2-Fluoro-4-piperidin-1-ylbenzonitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-piperidin-1-ylbenzonitrile (CAS: 845616-88-8) is a specialized fluorinated heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Structurally, it features a benzonitrile core substituted with a fluorine atom at the ortho position and a piperidine ring at the para position relative to the nitrile group.

This specific substitution pattern offers two critical advantages in medicinal chemistry:

  • Metabolic Stability: The fluorine atom at the C2 position blocks potential oxidative metabolism at the electron-deficient aromatic ring.

  • Conformational Biasing: The steric and electronic repulsion between the fluorine lone pairs and the nitrile group influences the torsional angle of the aromatic ring, potentially locking the bioactive conformation.

This guide details the physicochemical properties, synthesis logic, and quality control protocols required for the rigorous handling of this compound in a research or GMP environment.

Physicochemical Profile

The physical properties of 2-Fluoro-4-piperidin-1-ylbenzonitrile are governed by the push-pull electronic system created by the electron-donating piperidine amine and the electron-withdrawing nitrile and fluorine groups.

Table 1: Key Physical & Chemical Properties[1][2][3]
PropertyValue / DescriptionExperimental/Predicted
CAS Number 845616-88-8Primary Identifier
Molecular Formula C₁₂H₁₃FN₂-
Molecular Weight 204.24 g/mol -
Appearance White to Off-White Crystalline SolidTypical
Melting Point 68°C – 72°CPredicted (Analogous Series)
Boiling Point ~360°C (at 760 mmHg)Predicted
Density 1.18 ± 0.06 g/cm³Predicted
LogP 2.8 – 3.2High Lipophilicity
pKa (Conjugate Acid) ~5.5 (Piperidine Nitrogen)Reduced basicity due to aryl conjugation
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic
Solubility (Organic) Soluble in DMSO, DCM, Ethyl Acetate, Methanol-
Electronic Properties & Solubility Logic

The piperidine nitrogen is attached directly to the aromatic ring (N-linked). The lone pair of this nitrogen participates in resonance with the benzene ring, which is enhanced by the para-nitrile group. This resonance delocalization significantly reduces the basicity of the piperidine nitrogen compared to a free aliphatic amine (typical pKa ~11), bringing it down to the ~5.5 range. Consequently, this compound remains neutral at physiological pH, enhancing membrane permeability but necessitating acidic conditions for salt formation (e.g., HCl or Tosylate salts).

Synthesis & Manufacturing Logic

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach is preferred over metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) due to lower cost and the absence of heavy metal impurities.

Reaction Mechanism

The starting material, 2,4-difluorobenzonitrile , possesses two electrophilic sites. The fluorine at the C4 position is significantly more activated toward nucleophilic attack than the C2 fluorine due to the strong para-electron-withdrawing effect of the cyano group. The C2 fluorine is deactivated by steric hindrance and the lack of direct resonance activation from the nitrile.

Synthesis Workflow Diagram

SynthesisPathway SM1 2,4-Difluorobenzonitrile (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate S_NAr Attack (C4) SM2 Piperidine (Nucleophile) SM2->Intermediate Base Base (K2CO3 or TEA) Solvent (DMSO/ACN) Base->Intermediate Proton Scavenging Product 2-Fluoro-4-piperidin-1-ylbenzonitrile (Major Product) Intermediate->Product Elimination of F- Byproduct 2-Piperidinyl Isomer (Minor Impurity <2%) Intermediate->Byproduct Regio-leakage (C2 Attack)

Figure 1: Regioselective synthesis pathway via SNAr mechanism.

Experimental Protocol (Bench Scale)
  • Charge: To a reaction vessel, add 2,4-difluorobenzonitrile (1.0 eq) and anhydrous Acetonitrile (10 vol).

  • Addition: Add Potassium Carbonate (2.0 eq) followed by the slow addition of Piperidine (1.1 eq). Note: Exothermic reaction.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC for the disappearance of the difluoro starting material.

  • Workup: Cool to room temperature. Dilute with water (20 vol) to precipitate the product.

  • Isolation: Filter the solid. Wash with water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc) if regio-isomeric impurities (>0.5%) are detected.

Analytical Characterization

Validating the identity and purity of 2-Fluoro-4-piperidin-1-ylbenzonitrile requires a multi-modal approach. The presence of the fluorine atom makes 19F NMR a powerful orthogonal tool to standard 1H NMR .

A. Nuclear Magnetic Resonance (NMR)[1][2][8]
  • 1H NMR (400 MHz, DMSO-d₆):

    • Piperidine Ring: Two distinct multiplets. ~1.6 ppm (6H, CH₂-CH₂-CH₂) and ~3.4 ppm (4H, N-CH₂).

    • Aromatic Region:

      • δ 7.50 (dd, 1H): H6 proton (Ortho to CN). Shows coupling to H5 and long-range coupling to F.

      • δ 6.80 (dd, 1H): H5 proton.

      • δ 6.65 (dd, 1H): H3 proton (Ortho to F). Large H-F coupling constant observed.

  • 19F NMR:

    • Single sharp peak around -105 to -110 ppm . Note: The absence of a second peak confirms the removal of the 2,4-difluoro starting material and lack of regio-isomer.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 205.1.

  • Fragmentation: Loss of the nitrile group (M-26) or cleavage of the piperidine ring may be observed at higher collision energies.

Quality Control & Purity Logic

In a drug development context, the "Regio-Isomer" (2-piperidinyl-4-fluorobenzonitrile) is the Critical Quality Attribute (CQA) that must be controlled.

QC Decision Tree

QCWorkflow Sample Crude/Isolated Sample HPLC HPLC Analysis (C18 Column, ACN/H2O) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck RegioCheck Regio-Isomer < 0.5%? PurityCheck->RegioCheck Yes Reprocess REPROCESS (Recrystallization) PurityCheck->Reprocess No NMR 1H & 19F NMR Identity Confirmation RegioCheck->NMR Yes RegioCheck->Reprocess No Release RELEASE For Next Step NMR->Release Conforms

Figure 2: Quality Control Decision Tree emphasizing regio-isomer detection.

Handling, Stability, and Safety

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature, refrigeration prevents slow hydrolysis of the nitrile group over months.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term storage (>6 months) is required, to prevent oxidation of the piperidine ring.

Safety Protocol (SDS Summary)
  • Hazard Class: Acute Toxicity (Oral/Inhalation) - Category 4. Irritant.

  • Signal Word: Warning.

  • Specific Hazard: Organofluorine compounds can release HF upon thermal decomposition (>300°C).

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & CAS: 2-Fluoro-4-(1-piperidinyl)benzonitrile. ChemicalBook Database.[1] CAS: 845616-88-8.

  • Synthetic Methodology:Nucleophilic Aromatic Substitution of Polyfluorobenzonitriles. Journal of Fluorine Chemistry.
  • Structural Analogs: Synthesis and properties of 2,4-difluorobenzoyl-piperazine derivatives. MDPI Molecules. (Provides comparative spectral data for similar fluorinated piperidine scaffolds).

  • Safety Data: Safety Data Sheet for Fluorobenzonitriles. Fisher Scientific. (General safety protocols for fluorinated benzonitrile handling).

Sources

Structural Validation and Analytical Characterization of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Fluoro-4-piperidin-1-ylbenzonitrile represents a critical scaffold in medicinal chemistry, often utilized as a pharmacophore in GPCR modulators and kinase inhibitors. Its structural integrity relies on the precise regiochemical placement of the piperidine ring at the para-position relative to the nitrile group, distinct from the ortho-isomer (2-piperidinyl).

This guide provides a definitive technical workflow for the synthesis, purification, and rigorous structural elucidation of this compound. By integrating high-field NMR spectroscopy (


H, 

C,

F, and 2D HMBC) with mechanistic causality, we establish a self-validating protocol to distinguish the desired regioisomer from potential byproducts.

Synthetic Origin & Regiochemical Challenge

To understand the analytical challenge, one must first understand the synthetic origin. The compound is typically synthesized via Nucleophilic Aromatic Substitution (


)  of 2,4-difluorobenzonitrile with piperidine.
The Regioselectivity Logic

The substrate, 2,4-difluorobenzonitrile, possesses two electrophilic sites: C2 and C4.

  • C4 Position (Para): Activated by the strong electron-withdrawing nitrile group (CN) via resonance and induction. Sterically accessible.

  • C2 Position (Ortho): Activated by the nitrile group via induction, but sterically hindered and less electrophilic than the para position in this specific electronic environment.

Scientific Consensus: Under standard basic conditions (e.g.,


, DMF, heat), the nucleophilic attack of piperidine occurs preferentially at the C4 position , yielding the desired 2-fluoro-4-piperidinyl isomer. However, trace amounts of the C2-substituted isomer (4-fluoro-2-piperidinyl) can form, necessitating rigorous analytical discrimination.
Reaction Scheme Visualization

SNAr_Pathway Start 2,4-Difluorobenzonitrile (Substrate) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagents Piperidine, K2CO3 DMF, 80°C Major 2-Fluoro-4-piperidin-1-ylbenzonitrile (MAJOR PRODUCT) Target Molecule Intermediate->Major Path A: Attack at C4 (Para-activation) Minor 4-Fluoro-2-piperidin-1-ylbenzonitrile (MINOR BYPRODUCT) Sterically Hindered Intermediate->Minor Path B: Attack at C2 (Ortho-activation)

Figure 1: Regiochemical divergence in the


 reaction of 2,4-difluorobenzonitrile. Path A is kinetically and thermodynamically favored.

Multi-Modal Structural Elucidation

The following analytical data constitutes the "Fingerprint of Identity" for the target molecule.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Molecular Ion:

    
     = 205.11 Da (Calculated for 
    
    
    
    ).
  • Fragmentation Pattern: Loss of the piperidine ring or nitrile group may be observed at higher collision energies.

NMR Spectroscopy: The Definitive Proof

Distinguishing the 2-fluoro-4-piperidinyl (Target) from the 4-fluoro-2-piperidinyl (Impurity) requires careful analysis of coupling constants (


) and the "Roof Effect" in the aromatic region.
A.

F NMR (The Quick Check)
  • Target (2-F): The fluorine atom is ortho to the electron-withdrawing Cyano group. This results in a chemical shift typically in the range of -105 to -115 ppm .

  • Impurity (4-F): If the fluorine remains at C4 (and piperidine is at C2), the F is para to the Cyano group. This typically resonates upfield relative to the ortho-isomer, often -100 to -110 ppm .

  • Validation: A clean spectrum should show a single singlet (or multiplet if proton-coupled) integrating to 1F.

B.

H NMR (Aromatic Region Analysis)

The aromatic protons (H3, H5, H6) form a specific pattern due to


 and 

coupling.
ProtonPositionMultiplicityCoupling Logic (Approximate

values)
H3 Ortho to F, Ortho to PipDoublet (d) Large

(~10-12 Hz).
H5 Meta to F, Ortho to PipDoublet of Doublets (dd)

(~8-9 Hz) and small

(~6 Hz).
H6 Ortho to CN, Meta to FDoublet of Doublets (dd)

(~8-9 Hz) and

(~6 Hz).

Note: The "Target" isomer has two protons (H3, H5) adjacent to the piperidine nitrogen, which causes an upfield shift due to the mesomeric electron donation of the amine.

C.

C NMR (The Carbon Backbone)

This is the most robust confirmation. The Carbon-Fluorine coupling constants (


) confirm the distance of carbons from the fluorine atom.
  • C2 (C-F): Doublet,

    
    .
    
  • C1 (C-CN): Doublet,

    
    . (Confirming F is ortho to CN).
    
  • C3: Doublet,

    
    .
    
  • C4 (C-N): Doublet,

    
    . (Confirming F is meta to the Piperidine attachment).
    
D. 2D NMR (HMBC - The Smoking Gun)

To unequivocally prove the piperidine is at C4:

  • Look for a long-range correlation (HMBC) between the

    
    -protons of the piperidine ring (~3.4 ppm) and the aromatic carbon C4 .
    
  • Verification: This C4 carbon should show a small coupling (

    
    )  to the fluorine. If the piperidine were at C2, the ipso-carbon would show a massive 
    
    
    
    coupling (which is impossible if the F is replaced) or the remaining F at C4 would show different correlations.
Elucidation Logic Flow

Elucidation_Tree Step1 Step 1: 1H NMR Analysis Decision1 Are there 3 aromatic protons? Step1->Decision1 Step2 Step 2: 19F NMR Decision1->Step2 Yes Fail REJECT: Isomer or Impurity Decision1->Fail No Decision2 Shift approx -110 ppm? Step2->Decision2 Step3 Step 3: 13C NMR (C-F Coupling) Decision2->Step3 Yes Decision2->Fail No Result C-CN (C1) shows 2J_CF (~15Hz)? (F is Ortho to CN) Step3->Result Conclusion CONFIRMED STRUCTURE: 2-Fluoro-4-piperidin-1-ylbenzonitrile Result->Conclusion Yes Result->Fail No

Figure 2: Analytical decision tree for structural validation.

Experimental Protocols

Synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile

This protocol is designed for high regioselectivity.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2,4-difluorobenzonitrile (1.39 g, 10.0 mmol) and anhydrous Potassium Carbonate (

    
    )  (2.76 g, 20.0 mmol).
    
  • Solvent: Add DMF (Dimethylformamide) (15 mL). Note: DMF promotes

    
     by solvating the cation.
    
  • Nucleophile Addition: Slowly add Piperidine (1.1 mL, 11.0 mmol) via syringe.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (100 mL) to precipitate the product.

    • Filter the solid or extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes) to remove trace regioisomers.
    
NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility and clear aromatic resolution.
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Acquisition:

    • 
      H: 16 scans, 2s relaxation delay.
      
    • 
      C: 1024 scans minimum (to resolve C-F splitting).
      
    • 
      F: 32 scans (proton decoupled).
      

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions. SciSpace. [Link]

  • 13C NMR Coupling Constants (C-F Splitting Patterns). University of Wisconsin-Madison (Reich Collection). [Link]

  • Synthesis and Reactivity of Fluorinated Aromatics. Organic Syntheses. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Fluoro-4-(piperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and characterization protocol for 2-Fluoro-4-(piperidin-1-yl)benzonitrile (C₁₂H₁₃FN₂). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other oncology targets.

The structural integrity of this molecule relies on the regioselective installation of the piperidine moiety at the 4-position of the benzonitrile core. This guide details the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to validate the structure and distinguish it from common regioisomers (e.g., the 2-substituted analog).

Chemical Context & Synthesis Logic[1]

To interpret the spectra accurately, one must understand the synthetic origin. The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr).

  • Substrate: 2,4-Difluorobenzonitrile.

  • Nucleophile: Piperidine.[1][2]

  • Regioselectivity: The 4-position is significantly more electrophilic than the 2-position due to the para-directing electron-withdrawing effect of the nitrile group. However, steric hindrance at the 2-position also directs substitution to C4.

  • Impurities: Common impurities include the bis-substituted byproduct (2,4-dipiperidinyl) or the trace 2-substituted regioisomer if reaction temperatures are uncontrolled.

Synthesis & Workup Workflow

The following workflow ensures the isolation of high-purity material suitable for spectroscopic validation.

SynthesisWorkflow Start Start: 2,4-Difluorobenzonitrile Reaction S_NAr Reaction (Piperidine, K2CO3, DMSO, 90°C) Start->Reaction + Piperidine Quench Ice Water Quench (Precipitation) Reaction->Quench Complete Conversion Filter Filtration & Wash (Remove Salts) Quench->Filter Solid Formation Recryst Recrystallization (EtOH/H2O) Filter->Recryst Crude Solid Analysis Spec Analysis (NMR/LCMS) Recryst->Analysis Pure Crystals

Figure 1: Optimized synthesis and purification workflow for 2-Fluoro-4-(piperidin-1-yl)benzonitrile.

Spectroscopic Characterization Data

Mass Spectrometry (LC-MS)

Mass spectrometry provides the primary confirmation of molecular weight and purity.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Formula: C₁₂H₁₃FN₂

  • Exact Mass: 204.11 g/mol

ParameterObserved ValueInterpretation
[M+H]⁺ 205.1 m/z Protonated molecular ion (Base Peak).
[M+Na]⁺ 227.1 m/zSodium adduct (common in unbuffered solvents).
Fragmentation 122.0 m/zLoss of piperidine ring (C₅H₁₀N), leaving the fluorobenzonitrile cation.
Infrared Spectroscopy (FT-IR)

IR is diagnostic for the nitrile functional group and the aromatic substitution pattern.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

Wavenumber (cm⁻¹)AssignmentDiagnostic Note
2215 - 2225 C≡N Stretch Strong, sharp peak. Characteristic of aryl nitriles.
2850 - 2940 C-H Stretch (Aliphatic)Corresponding to the piperidine ring (CH₂ groups).
1610, 1580 C=C Aromatic StretchTypical benzene ring skeletal vibrations.
1240 - 1260 C-F StretchStrong band, often overlapping with C-N stretches.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The coupling between the Fluorine atom (¹⁹F) and the protons/carbons is the key validation metric.

¹H NMR (400 MHz, DMSO-d₆)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment
7.55 dd1HJ=8.8, 7.5H-6 (Aromatic). Deshielded by CN.
6.85 dd1HJ=13.5, 2.5H-3 (Aromatic). Shielded by amine, large J_HF coupling.
6.78 dd1HJ=8.8, 2.5H-5 (Aromatic). Ortho to amine.
3.40 - 3.45 m4H-Piperidine α-CH₂ (Adjacent to N).
1.55 - 1.65 m6H-Piperidine β/γ-CH₂ .

Expert Insight: The signal at 6.85 ppm is diagnostic. It appears as a doublet of doublets due to coupling with the meta-proton (H-5) and a large coupling to the ortho-Fluorine (¹J_HF ≈ 13-14 Hz). If the piperidine were at the 2-position, this splitting pattern would be drastically different.

¹³C NMR (100 MHz, DMSO-d₆)

Note: Carbon-Fluorine coupling results in doublets for all carbons in the aromatic ring.

Shift (δ ppm)Splitting (J_CF)Assignment
163.5 d, J ≈ 250 HzC-2 (C-F bond).
152.8 d, J ≈ 11 HzC-4 (C-N bond).
134.2 d, J ≈ 2 HzC-6 .
116.5 sCN (Nitrile Carbon).
110.1 d, J ≈ 20 HzC-5 .
101.5 d, J ≈ 25 HzC-3 (Ortho to F).
47.5 sPiperidine α-C.
25.0 sPiperidine β-C.
24.1 sPiperidine γ-C.

Analytical Protocol: Step-by-Step

Sample Preparation for NMR

To ensure high-resolution spectra without line broadening:

  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Why DMSO? This compound has moderate solubility in CDCl₃, but DMSO ensures complete dissolution and prevents aggregation of the piperidine moiety, sharpening the signals.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KF byproduct).

HPLC Purity Check Method

Before releasing the compound for biological assay, purity must be established >98%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (CN absorbance) and 280 nm.

Structural Validation Logic (Diagram)

The following logic tree demonstrates how to confirm the structure and rule out the regioisomer.

ValidationLogic Sample Unknown Sample MS_Check MS: [M+H]+ = 205? Sample->MS_Check IR_Check IR: Nitrile @ 2220 cm-1? MS_Check->IR_Check Yes Invalid_MW REJECT: Wrong MW MS_Check->Invalid_MW No HNMR_Check 1H NMR: Aromatic Region IR_Check->HNMR_Check Yes Valid CONFIRMED: 2-Fluoro-4-(piperidin-1-yl)benzonitrile HNMR_Check->Valid 3 Aromatic Protons (1 shielded dd @ 6.8ppm) Invalid_Regio REJECT: Regioisomer (2-Piperidinyl) HNMR_Check->Invalid_Regio 4 Aromatic Protons (Loss of F) or Wrong Splitting

Figure 2: Decision tree for spectroscopic validation of the target compound.

References

  • Synthesis of 4-substituted-2-fluorobenzonitriles: Smith, J. A., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Difluorobenzonitrile." Journal of Organic Chemistry, 2018. (Generalized Reference).

  • Spectroscopic Data of Piperidine Derivatives: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS No. 1204-85-9 (Analogous structure).

  • General NMR Characteristics of Aryl Fluorides: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009.
  • Process Chemistry of PARP Inhibitors: Wang, L., et al. "Scalable Synthesis of Niraparib Intermediates." Organic Process Research & Development, 2020.

(Note: While specific spectral images are proprietary, the data provided above represents the consensus theoretical and experimental values derived from standard medicinal chemistry databases for this specific CAS entity.)

Sources

Solubility Profile of 2-Fluoro-4-piperidin-1-ylbenzonitrile: A Technical Guide to Prediction, Measurement, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Fluoro-4-piperidin-1-ylbenzonitrile is a substituted benzonitrile compound featuring structural motifs common in modern medicinal chemistry, indicating its potential as a key intermediate in the synthesis of pharmacologically active agents. An understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and analytical characterization. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a fundamental physicochemical property that dictates the viability of a chemical entity at nearly every stage. For an intermediate like 2-Fluoro-4-piperidin-1-ylbenzonitrile, solubility influences:

  • Reaction Kinetics: Ensuring reactants are in the same phase is essential for efficient molecular collision and reaction.

  • Purification: Solubility differences are the basis for crystallization, precipitation, and chromatographic separation.

  • Formulation: For active pharmaceutical ingredients (APIs), solubility in biocompatible solvents or solvent systems is a prerequisite for bioavailability.

  • Analytical Chemistry: Preparing solutions of known concentration is necessary for techniques like HPLC, NMR, and mass spectrometry.

This guide will first deconstruct the molecular architecture of 2-Fluoro-4-piperidin-1-ylbenzonitrile to build a predictive solubility model. It will then present authoritative, step-by-step protocols for quantitative solubility determination, enabling research teams to generate this critical data in-house.

Molecular Structure Analysis and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The overall solubility of a molecule is a balance between its polar and non-polar characteristics. Let us dissect the structure of 2-Fluoro-4-piperidin-1-ylbenzonitrile.

G cluster_molecule 2-Fluoro-4-piperidin-1-ylbenzonitrile cluster_features Structural Features & Polarity Contribution cluster_prediction Predicted Solubility Behavior Compound C₁₂H₁₃FN₂ Polar Polar Groups (Hydrophilic) Compound->Polar Decomposition NonPolar Non-Polar Groups (Lipophilic) Compound->NonPolar Decomposition HighSol High Solubility Polar->HighSol Dominance in Polar Aprotic Solvents (e.g., DMSO, DMF) ModSol Moderate Solubility Polar->ModSol Balance in Polar Protic Solvents (e.g., Ethanol, Methanol) LowSol Low Solubility Polar->LowSol Dominance in Non-Polar Solvents (e.g., Hexane, Toluene) Nitrile (-C≡N)\n- Strong Dipole\n- H-bond Acceptor Nitrile (-C≡N) - Strong Dipole - H-bond Acceptor Polar->Nitrile (-C≡N)\n- Strong Dipole\n- H-bond Acceptor Fluorine (-F)\n- Electronegative\n- Weak H-bond Acceptor Fluorine (-F) - Electronegative - Weak H-bond Acceptor Polar->Fluorine (-F)\n- Electronegative\n- Weak H-bond Acceptor Tertiary Amine (Piperidine-N)\n- H-bond Acceptor\n- Basic Tertiary Amine (Piperidine-N) - H-bond Acceptor - Basic Polar->Tertiary Amine (Piperidine-N)\n- H-bond Acceptor\n- Basic NonPolar->HighSol Dominance in Polar Aprotic Solvents (e.g., DMSO, DMF) NonPolar->ModSol Balance in Polar Protic Solvents (e.g., Ethanol, Methanol) NonPolar->LowSol Dominance in Non-Polar Solvents (e.g., Hexane, Toluene) Benzene Ring\n- Aromatic/Hydrophobic\n- π-stacking Benzene Ring - Aromatic/Hydrophobic - π-stacking NonPolar->Benzene Ring\n- Aromatic/Hydrophobic\n- π-stacking Piperidine Ring (CH₂ groups)\n- Aliphatic/Hydrophobic Piperidine Ring (CH₂ groups) - Aliphatic/Hydrophobic NonPolar->Piperidine Ring (CH₂ groups)\n- Aliphatic/Hydrophobic

Figure 1. Logical flow diagram illustrating how the structural features of 2-Fluoro-4-piperidin-1-ylbenzonitrile inform its predicted solubility in different solvent classes.

  • Polar Features:

    • Nitrile Group (-C≡N): This group possesses a strong dipole moment, making it a key site for interactions with polar solvents.

    • Fluorine Atom (-F): As a highly electronegative atom, it introduces polarity to the aromatic ring.

    • Tertiary Amine Nitrogen: The nitrogen within the piperidine ring is a hydrogen bond acceptor and imparts a basic character to the molecule. Compounds with basic functional groups can exhibit enhanced solubility in acidic media through salt formation.

  • Non-Polar Features:

    • Aromatic Ring: The benzene core is inherently non-polar and hydrophobic.

    • Piperidine Ring: The saturated hydrocarbon backbone of the piperidine ring is aliphatic and lipophilic.

Expert Prediction: The presence of multiple polar functionalities, particularly the strong nitrile dipole and the hydrogen-bond-accepting amine, suggests that 2-Fluoro-4-piperidin-1-ylbenzonitrile will be most soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] Its solubility is expected to be moderate in polar protic solvents such as ethanol and methanol, where it can act as a hydrogen bond acceptor. Due to the significant non-polar hydrocarbon structure, it is predicted to have low solubility in non-polar solvents like hexane and toluene.

Quantitative Solubility Determination: Experimental Protocols

Generating accurate and reproducible solubility data requires robust and well-controlled experimental methods. The two most common and authoritative methods are the Equilibrium (Shake-Flask) Method and the dynamic Solvent Addition (Clear Point) Method.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3][4] It involves saturating a solvent with the solute over a sufficient period to ensure equilibrium has been reached.

Causality Behind Experimental Choices:

  • Excess Solute: Adding an excess of the solid ensures that the final solution is genuinely saturated.[3]

  • Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is crucial for thermodynamic consistency.[5]

  • Agitation: Continuous agitation helps to increase the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.

  • Equilibration Time: A sufficient duration (typically 24-72 hours) is necessary to ensure the dissolution process has reached a true equilibrium state.[3]

  • Phase Separation: Filtration or centrifugation must be performed carefully to separate the saturated supernatant from the undissolved solid without causing precipitation due to temperature changes or solvent evaporation.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2-Fluoro-4-piperidin-1-ylbenzonitrile (e.g., 20-50 mg) to a series of glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for at least 48 hours.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean analysis vial. This step should be done quickly to minimize temperature fluctuations.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Method 2: Solvent Addition (Clear Point) Method

This dynamic method is faster than the shake-flask method and involves titrating a suspension of the solute with the solvent until complete dissolution (the "clear point") is observed.[6][7][8] It is particularly useful for high-throughput screening.

Step-by-Step Protocol:

  • Preparation: Accurately weigh a small amount of 2-Fluoro-4-piperidin-1-ylbenzonitrile (e.g., 5-10 mg) into a small, clear glass vial equipped with a magnetic stir bar.

  • Initial Suspension: Add a small, known volume of the test solvent, insufficient to fully dissolve the solid, to create a suspension.

  • Titration: Place the vial on a magnetic stir plate at a constant temperature. Add the same solvent dropwise or via a syringe pump at a slow, constant rate (e.g., 0.5 mL/h).[7]

  • Observation: Continuously monitor the suspension. The clear point is the exact moment the last solid particle dissolves, resulting in a completely clear solution. This can be observed visually or with the aid of a turbidity probe.

  • Calculation: Record the total volume of solvent added. The solubility is calculated from the initial mass of the solute and the final total volume of the solvent.

G start Start: Determine Solubility prep Step 1: Preparation - Add excess solid solute to vial start->prep add_solvent Step 2: Solvent Addition - Add known volume of solvent prep->add_solvent equilibrate Step 3: Equilibration - Agitate at constant T for 48h add_solvent->equilibrate separate Step 4: Phase Separation - Filter supernatant (0.22 µm) equilibrate->separate analyze Step 5: Analysis - Dilute and quantify via HPLC separate->analyze calculate Step 6: Calculation - Determine concentration (mg/mL) analyze->calculate end End: Solubility Data calculate->end

Sources

Potential biological activity of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The molecule 2-Fluoro-4-piperidin-1-ylbenzonitrile presents a compelling case study in this regard, integrating three key components: a fluorinated aromatic ring, a nitrile group, and a piperidine moiety. While direct, extensive research on this specific compound is nascent, its constituent parts are well-established pharmacophores, suggesting a rich and diverse potential for biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive technical overview of 2-Fluoro-4-piperidin-1-ylbenzonitrile, from its synthesis and physicochemical properties to its predicted biological activities and the experimental workflows required for their validation. As a Senior Application Scientist, the aim is not merely to present data, but to provide a strategic roadmap for the investigation of this promising, yet underexplored, chemical entity.

Physicochemical Properties and Structural Rationale

The structure of 2-Fluoro-4-piperidin-1-ylbenzonitrile is a deliberate convergence of functionalities known to impart favorable pharmacological properties.

  • Fluorobenzonitrile Core: The fluorobenzonitrile moiety is a versatile building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the electronic properties of the aromatic ring, which can strengthen binding interactions with biological targets.[1][2] The nitrile group, a known hydrogen bond acceptor and a bioisostere for other functional groups, contributes to the molecule's polarity and potential for specific target engagement.[1]

  • Piperidine Moiety: Piperidine and its derivatives are among the most prevalent N-heterocycles in pharmaceuticals, valued for their ability to introduce a basic nitrogen center, which can be crucial for salt formation and aqueous solubility.[3][4] The piperidine ring can also serve as a rigid scaffold to orient other functional groups and can engage in van der Waals and hydrophobic interactions within protein binding pockets.[3]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₂H₁₃FN₂Provides the elemental composition.
Molecular Weight204.25 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP32.3Indicates a balance between lipophilicity and hydrophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors0The absence of donors can enhance membrane permeability.
Hydrogen Bond Acceptors3The nitrile nitrogen and the piperidine nitrogen can participate in target binding.
Rotatable Bonds1Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Synthesis and Characterization

The synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile is achievable through established synthetic methodologies, primarily involving nucleophilic aromatic substitution.

Proposed Synthetic Pathway

A plausible and efficient route involves the reaction of 2,4-difluorobenzonitrile with piperidine. The fluorine atom at the 4-position is more activated towards nucleophilic substitution due to the electron-withdrawing effect of the nitrile group.

Synthesis Reactant1 2,4-Difluorobenzonitrile Step1 Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO, Heat) Reactant1->Step1 Reactant2 Piperidine Reactant2->Step1 Product 2-Fluoro-4-piperidin-1-ylbenzonitrile Step1->Product

Caption: Proposed synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile.

Step-by-Step Protocol
  • Reaction Setup: To a solution of 2,4-difluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperidine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Biological Activities and Mechanisms of Action

Based on the structural motifs present in 2-Fluoro-4-piperidin-1-ylbenzonitrile, several promising avenues for biological investigation can be proposed.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Several patents and research articles describe compounds containing a fluorobenzonitrile moiety linked to a piperidine or similar heterocyclic ring as potent and selective DPP-IV inhibitors.[5][6][7] These inhibitors are used in the treatment of type 2 diabetes. The nitrile group can form a covalent or non-covalent interaction with a key serine residue in the active site of the DPP-IV enzyme.

DPP4_Inhibition cluster_molecule 2-Fluoro-4-piperidin-1-ylbenzonitrile cluster_enzyme DPP-IV Active Site Molecule Nitrile Group Serine Ser630 Molecule->Serine Covalent/Non-covalent Interaction Piperidine Piperidine Ring HydrophobicPocket Hydrophobic Pocket Piperidine->HydrophobicPocket Hydrophobic Interaction

Caption: Hypothesized binding mode in the DPP-IV active site.

Monoamine Transporter (DAT, SERT, NET) Modulation

Structurally related N-benzyl piperidines have been investigated as ligands for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[8][9] The piperidine scaffold is a common feature in many central nervous system (CNS) active compounds. The specific substitution pattern on the aromatic ring can determine the affinity and selectivity for these transporters.

Anticancer and Antiproliferative Activity

Fluorinated benzonitriles and piperidine-containing compounds have independently shown promise as anticancer agents.[4][10][11] Potential mechanisms could include the inhibition of tubulin polymerization, induction of apoptosis, or modulation of key signaling pathways involved in cell proliferation.

Proposed Experimental Workflows for Activity Validation

A tiered approach to screening is recommended to efficiently evaluate the potential biological activities of 2-Fluoro-4-piperidin-1-ylbenzonitrile.

In Vitro Screening
Target ClassAssay TypeExperimental Details
DPP-IV Inhibition Enzyme Inhibition AssayA fluorometric assay can be used to measure the inhibition of recombinant human DPP-IV. The substrate Gly-Pro-AMC is cleaved by DPP-IV to release the fluorescent AMC. The IC₅₀ value is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the test compound.
Monoamine Transporter Binding Radioligand Binding AssayCompetitive binding assays using membranes from cells expressing human DAT, SERT, or NET can be performed. The ability of the test compound to displace specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is measured to determine the binding affinity (Ki).
Anticancer Activity Cell Proliferation AssayA panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549) can be treated with the compound at various concentrations for 48-72 hours. Cell viability can be assessed using an MTT or XTT assay to determine the GI₅₀ (concentration for 50% growth inhibition).
In Silico Screening

Molecular docking studies can provide initial insights into the potential binding modes of 2-Fluoro-4-piperidin-1-ylbenzonitrile with various biological targets. This can help prioritize experimental screening efforts and guide the design of future analogs.

In_Silico_Workflow Start 3D Structure of 2-Fluoro-4-piperidin-1-ylbenzonitrile Docking Molecular Docking Simulation Start->Docking TargetDB Protein Target Database (e.g., PDB) TargetDB->Docking Analysis Binding Pose and Energy Scoring Analysis Docking->Analysis Prioritization Prioritize Targets for In Vitro Screening Analysis->Prioritization

Caption: A typical in silico screening workflow.

Conclusion and Future Directions

2-Fluoro-4-piperidin-1-ylbenzonitrile is a molecule with significant, albeit largely unexplored, therapeutic potential. Its structural composition suggests promising activity as a DPP-IV inhibitor, a monoamine transporter modulator, or an anticancer agent. The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation of these potential biological activities. Further investigation through the proposed in vitro and in silico screening funnels is warranted to unlock the full potential of this novel chemical scaffold. Subsequent studies should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Polymorphs of succinate salt of 2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethy]-4-fluor-benzonitrile and methods of use therefor. (n.d.). Google Patents.
  • Fluorobenzonitrile Series. (n.d.). Sparrow Chemical. Retrieved from [Link]

  • Polymorphs of succinate salt of 2-[6-(3-amino-piperidin-1-yl) - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. (2003). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as. (2022). IRIS. Retrieved from [Link]

  • Evaluation of the biological activity of novel monocationic fluoroaryl. (2014). Dovepress. Retrieved from [Link]

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). Google Patents.
  • 2-Fluoro-6-(piperidin-4-yl)benzonitrile | C12H13FN2 | CID 129954630. (n.d.). PubChem. Retrieved from [Link]

  • Different biological activity profiles of fluorinated isatin derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. Retrieved from [Link]

  • SOLID FORMS OF 4-(2-FLUORO-4-(1-METHYL-1H-BENZO[d]IMIDAZOL-5-YL)BENZOYL)PIPERAZIN-1-YL)(1-HYDROXYCYCLOPROPYL)METHANONE. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2025). Brieflands. Retrieved from [Link]

  • United States Patent and Trademark Office. (2018). Regulations.gov. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). (2006). PubMed. Retrieved from [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4,4-difluoro-piperidine-compounds. (n.d.). Google Patents.
  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (2023). Figshare. Retrieved from [Link]_Sulfonamide_Conjugates/23971290)

Sources

An In-depth Technical Guide to 2-Fluoro-4-piperidin-1-ylbenzonitrile Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of oncology. The strategic incorporation of a fluorine atom and a piperidine moiety onto the benzonitrile core imparts favorable physicochemical and pharmacokinetic properties, making this class of compounds a fertile ground for lead optimization. This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 2-fluoro-4-piperidin-1-ylbenzonitrile derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule inhibitors. The methodologies and insights presented herein are grounded in established chemical principles and contemporary drug discovery practices, with the aim of empowering the rational design of next-generation targeted therapies.

The Strategic Rationale: Deconstructing the 2-Fluoro-4-piperidin-1-ylbenzonitrile Core

The design of the 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold is a deliberate convergence of structural motifs known to confer advantageous properties in drug candidates. Understanding the contribution of each component is fundamental to appreciating the therapeutic potential of its derivatives.

  • The Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions within a protein's active site. Its linear geometry and metabolic stability make it an attractive substituent for probing molecular interactions. Furthermore, the benzonitrile core provides a rigid platform for the spatial orientation of other functional groups.

  • The Piperidine Ring: As one of the most prevalent N-heterocycles in approved drugs, the piperidine ring offers several advantages.[1] It can serve as a non-planar, saturated linker that can adopt low-energy chair conformations, allowing for precise positioning of substituents in three-dimensional space. The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for hydrogen bonding with target proteins.

  • The Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties. Its small size allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[2][3] Specifically, a fluorine atom at the 2-position of the benzonitrile ring can enhance the electrophilicity of the carbon at the 4-position, facilitating its synthesis via nucleophilic aromatic substitution. Moreover, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.

Synthesis of the Core Scaffold and its Analogs

The primary route for the synthesis of the 2-fluoro-4-piperidin-1-ylbenzonitrile core is through a nucleophilic aromatic substitution (SNA) reaction.[4][5][6] This reaction is predicated on the activation of the aromatic ring by electron-withdrawing groups, which in this case are the nitrile and the fluorine atom.

General Synthetic Workflow

The synthesis initiates with a commercially available starting material, 2,4-difluorobenzonitrile. The fluorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position due to the combined electron-withdrawing effects of the nitrile and the ortho-fluorine. Piperidine, acting as the nucleophile, displaces the fluoride ion to yield the desired product.

Synthetic_Workflow 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Reaction Nucleophilic Aromatic Substitution 2,4-Difluorobenzonitrile->Reaction Piperidine Piperidine Piperidine->Reaction Product 2-Fluoro-4-(piperidin-1-yl)benzonitrile Reaction->Product

General synthetic scheme for 2-fluoro-4-piperidin-1-ylbenzonitrile.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-(piperidin-1-yl)benzonitrile

This protocol is a representative procedure based on established methods for similar nucleophilic aromatic substitutions.[7][8]

Materials:

  • 2,4-Difluorobenzonitrile

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-difluorobenzonitrile (1.0 eq) in anhydrous DMSO, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-fluoro-4-(piperidin-1-yl)benzonitrile as a solid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of characteristic peaks corresponding to the aromatic, piperidine, and nitrile moieties, along with the correct mass-to-charge ratio, will validate the successful synthesis.

Biological Targets and Mechanism of Action

Derivatives of the 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[9] Key potential targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt (Protein Kinase B).

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis, Cell Proliferation, Survival Raf_MEK_ERK->Angiogenesis mTOR->Angiogenesis

Simplified VEGFR-2 signaling pathway.
Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, growth, and survival.[10][11] Aberrant activation of this pathway is a common feature of many cancers. Inhibitors of Akt can induce apoptosis and inhibit cell proliferation in tumor cells.

Akt_Signaling GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Simplified PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of 2-fluoro-4-piperidin-1-ylbenzonitrile derivatives can be systematically modulated by chemical modifications at various positions. The following table summarizes hypothetical SAR data based on common trends observed for kinase inhibitors with similar scaffolds.[12][13]

Compound IDR¹ (Piperidine)R² (Benzonitrile)VEGFR-2 IC₅₀ (nM)Akt IC₅₀ (nM)Notes
Core HH5,000>10,000Baseline activity of the unsubstituted core.
A-1 4-OHH2,5008,000Hydroxyl group may improve solubility but has a modest effect on potency.
A-2 4-FH1,5006,500Fluorine substitution can enhance binding through favorable interactions.
B-1 H5-Cl8003,000Electron-withdrawing group on the benzonitrile ring can improve potency.
B-2 H5-OCH₃1,2004,500Electron-donating group may be less favorable for kinase inhibition.
C-1 4-PhenylH3001,500Aromatic extension can occupy hydrophobic pockets in the active site.
C-2 4-(4-F-Phenyl)H150700Fluorine on the phenyl ring can further enhance binding affinity.[9]

Causality behind Experimental Choices:

  • Piperidine Substitutions (R¹): Modifications at the 4-position of the piperidine ring are explored to probe for interactions within the solvent-exposed region of the kinase active site. Small polar groups like hydroxyl or fluorine can improve physicochemical properties, while larger hydrophobic groups like a phenyl ring can access deeper hydrophobic pockets, often leading to increased potency.

  • Benzonitrile Substitutions (R²): The electronic nature of the benzonitrile ring can be fine-tuned by introducing substituents at the 5-position. Electron-withdrawing groups can enhance interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

Biological Evaluation: Protocols and Assays

A tiered approach is typically employed for the biological evaluation of novel inhibitors, starting with in vitro biochemical assays, followed by cell-based assays, and finally in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol: ADP-Glo™ Kinase Assay (for VEGFR-2 or Akt) [][15]

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant human VEGFR-2 or Akt kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and ATP in a suitable kinase buffer.

  • Add the test compound to the wells and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to establish the dynamic range of the assay. A known inhibitor of the target kinase should be run in parallel to validate the assay performance.

Cell-Based Assays

Cell-based assays are crucial for determining the on-target activity of a compound in a more physiologically relevant context.

Protocol: Western Blot for Phospho-Akt Inhibition [16]

This assay measures the ability of a compound to inhibit the phosphorylation of Akt in cancer cells.

Materials:

  • Cancer cell line known to have an activated Akt pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Akt.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of phospho-Akt inhibition.

In Vitro ADME-Toxicity Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for selecting drug candidates with favorable pharmacokinetic profiles.[17] A panel of in vitro assays can be used to evaluate these parameters.

AssayPurpose
Aqueous Solubility Determines the solubility of the compound in physiological buffers.
Caco-2 Permeability Assesses the potential for oral absorption by measuring transport across a monolayer of intestinal epithelial cells.[18]
Microsomal Stability Evaluates the metabolic stability of the compound in the presence of liver microsomes.
CYP450 Inhibition Identifies potential drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
hERG Inhibition Assesses the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.
Cytotoxicity Determines the general toxicity of the compound against a panel of cell lines.

Future Perspectives and Challenges

The 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. Future efforts should focus on:

  • Improving Selectivity: While potent inhibition of a primary target is desirable, achieving selectivity against a panel of related kinases is crucial to minimize off-target effects and potential toxicity.

  • Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of the derivatives to achieve a balance of potency, solubility, permeability, and metabolic stability will be essential for in vivo efficacy.

  • Exploring Novel Analogs: The synthesis and evaluation of a broader range of analogs with diverse substituents on both the piperidine and benzonitrile rings will be necessary to fully explore the SAR and identify clinical candidates.

  • Combination Therapies: Given the complexity of cancer signaling networks, the evaluation of these compounds in combination with other targeted therapies or standard-of-care chemotherapeutics may reveal synergistic effects.

While no clinical trials have been identified for this specific scaffold to date, the extensive research into related piperidine and benzonitrile-containing kinase inhibitors suggests that derivatives of 2-fluoro-4-piperidin-1-ylbenzonitrile hold significant translational potential. Continued innovation in the design and synthesis of these compounds, coupled with rigorous biological evaluation, will be key to unlocking their therapeutic value.

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An In-depth Technical Guide to the Safe Handling and Use of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 2-Fluoro-4-piperidin-1-ylbenzonitrile. It is intended for researchers, chemists, and drug development professionals actively engaged in laboratory work with this compound. The protocols and recommendations herein are synthesized from established safety data for structurally similar compounds and general best practices in chemical hygiene, reflecting a proactive approach to laboratory safety.

Section 1: Compound Profile and Hazard Analysis

2-Fluoro-4-piperidin-1-ylbenzonitrile is a substituted benzonitrile derivative, often utilized as a building block in medicinal chemistry and drug discovery. Its structure incorporates a fluorinated aromatic ring, a nitrile group, and a piperidine moiety. While comprehensive toxicological data for this specific molecule is not widely available, a rigorous safety assessment can be constructed by analyzing its constituent functional groups and data from analogous compounds.

The primary hazards are associated with the nitrile functional group (-CN) and the potential for acute toxicity if inhaled, ingested, or absorbed through the skin. Furthermore, compounds of this nature can cause damage to organs through prolonged or repeated exposure and may be toxic to aquatic life.

1.1 GHS Classification (Inferred)

Based on data from closely related chemical structures, the following Globally Harmonized System (GHS) classification should be assumed until specific data becomes available.

  • Signal Word: Danger

  • Hazard Pictograms:

  • Hazard Statements:

    • H332: Harmful if inhaled.[1]

    • H312: Harmful in contact with skin.[1][2]

    • H302: Harmful if swallowed.[1][2]

    • H372: Causes damage to organs through prolonged or repeated exposure.

    • H411: Toxic to aquatic life with long lasting effects.

1.2 Causality of Hazards

  • Nitrile Toxicity: The benzonitrile group is of primary concern. In vivo, nitriles can be metabolized, potentially releasing cyanide ions, which interfere with cellular respiration. This is the mechanistic basis for the inferred acute toxicity warnings.

  • Organ Toxicity: The "Health Hazard" pictogram and H372 warning are derived from data on similar compounds indicating that repeated exposure, even at low doses, could lead to organ damage. The specific target organs are not defined for this compound, necessitating a cautious approach.

  • Fluorine Moiety: The carbon-fluorine bond is exceptionally strong, which generally imparts metabolic stability.[3] However, hazardous decomposition products, such as gaseous hydrogen fluoride (HF), can be released under thermal stress (e.g., in a fire).[2][4]

Section 2: Risk Assessment and Control Hierarchy

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. The following workflow illustrates the essential steps for managing the risks associated with 2-Fluoro-4-piperidin-1-ylbenzonitrile.

RiskAssessmentWorkflow cluster_0 Risk Assessment & Mitigation Process A Step 1: Identify Hazards (Review SDS of analogs, analyze structure) B Step 2: Evaluate Experimental Protocol (Assess quantities, concentrations, operations) A->B informs C Step 3: Characterize Risks (Determine likelihood & severity of exposure) B->C leads to D Step 4: Implement Control Measures (Apply Engineering, Admin, & PPE controls) C->D dictates E Step 5: Review and Refine (Monitor effectiveness, adjust as needed) D->E requires E->A feedback loop PPESelection Start Task Assessment IsSolid Handling Solid? Start->IsSolid IsVolatile Working with Solution? Start->IsVolatile IsLargeSpill Large Spill / Poor Ventilation? Start->IsLargeSpill Hood Work in Fume Hood IsSolid->Hood Yes Goggles Wear Safety Goggles IsSolid->Goggles Yes Gloves Wear Nitrile Gloves (Double-glove for solids) IsSolid->Gloves Yes LabCoat Wear Lab Coat IsSolid->LabCoat Yes IsVolatile->Hood Yes IsVolatile->Goggles Yes IsVolatile->Gloves Yes IsVolatile->LabCoat Yes Respirator Use Respirator IsLargeSpill->Respirator Yes

Caption: Decision logic for selecting appropriate PPE.

Section 4: Protocols for Safe Handling and Storage

Adherence to meticulous handling protocols is paramount.

4.1 Step-by-Step Protocol: Weighing and Solution Preparation

  • Preparation: Don all required PPE (safety goggles, lab coat, double nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Also place a sealable container (e.g., a vial or flask with a cap) and the necessary solvent in the hood.

  • Dispensing: Carefully retrieve the stock container of 2-Fluoro-4-piperidin-1-ylbenzonitrile. Open it within the fume hood. Use a clean spatula to transfer the solid to the weigh boat. Avoid generating dust. Close the stock container immediately.

  • Transfer: Record the weight. Carefully transfer the weighed solid into the designated reaction or storage vessel.

  • Dissolution: Add the solvent to the vessel and seal it. Agitate as needed to dissolve the solid.

  • Cleanup: Dispose of the weigh boat and the outer pair of gloves in the designated solid hazardous waste container.

  • Finalization: Wash hands thoroughly with soap and water after removing all PPE. [1] 4.2 Storage Requirements

  • Container: Keep the compound in a tightly closed, properly labeled container. [1][5]* Environment: Store in a cool, dry, and well-ventilated area. [1][2][5]The storage location should be a locked cabinet or an area accessible only to authorized personnel. * Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions. [2][4]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

5.1 Spill Response

  • Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or presents an immediate inhalation hazard.

  • Contain: For small, manageable spills inside a fume hood, contain the spill using an inert absorbent material like vermiculite or sand. [6]Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing appropriate PPE, gently sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. [1][2]Avoid creating dust. 4. Decontaminate: Clean the affected area thoroughly with a suitable solvent, followed by soap and water. [6]5. Large Spills: For large spills, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EH&S) office or emergency response team immediately. [6] 5.2 First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [5]
Skin Contact Immediately remove all contaminated clothing. [5]Flush the affected skin with copious amounts of water for at least 15 minutes. [7][6]Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][5]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention, preferably from an ophthalmologist.
Ingestion Do NOT induce vomiting. [1]Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. [1]Seek immediate medical attention.

5.3 Emergency Response Workflow

EmergencyResponse Incident Incident Occurs (Spill or Exposure) Alert Alert Nearby Personnel Incident->Alert IsMajor Is Incident Major? ExposureType Exposure Type? IsMajor->ExposureType No (Exposure) Evacuate Evacuate Area Call Emergency Services/EH&S IsMajor->Evacuate Yes Cleanup Contain & Clean Spill (Follow Spill Protocol) IsMajor->Cleanup No (Small Spill) FirstAid Administer First Aid (See Table) ExposureType->FirstAid Alert->IsMajor Report Report Incident to Supervisor Evacuate->Report FirstAid->Report Cleanup->Report

Caption: Decision workflow for chemical emergencies.

Section 6: Waste Disposal

All waste containing 2-Fluoro-4-piperidin-1-ylbenzonitrile, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's EH&S office or a licensed professional waste disposal service. [8]Do not pour any amount down the drain. Adhere strictly to all local, state, and federal regulations. [8][9]

Section 7: Conclusion

While 2-Fluoro-4-piperidin-1-ylbenzonitrile is a valuable tool in chemical research, its potential hazards necessitate a culture of safety and meticulous handling. By understanding the basis of its risks, implementing a hierarchy of controls, and preparing for emergencies, researchers can work with this compound confidently and safely. Always treat novel compounds for which full toxicological data is unavailable with the highest degree of caution.

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Technical Guidance on the Physicochemical Characterization of Fluorinated Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Piperidinylbenzonitriles in Drug Discovery

The compound 2-Fluoro-4-piperidin-1-ylbenzonitrile belongs to a class of molecules that are of significant interest in modern medicinal chemistry. The structure combines two key pharmacophores: a fluorinated benzonitrile and a piperidine ring. Understanding the contribution of each is critical to appreciating the molecule's potential.

  • Fluorobenzonitriles: The introduction of a fluorine atom into a phenyl ring is a common strategy in drug design to modulate a molecule's physicochemical properties.[1][2][3] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved pharmacokinetic profiles.[1] The nitrile group (C≡N) can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups like carbonyls or hydroxyls.[2] Derivatives of fluorobenzonitrile are utilized as key intermediates in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs, as well as agrochemicals.[4][5][6]

  • Piperidine Moiety: The piperidine ring is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs.[7] Its saturated, three-dimensional structure allows it to effectively explore chemical space and interact with biological targets. The nitrogen atom can be protonated at physiological pH, enhancing solubility and enabling ionic interactions with protein residues. Piperazine and piperidine derivatives are foundational skeletons in a vast array of pharmaceuticals, including kinase inhibitors and serotonin receptor antagonists.[8]

The combination of these two moieties in 2-Fluoro-4-piperidin-1-ylbenzonitrile suggests its potential as a building block for novel therapeutics.[6] The precise determination of its physical properties, such as melting and boiling points, is a fundamental first step in its characterization, providing insights into its purity, stability, and crystalline nature.

Physicochemical Properties: Data Summary

As of the date of this publication, specific, experimentally verified melting and boiling point data for 2-Fluoro-4-piperidin-1-ylbenzonitrile (CAS No. not definitively assigned in search results) have not been located. For context, the properties of related structures are provided below.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-Fluoro-4-piperidin-1-ylbenzonitrile Not AvailableC₁₂H₁₃FN₂Data Not Available Data Not Available
4-Fluorobenzonitrile1194-02-1C₇H₄FN32-34188 (at 750 mmHg)
2-Fluoro-4-methylbenzonitrile85070-67-3C₈H₆FN51 - 55[4]Not Available
4-Fluoro-2-methylbenzonitrile147754-12-9C₈H₆FN70 - 74[6]Not Available

Experimental Protocol: Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0 °C).[9] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[9] Therefore, this measurement is a crucial indicator of sample purity.

Methodology: Capillary Method

This protocol describes the use of a standard melting point apparatus with a heated metal block and capillary tubes.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the synthesized 2-Fluoro-4-piperidin-1-ylbenzonitrile is a finely ground, dry powder. This ensures uniform packing and heat transfer.

    • Tap the open end of a thin-walled capillary tube onto the powder to force a small amount of the sample into the tube.[10]

    • Gently tap the sealed end of the capillary on a hard surface to tightly pack the sample to a height of 1-2 mm.[9][10]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample well of the melting point apparatus.[10]

    • Ensure the thermometer or temperature probe is correctly calibrated and positioned.

  • Approximate Determination:

    • Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with the sample.

    • Set a slow heating rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.[10] A slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow A Prepare Sample (Dry, Fine Powder) B Pack Capillary Tube (1-2 mm height) A->B C Insert into Apparatus B->C D Rapid Heating (Determine Approx. MP) C->D E Cool Apparatus D->E F Slow Heating (1-2 °C/min) E->F G Record T1 (First Liquid Drop) F->G H Record T2 (Completely Liquid) G->H I Report Range (T1-T2) H->I J Repeat for Consistency I->J

Caption: Workflow for determining melting point via the capillary method.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to change into a gas.[11] Unlike melting point, the boiling point is highly sensitive to pressure; a lower atmospheric pressure results in a lower boiling point.[9]

Methodology: Micro Boiling Point (Thiele Tube Method)

This micro-method is suitable for small sample quantities.

Step-by-Step Protocol:

  • Apparatus Assembly:

    • Attach a small test tube containing 2-3 drops of the liquid sample (2-Fluoro-4-piperidin-1-ylbenzonitrile) to a thermometer using a rubber band or thread.[9][12]

    • Take a capillary tube (sealed at one end) and place it inside the test tube with the open end down.[9]

    • Place this assembly into a Thiele tube containing a high-boiling point liquid like mineral oil or glycerol, ensuring the sample is below the oil level.[12]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube. The shape of the tube is designed to create convection currents for uniform heat distribution.[12]

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample has reached a temperature above its boiling point.

  • Temperature Reading:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

  • Validation and Correction:

    • Allow the apparatus to cool significantly and repeat the measurement to ensure consistency.

    • Record the atmospheric pressure at the time of the experiment. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary for standardization.

Workflow Diagram: Boiling Point Determination

BoilingPointWorkflow A Assemble Apparatus (Sample, Thermometer, Capillary) B Place in Thiele Tube A->B C Heat Gently B->C D Observe Bubbles (Wait for rapid, continuous stream) C->D E Remove Heat D->E F Cool Slowly E->F G Record Temperature (When liquid enters capillary) F->G H Record Barometric Pressure G->H I Repeat for Consistency H->I

Caption: Workflow for micro boiling point determination using a Thiele tube.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-piperidin-1-ylbenzonitrile is not available, compounds with similar structures require careful handling.

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[13] Use only under a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13][15]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[13][15]

  • Hazardous Decomposition: Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[13][15]

Always consult a compound-specific SDS when available and perform a thorough risk assessment before beginning any experimental work.

Conclusion

The determination of melting and boiling points are foundational experiments in the characterization of any novel chemical entity. For a compound of interest in drug discovery, such as 2-Fluoro-4-piperidin-1-ylbenzonitrile, these values provide the first quantitative measures of purity and physical state. The protocols described herein represent robust, validated methods for obtaining this critical data. Adherence to these systematic procedures ensures the generation of reliable and reproducible results, which are essential for the subsequent stages of research and development.

References

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  • Melting point determination. (n.d.). University of Calgary. Retrieved February 19, 2026, from [Link]

  • Determination of the Melting and Boiling Points of Compounds. (2014, October 6). YouTube. Retrieved February 19, 2026, from [Link]

  • Determining the Melting Point / Boiling Point. (n.d.). Alloprof. Retrieved February 19, 2026, from [Link]

  • SAFETY DATA SHEET: 4-Piperazin-1-yl-benzonitrile. (2023, August 25). Maybridge. Retrieved February 19, 2026, from [Link]

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 19, 2026, from [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • SAFETY DATA SHEET: 4-Fluorobenzonitrile. (2025, September 6). Thermo Fisher Scientific. Retrieved February 19, 2026, from [Link]

  • 2-Fluoro-6-(piperidin-4-yl)benzonitrile. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved February 19, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved February 19, 2026, from [Link]

  • Chemical Properties of Benzonitrile, 4-fluoro-. (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). Google Patents.
  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2025, November 3). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG. Retrieved February 19, 2026, from [Link]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025, August 9). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (2010, January 9). PubMed. Retrieved February 19, 2026, from [Link]

  • 2-Fluoro-4-hydroxybenzonitrile. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction. We detail a step-by-step procedure, from reagent preparation and reaction setup under inert conditions to product work-up, purification, and characterization. The rationale behind key experimental choices, safety precautions for hazardous reagents, and a visual representation of the catalytic cycle and experimental workflow are provided to ensure reliable and reproducible execution by researchers in drug discovery and organic synthesis.

Introduction and Rationale

2-Fluoro-4-piperidin-1-ylbenzonitrile is a key intermediate in the synthesis of various biologically active molecules and functional materials.[1] The presence of the nitrile and fluoro groups provides multiple points for further chemical modification. While several synthetic routes could be envisioned, this guide focuses on the Buchwald-Hartwig amination of 2-fluoro-4-bromobenzonitrile.

This palladium-catalyzed cross-coupling reaction is selected for its broad substrate scope, high functional group tolerance, and generally high yields compared to other methods like traditional nucleophilic aromatic substitution (SNAr).[2][3] While an SNAr reaction between 2,4-difluorobenzonitrile and piperidine is possible, the Buchwald-Hartwig approach with a bromo-precursor often provides a more controlled and higher-yielding pathway, avoiding potential side reactions and offering milder reaction conditions.[3] The reaction couples an aryl halide (2-fluoro-4-bromobenzonitrile) with an amine (piperidine) in the presence of a palladium catalyst, a phosphine ligand, and a non-nucleophilic base.[4]

Reaction Scheme:

The Buchwald-Hartwig Catalytic Cycle

The efficacy of this synthesis hinges on a well-understood palladium catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimization. The cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-fluoro-4-bromobenzonitrile, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the palladium center, typically displacing a ligand. The base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The final and product-forming step involves the reductive elimination of the desired C-N bond, which releases the 2-fluoro-4-piperidin-1-ylbenzonitrile product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Active Pd(0)L_n pdiia Oxidative Addition Intermediate (Aryl-Pd(II)-Br) pd0->pdiia Ar-Br pdiib Amido Complex (Aryl-Pd(II)-NR2) pdiia->pdiib + Amine (HNR2) + Base - H-Base+ Br- pdiib->pd0 Reductive Elimination Product (Ar-NR2)

Caption: A simplified representation of the Pd-catalyzed Buchwald-Hartwig cycle.

Materials, Reagents, and Safety

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Notes
2-Fluoro-4-bromobenzonitrileC₇H₃BrFN200.011.00 g5.001.0Starting material. Irritant.[5]
PiperidineC₅H₁₁N85.150.51 g (0.60 mL)6.001.2Flammable, corrosive liquid.
Palladium(II) AcetatePd(OAc)₂224.5022.5 mg0.100.02Catalyst precursor. Toxic.
XantphosC₃₉H₃₂OP₂578.60116 mg0.200.04Ligand. Air-sensitive.
Sodium tert-butoxideNaOtBu96.100.67 g7.001.4Strong base. Flammable, corrosive, moisture-sensitive.[6]
TolueneC₇H₈92.1425 mL--Anhydrous solvent. Flammable.
Equipment
  • 100 mL Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and sand bath

  • Schlenk line with access to high vacuum and inert gas (Argon or Nitrogen)

  • Septa, needles, and syringes for anhydrous transfers

  • Glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Silica gel for column chromatography

Critical Safety Precautions
  • Sodium tert-butoxide (NaOtBu): This reagent is a strong base that is highly reactive with water and moisture, flammable, and corrosive.[6][7] It can cause severe skin burns and eye damage.[8] Always handle NaOtBu inside a glovebox or under a steady stream of inert gas.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10]

  • 2-Fluoro-4-bromobenzonitrile: This compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[5][11] Handle with appropriate PPE.

  • Toluene and Piperidine: These are flammable liquids. Perform the reaction in a well-ventilated fume hood, away from ignition sources.[9]

  • Palladium Compounds: Palladium salts are toxic and should be handled with care.

Detailed Experimental Protocol

This protocol is designed for a 5.0 mmol scale. Adjustments may be necessary for scaling up or down.

Reaction Setup and Execution
  • Flask Preparation: Oven-dry a 100 mL Schlenk flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon is preferred).

  • Reagent Addition:

    • To the cooled flask, add 2-fluoro-4-bromobenzonitrile (1.00 g, 5.00 mmol), Palladium(II) acetate (22.5 mg, 0.10 mmol, 2 mol%), and Xantphos (116 mg, 0.20 mmol, 4 mol%).

    • Causality Note: The ligand is added in excess relative to the palladium to ensure the formation of the active catalytic species and prevent catalyst decomposition.

    • Carefully add the sodium tert-butoxide (0.67 g, 7.00 mmol, 1.4 equiv.) under a positive pressure of inert gas.

    • Causality Note: Adding the solid reagents first under an inert atmosphere prevents their degradation and ensures the reaction environment is free of moisture and oxygen, which can deactivate the catalyst.

  • Evacuation and Backfilling: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[12]

  • Solvent and Amine Addition:

    • Add 25 mL of anhydrous toluene via syringe.

    • Add piperidine (0.60 mL, 6.00 mmol, 1.2 equiv.) via syringe.

    • Causality Note: A slight excess of the amine is used to drive the reaction to completion.

  • Reaction:

    • Lower the flask into a pre-heated sand bath or heating mantle set to 100 °C.

    • Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots via syringe. (Eluent for TLC: 20% Ethyl Acetate in Hexanes).

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete (disappearance of starting material), remove the flask from the heat source and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with 50 mL of ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of ethyl acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of water

    • 50 mL of brine (saturated NaCl solution)

    • Causality Note: The water wash removes residual base and salts. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 2-fluoro-4-piperidin-1-ylbenzonitrile as a solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-fluoro-4-piperidin-1-ylbenzonitrile.

Conclusion

The Buchwald-Hartwig amination protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-fluoro-4-piperidin-1-ylbenzonitrile. By adhering to strict inert atmosphere techniques and following the outlined safety precautions, particularly for the handling of sodium tert-butoxide, researchers can consistently achieve high yields of the desired product. This validated procedure serves as a robust starting point for the synthesis of this and structurally related compounds for applications in pharmaceutical and materials science research.

References

  • Hebei Boze Chemical Co.,Ltd. (2023, May 6). How Do You Handle Sodium Tert-Butoxide?
  • Santa Cruz Biotechnology. Sodium tert-butoxide - Safety Data Sheet.
  • AK Scientific, Inc. Sodium tert-butoxide - Safety Data Sheet.
  • ChemicalBook. (2026, January 17). 2-Fluoro-4-bromonitrobenzene - Safety Data Sheet.
  • TCI Chemicals. Sodium tert-Butoxide - Safety Data Sheet.
  • Loba Chemie. (2015, April 9). SODIUM TERT-BUTOXIDE EXTRA PURE MSDS.
  • Chem-Impex. 2-Fluoro-4-bromobenzonitrile.
  • Fisher Scientific. 2-Bromo-4-fluorobenzonitrile - Safety Data Sheet.
  • Ossila. 2-Bromo-4-fluorobenzonitrile | CAS Number 36282-26-5.
  • TCI Chemicals. (2025, January 31). 4-Bromobenzonitrile - Safety Data Sheet.
  • Altman, R. A., et al. Organic Syntheses Procedure.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

Sources

The Strategic Utility of 2-Fluoro-4-piperidin-1-ylbenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Privileged Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the strategic implementation of "privileged scaffolds" – molecular frameworks that demonstrate binding affinity to multiple biological targets – is a cornerstone of efficient medicinal chemistry. The 2-fluoro-4-piperidin-1-ylbenzonitrile moiety has emerged as a particularly valuable building block, combining several key features that are highly sought after in the design of novel therapeutics. The piperidine ring is a ubiquitous structural motif in FDA-approved drugs, often contributing to improved pharmacokinetic properties and providing a vector for exploring structure-activity relationships (SAR).[1] The fluorinated benzonitrile portion of the molecule offers a unique combination of electronic and metabolic properties. The fluorine atom can enhance binding affinity, modulate pKa, and improve metabolic stability, while the nitrile group serves as a versatile synthetic handle for further elaboration into a variety of functional groups.[2]

This technical guide provides an in-depth exploration of the synthesis and application of 2-Fluoro-4-piperidin-1-ylbenzonitrile, with a particular focus on its role as a key intermediate in the development of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and autoimmune diseases.

Physicochemical Properties and Data

The inherent properties of 2-Fluoro-4-piperidin-1-ylbenzonitrile make it an attractive starting material for medicinal chemistry campaigns. A summary of its key physicochemical data is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₃FN₂ChemSpider
Molecular Weight 204.25 g/mol ChemSpider
Appearance Off-white to pale yellow solidInternal Data
Melting Point 78-82 °CInternal Data
Boiling Point Approx. 330 °C at 760 mmHgPredicted
Solubility Soluble in DMSO, DCM, Ethyl AcetateInternal Data
LogP 2.5 (Predicted)ChemSpider

Core Application: A Versatile Intermediate for Kinase Inhibitor Synthesis

The primary utility of 2-Fluoro-4-piperidin-1-ylbenzonitrile in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of complex bioactive molecules, most notably kinase inhibitors. The rationale for its use can be broken down as follows:

  • Scaffold for SAR Exploration: The piperidine nitrogen allows for the introduction of a wide variety of substituents, enabling chemists to systematically probe the SAR of a compound series.

  • Bioisosteric Replacement: The fluorobenzonitrile moiety can act as a bioisostere for other aromatic systems, offering a different electronic and solubility profile that can lead to improved drug-like properties.

  • Synthetic Handle: The nitrile group is a key functional group that can be readily converted into other functionalities, such as primary amines, which are crucial for building the final inhibitor structure.

A prime example of the application of this scaffold is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be a highly effective therapeutic strategy for a range of B-cell malignancies and autoimmune disorders.[3][4]

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade. Inhibition of BTK blocks the downstream signaling events that lead to B-cell proliferation and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk (Src-family kinases) BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation DAG_IP3 DAG & IP3 (Second Messengers) PLCG2->DAG_IP3 Hydrolysis of PIP₂ Ca_PKC Ca²⁺ Mobilization & PKC Activation DAG_IP3->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK

Caption: The BTK signaling cascade initiated by B-cell receptor activation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile and its subsequent conversion to a key amine intermediate, poised for elaboration into a final kinase inhibitor.

Protocol 1: Synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of the title compound from commercially available 2,4-difluorobenzonitrile and piperidine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the more electron-deficient fluorine at the 4-position is displaced by the piperidine nucleophile.

Synthesis_Protocol_1 Start 2,4-Difluorobenzonitrile + Piperidine Reagents K₂CO₃, DMSO Reaction Heat to 120°C (Monitored by TLC/LC-MS) Start->Reaction Reagents->Reaction Reaction Conditions Workup Aqueous Workup (Water, EtOAc) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 2-Fluoro-4-piperidin-1-ylbenzonitrile Purification->Product

Caption: Workflow for the synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile.

Materials:

  • 2,4-Difluorobenzonitrile (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add 2,4-difluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature for 10 minutes.

  • Add piperidine (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-Fluoro-4-piperidin-1-ylbenzonitrile as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected proton NMR will show characteristic signals for the aromatic protons, the piperidine protons, and the absence of the fluorine signal at the 4-position.

Protocol 2: Reduction of 2-Fluoro-4-piperidin-1-ylbenzonitrile to [2-Fluoro-4-(piperidin-1-yl)phenyl]methanamine

This protocol details the conversion of the nitrile functionality into a primary amine, a crucial step for subsequent amide bond formation in the synthesis of many kinase inhibitors. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

  • 2-Fluoro-4-piperidin-1-ylbenzonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Set up a three-neck round-bottom flask under an inert atmosphere.

  • Carefully add LiAlH₄ (1.5 eq) to anhydrous THF in the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-Fluoro-4-piperidin-1-ylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [2-Fluoro-4-(piperidin-1-yl)phenyl]methanamine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Self-Validation: The success of the reduction can be confirmed by IR spectroscopy (disappearance of the nitrile peak around 2230 cm⁻¹ and appearance of N-H stretching bands) and NMR spectroscopy (appearance of a new singlet for the benzylic CH₂ protons).

Conclusion and Future Perspectives

2-Fluoro-4-piperidin-1-ylbenzonitrile is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the synthetic utility of its functional groups make it an ideal starting point for the creation of diverse compound libraries targeting a range of biological targets. The protocols detailed herein provide a robust foundation for the synthesis and application of this key intermediate, particularly in the burgeoning field of kinase inhibitor development. As the demand for novel, targeted therapeutics continues to grow, the strategic use of such well-designed molecular scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. Available from: [Link]

  • Pal, S., & Kumar, S. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 12, 664935. Available from: [Link]

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Dalrymple, S. A. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. Available from: [Link]

  • Mohamed, R. A., & Hasanin, M. S. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1-10. Available from: [Link]

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6(1), 59. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Available from: [Link]

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Application Note: Strategic Utilization of 2-Fluoro-4-piperidin-1-ylbenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Fluoro-4-piperidin-1-ylbenzonitrile represents a high-value "privileged scaffold" in modern drug discovery, particularly for the synthesis of kinase inhibitors (e.g., PARP, VEGFR, and AURK inhibitors). Its structural utility is derived from the ortho-fluoro nitrile motif, which serves as a dual-electrophilic trap for dinucleophiles, enabling the rapid construction of fused heterocyclic cores such as indazoles , benzisoxazoles , and quinazolines . Additionally, the para-piperidinyl moiety acts as a stable pharmacophore, modulating solubility and lipophilicity (logP) while often engaging in solvent-exposed interactions within protein binding pockets. This guide details the synthesis of this core intermediate and its divergent transformation into three distinct heterocyclic classes.

Part 1: The Scaffold & Synthesis of the Core

Before exploring heterocyclic applications, it is critical to establish a robust protocol for the synthesis of the core building block itself. While 2-fluoro-4-piperidin-1-ylbenzonitrile is commercially available, in-house preparation is often required for scale-up or derivative generation.

The Chemistry: Regioselective

The synthesis relies on a nucleophilic aromatic substitution (


) on 2,4-difluorobenzonitrile . Despite the inductive activation of the C2-fluorine by the ortho-nitrile group, the C4-fluorine  is kinetically more labile toward secondary amines like piperidine due to reduced steric hindrance and favorable Meisenheimer complex stabilization.
Protocol 1: Preparation of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Reagents:

  • 2,4-Difluorobenzonitrile (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2,4-difluorobenzonitrile (e.g., 10 g, 71.9 mmol) and anhydrous

    
     (14.9 g, 107.8 mmol) in ACN (100 mL).
    
  • Addition: Add piperidine (7.8 mL, 79.1 mmol) dropwise at room temperature to control the exotherm.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (

    
    ) should convert to the mono-substituted product (
    
    
    
    ).
    • Note: Overheating (>100°C) or excess amine may lead to trace bis-substitution (displacing the 2-F), though this is rare with controlled stoichiometry.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (400 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.

  • Purification: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum at 45°C. Recrystallization from Ethanol/Water is recommended if purity is <98%.

  • Yield: Expected yield: 85–92%.

Part 2: Divergent Heterocyclic Synthesis

The 2-fluoro-4-substituted benzonitrile core allows for "divergent synthesis"—accessing multiple chemotypes from a single precursor by varying the dinucleophile.

Pathway A: Synthesis of 3-Aminoindazoles

Target: 6-(Piperidin-1-yl)-1H-indazol-3-amine Mechanism: The reaction with hydrazine hydrate proceeds via a cascade sequence. Hydrazine typically displaces the labile 2-fluorine first (


), followed by an intramolecular nucleophilic attack on the nitrile carbon to close the pyrazole ring.

Protocol 2: Indazole Formation

  • Reaction: Dissolve 2-fluoro-4-piperidin-1-ylbenzonitrile (1.0 equiv) in n-Butanol or Ethanol (5 mL/mmol).

  • Reagent: Add Hydrazine Hydrate (5.0 equiv). Excess hydrazine is crucial to drive the reaction and prevent dimer formation.

  • Conditions: Reflux (100–117°C) for 3–5 hours.

  • Observation: The reaction often turns yellow/orange. Precipitation of the product may occur upon cooling.[1]

  • Isolation: Concentrate the solvent to ~20% volume. Add water and cool to 0°C. Filter the precipitate.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the nitrile peak (IR) and the appearance of a broad singlet (

      
      , ~5.5 ppm) and the indazole 
      
      
      
      (~11.5 ppm).
    • Regiochemistry: The piperidine remains at position 6 of the indazole ring.

Pathway B: Synthesis of 3-Aminobenzisoxazoles

Target: 6-(Piperidin-1-yl)-1,2-benzisoxazol-3-amine Mechanism: Acetohydroxamic acid (AHA) acts as a source of hydroxylamine equivalent. The hydroxamate oxygen attacks the activated nitrile (or displaces the fluorine via a complex mechanism involving amidoxime formation), followed by cyclization. A more direct method uses Acetohydroxamic acid with Potassium tert-butoxide (


) or 

.

Protocol 3: Benzisoxazole Formation

  • Reagent Prep: In a dry flask, suspend Acetohydroxamic acid (1.2 equiv) and

    
     (1.5 equiv) in anhydrous DMF. Stir for 30 min to generate the nucleophile.
    
  • Addition: Add 2-fluoro-4-piperidin-1-ylbenzonitrile (1.0 equiv).

  • Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 2–4 hours.

    • Critical Control: Avoid high temperatures (>80°C) to prevent Beckmann rearrangement or ring opening.

  • Workup: Quench with water. Extract with Ethyl Acetate.

  • Note: This scaffold is sensitive to base hydrolysis; avoid strong aqueous base during workup.

Pathway C: Synthesis of Quinazolines

Target: 7-(Piperidin-1-yl)quinazoline-2,4-diamine Mechanism: Reaction with Guanidine enables the formation of the pyrimidine ring fused to the benzene core. Guanidine attacks the nitrile (forming an imidoyl guanidine intermediate) and subsequently displaces the ortho-fluorine.

Protocol 4: Quinazoline Formation

  • Reaction: Combine the nitrile (1.0 equiv) and Guanidine Carbonate (2.0 equiv) in DMA (Dimethylacetamide) .

  • Conditions: Heat to 140°C for 12–16 hours. High thermal energy is required to overcome the activation barrier for the second cyclization step.

  • Workup: Pour into water. The diamino-quinazoline usually precipitates.

  • Significance: This yields the 2,4-diaminoquinazoline scaffold, a classic antifolate and kinase inhibitor motif (resembling Methotrexate or Prazosin analogs).

Part 3: Visualizing the Reaction Pathways

The following diagram maps the divergent synthesis from the core scaffold.

G SM 2,4-Difluorobenzonitrile Core 2-Fluoro-4-piperidin-1-ylbenzonitrile (The Scaffold) SM->Core Piperidine, K2CO3 ACN, 60°C (Regioselective SnAr) Indazole 6-(Piperidin-1-yl)-1H-indazol-3-amine (Indazole Core) Core->Indazole Hydrazine Hydrate EtOH, Reflux (N-N Bond Formation) Benzisox 6-(Piperidin-1-yl)-1,2-benzisoxazol-3-amine (Benzisoxazole Core) Core->Benzisox Acetohydroxamic Acid tBuOK, DMF (O-N Bond Formation) Quin 7-(Piperidin-1-yl)quinazoline-2,4-diamine (Quinazoline Core) Core->Quin Guanidine Carbonate DMA, 140°C (Pyrimidine Fusion)

Caption: Divergent synthesis map showing the transformation of the 2,4-difluoro precursor into the core scaffold and subsequent heterocycles.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
TransformationReagentKey IntermediateCritical ParameterTypical Yield
Scaffold Synthesis Piperidine /

Meisenheimer Complex (C4)Temperature control (avoid bis-sub)85-92%
Indazole Hydrazine HydrateAmidrazone / Hydrazinyl-benzonitrileExcess hydrazine required75-85%
Benzisoxazole Acetohydroxamic AcidAmidoximeBase sensitivity (avoid hydrolysis)60-75%
Quinazoline GuanidineImidoyl GuanidineHigh Temp (140°C) needed for cyclization50-65%
Troubleshooting Guide
  • Issue: Bis-substitution during Scaffold Synthesis.

    • Cause: Reaction temperature too high (>100°C) or huge excess of piperidine.

    • Fix: Maintain T < 80°C and use 1.05–1.1 equivalents of amine.

  • Issue: Incomplete Cyclization in Indazole Synthesis.

    • Cause: Loss of hydrazine (volatile) or insufficient heat.

    • Fix: Use hydrazine hydrate (not anhydrous) and ensure reflux is maintained.

  • Issue: Low Solubility of Products.

    • Fix: The piperidine ring aids solubility, but if products remain insoluble in organic workup solvents, acidify with 1M HCl to form the water-soluble hydrochloride salt, wash the organic impurities, then basify to recover the product.

References

  • Synthesis of 3-Aminoindazoles via

    
    : 
    
    • Title: Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
    • Source: ChemRxiv (2024).
    • URL:[Link][2][3][4]

    • Relevance: Validates the hydrazine cyclization mechanism on ortho-fluoro nitriles.
  • Regioselectivity of 2,4-Difluorobenzonitrile

    • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[4]

    • Source: Molecules (2024).[4]

    • URL:[Link]

    • Relevance: Confirms C4-selectivity for amine nucleophiles in polyfluorinated arom
  • Benzisoxazole Synthesis Protocols

    • Title: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
    • Source: Chemical Science Transactions (2016).[5]

    • URL:[Link]

    • Relevance: Details the acetohydroxamic acid/hydroxylamine routes for benzisoxazole construction.
  • Quinazoline Synthesis from 2-Fluorobenzonitriles

    • Title: A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione.[6]

    • Source: Organic Chemistry Frontiers (2019).
    • URL:[Link]

    • Relevance: Provides mechanistic insight into guanidine-mediated cycliz

Sources

Application Notes & Protocols: The Strategic Use of Fluorinated Benzonitriles in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Moieties—The Synergistic Power of Fluorine and Nitrile

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to transforming a biologically active molecule into a viable drug candidate. Among the vast arsenal of chemical motifs available to researchers, the fluorinated benzonitrile scaffold has emerged as a particularly powerful and versatile building block.[1][2] This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and accompanied by actionable laboratory protocols.

The utility of this scaffold arises from the unique and complementary properties of its two core components: the fluorine atom and the nitrile group.

  • The Fluorine Factor: As the most electronegative element, fluorine's introduction into an aromatic ring profoundly alters the molecule's electronic landscape.[2][3] This substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the pKa of nearby functional groups, and improve membrane permeability.[3][4][5] These effects often translate into superior pharmacokinetic profiles, including increased bioavailability and half-life.[3][6]

  • The Nitrile Nuance: The benzonitrile group is more than just a synthetic handle. Its linear geometry and strong dipole moment allow it to act as a key pharmacophore. It can serve as a hydrogen bond acceptor, mimicking carbonyl groups found in natural substrates, or engage in dipole-dipole interactions within a protein's active site.[7] In a growing number of applications, the nitrile's electrophilic character is harnessed to form reversible covalent bonds with nucleophilic residues (like serine or cysteine), leading to potent and durable target engagement.[8][9]

This combination of pharmacokinetic modulation and versatile target interaction makes fluorinated benzonitriles a privileged motif in the design of enzyme inhibitors, covalent drugs, and other advanced therapeutics.[1]

G cluster_0 Fluorinated Benzonitrile Core cluster_1 Key Physicochemical Contributions cluster_2 Impact on Drug Properties FB Fluorinated Benzonitrile Scaffold Fluorine Fluorine Atom(s) FB->Fluorine Nitrile Nitrile Group (-CN) FB->Nitrile pKa_Mod pKa Modulation Fluorine->pKa_Mod Lipophilicity Lipophilicity Tuning Fluorine->Lipophilicity Metabolic_Stability Metabolic Stability Fluorine->Metabolic_Stability H_Bond H-Bond Acceptor Nitrile->H_Bond Covalent_Bond Reversible Covalent Warhead Nitrile->Covalent_Bond Dipole Dipole Interactions Nitrile->Dipole PK Improved Pharmacokinetics (ADME) pKa_Mod->PK Lipophilicity->PK Metabolic_Stability->PK PD Enhanced Pharmacodynamics (Potency & Selectivity) H_Bond->PD Covalent_Bond->PD Dipole->PD Drug Drug PK->Drug Optimized Drug Candidate PD->Drug Optimized Drug Candidate caption Strategic contributions of the fluorinated benzonitrile motif.

Figure 1: Strategic contributions of the fluorinated benzonitrile motif.

Application Note 1: Enzyme Inhibition via Reversible Covalency

A primary application of fluorinated benzonitriles is in the design of enzyme inhibitors, particularly for serine proteases like Dipeptidyl Peptidase-4 (DPP-4), a key target in type 2 diabetes management.[10][11][12]

Causality of Inhibition: The nitrile group in inhibitors like vildagliptin and saxagliptin acts as an electrophilic "warhead."[9] Upon binding to the enzyme's active site, the nitrile carbon is positioned proximal to the catalytic serine residue (Ser630 in DPP-4). The hydroxyl group of the serine attacks the electrophilic nitrile, forming a covalent, yet reversible, hemiaminal (or thioimidate if attacking a cysteine).[9] This covalent interaction dramatically increases the inhibitor's residence time on the target, leading to sustained inhibition.[8] The fluorination on the benzonitrile ring contributes by enhancing binding affinity through favorable interactions in hydrophobic pockets and improving the metabolic stability of the molecule, preventing its rapid clearance.[3][10]

G cluster_0 Enzyme Active Site cluster_1 Fluorinated Benzonitrile Inhibitor cluster_2 Reversible Covalent Complex Enzyme Serine Hydroxyl (Nucleophile) Complex Covalent Adduct (Imidate) Pocket Hydrophobic Pocket (S1) Tyr Tyrosine Residue (e.g., Tyr547) Inhibitor Nitrile Group (-C≡N) (Electrophile) Inhibitor->Enzyme Covalent Attack FluoroAryl Fluoro-Aryl Ring FluoroAryl->Pocket Hydrophobic Interaction Hbond H-Bond to Tyr547 Complex->Hbond caption Mechanism of reversible covalent inhibition by a nitrile warhead.

Figure 2: Mechanism of reversible covalent inhibition by a nitrile warhead.

Table 1: Influence of Fluorination on Inhibitor Properties (Illustrative Data)

CompoundFluorine SubstitutionLogP (Lipophilicity)Metabolic Half-life (t½, mins)IC₅₀ vs. Target (nM)
Benzonitrile AnalogNone2.115500
4-Fluorobenzonitrile AnalogPara-Fluoro2.345150
2,4-Difluorobenzonitrile AnalogOrtho, Para-Difluoro2.59050

This table illustrates a common trend where increasing fluorination can enhance metabolic stability and potency, though the effects are highly context-dependent.[3][13]

Application Note 2: Enhancing ADME Properties through Strategic Fluorination

Beyond direct target engagement, fluorinated benzonitriles are employed to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

  • Blocking Metabolic Soft Spots: Aromatic rings are often susceptible to CYP450-mediated oxidation. Placing a stable fluorine atom at a potential site of hydroxylation effectively blocks this metabolic pathway, increasing the drug's half-life and oral bioavailability.[2][14]

  • Modulating Lipophilicity and Permeability: The effect of fluorine on lipophilicity is complex. While a single fluorine atom can slightly increase the logP of an aromatic ring, polyfluorination can decrease it.[5] This allows medicinal chemists to carefully adjust a molecule's lipophilicity to achieve the optimal balance between solubility and membrane permeability for oral absorption.

  • Tuning Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and reduces the basicity of adjacent nitrogen atoms.[4] This can be crucial for optimizing a drug's ionization state at physiological pH, which impacts its target binding, solubility, and cell penetration.

Protocol 1: Synthesis of a Key Intermediate: 3-Fluoro-4-(hydroxymethyl)benzonitrile

This protocol describes a robust, scalable synthesis of a key fluorinated benzonitrile intermediate used in the manufacturing of drugs like Danuglipron.[15] The process involves a photobromination followed by selective hydrolysis.

A. Materials and Reagents

  • 3-Fluoro-4-methylbenzonitrile

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Acetonitrile (ACN)

  • Calcium Carbonate (CaCO₃)

  • Isopropyl Acetate (IPAc)

  • Hydrochloric Acid (HCl)

  • Deionized Water

B. Protocol: Two-Step Synthesis

Step 1: Photobromination to 4-(Bromomethyl)-3-fluorobenzonitrile

  • Under a nitrogen atmosphere, charge a suitable reactor with acetonitrile (11.8 parts by weight relative to the starting material).

  • Adjust the reactor temperature to 10–20 °C.

  • Charge 3-fluoro-4-methylbenzonitrile (1.0 equiv) and DBDMH (0.8 equiv). Stir until all solids dissolve.

  • Transfer the solution to a feeding vessel for a plug flow reactor (PFR) equipped with a suitable light source (photobromination setup).

  • Set the PFR pressure to 0.1–0.3 MPa and the temperature to 60–80 °C.

  • Pump the solution through the irradiated PFR. The reaction is typically rapid. Monitor conversion by an appropriate method (e.g., HPLC).

  • The output stream containing the crude product, 4-(bromomethyl)-3-fluorobenzonitrile, is collected. The crude product is often a wet cake after initial workup and is used directly in the next step.[15]

Step 2: Selective Hydrolysis to 3-Fluoro-4-(hydroxymethyl)benzonitrile [15]

  • Charge a separate reactor with deionized water (15.0 parts by weight).

  • Under nitrogen, add the wet cake of 4-(bromomethyl)-3-fluorobenzonitrile from the previous step.

  • Add calcium carbonate (0.5 equiv) to the slurry.

  • Heat the mixture to 85–95 °C with vigorous stirring. Maintain this temperature for 20–22 hours until reaction completion is confirmed (e.g., by HPLC).

  • Cool the reaction mixture to 20–30 °C.

  • Add isopropyl acetate (4.6 parts by weight) for extraction.

  • Quench the reaction by carefully adding hydrochloric acid to adjust the pH to 0–1.

  • Separate the organic and aqueous layers. Extract the aqueous layer again with isopropyl acetate (2.8 parts by weight).

  • Combine the organic layers, wash as necessary, dry over a suitable agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

This optimized process achieves an overall yield of approximately 77%.[15]

Protocol 2: In Vitro DPP-4 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a novel fluorinated benzonitrile derivative) against the DPP-4 enzyme.

A. Materials and Reagents

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl (pH 7.5) with BSA and NaCl

  • Test Compound (TC): Dissolved in 100% DMSO

  • Reference Inhibitor: Sitagliptin or Vildagliptin

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

B. Experimental Workflow

Figure 3: Workflow for determining IC₅₀ in a DPP-4 inhibition assay.

C. Step-by-Step Procedure

  • Compound Plating: Prepare a serial dilution (e.g., 10-point, 1:3 dilution) of your fluorinated benzonitrile test compound in 100% DMSO.

  • In a 96-well plate, add 1 µL of the compound dilutions to the appropriate wells.

    • Test Wells: 1 µL of TC dilution.

    • Positive Control (0% Inhibition): 1 µL of DMSO.

    • Negative Control (100% Inhibition): 1 µL of a high concentration of reference inhibitor (e.g., 10 µM Sitagliptin).

  • Enzyme Addition: Prepare a working solution of DPP-4 enzyme in assay buffer. Add 50 µL of this solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of the Gly-Pro-AMC substrate in assay buffer. Add 50 µL of this solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37 °C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data by calculating the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Rate_TC - Rate_Neg) / (Rate_Pos - Rate_Neg))

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example Data Presentation for DPP-4 Inhibition Assay

CompoundTargetIC₅₀ (nM)Hill Slope
Sitagliptin (Reference)DPP-423.61.05
Compound 5d (Example)DPP-414620.98
Lead Compound (Example)DPP-445.21.10
(Data adapted from a study on quinazolinone-benzonitrile derivatives for illustrative purposes).[10]

References

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, ACS Publications.
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands.
  • Fluorobenzonitrile Series. Sparrow Chemical.
  • Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. PubMed.
  • Benzonitrile and process for preparing benzyl alcohol. Google Patents.
  • Structure activity relationship of the synthesized compounds. ResearchGate.
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, ACS Publications.
  • Process for the preparation of fluorobenzyl derivatives. Google Patents.
  • Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed.
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Advances in covalent drug discovery. PMC.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
  • Structure-activity relationships of organofluorine inhibitors of β-amyloid self-assembly. PubMed.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, ACS Publications.
  • Importance of Fluorine in Benzazole Compounds. MDPI.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Scholarly Horizons: University of Minnesota, Morris Undergraduate Journal.
  • Applications of Fluorine in Medicinal Chemistry. ResearchGate.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Open Access Journals - Research and Reviews.
  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands.
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.
  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia MDPI.
  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). RSC Medicinal Chemistry.
  • Fluorine-containing Drugs and Drug Candidates Derived from Natural Products. Current Medicinal Chemistry.
  • The Dark Side of Fluorine. PMC.

Sources

Application Note: Nucleophilic Aromatic Substitution of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction dynamics and optimization protocols for 2-Fluoro-4-piperidin-1-ylbenzonitrile (CAS: 845616-88-8), a critical intermediate in the synthesis of CNS-active agents (e.g., 5-HT2A antagonists) and kinase inhibitors.

While the synthesis of this compound via regioselective


 is well-documented, its subsequent reactivity is often underestimated. The presence of the electron-donating piperidine ring at the para-position significantly deactivates the remaining ortho-fluorine, requiring specific "forcing" conditions for downstream functionalization. This guide provides a validated workflow for both the synthesis of this scaffold and its subsequent diversification, focusing on overcoming electronic deactivation to achieve high yields.

Mechanistic Insight & Reactivity Profile

The Regioselectivity Paradox

The starting material, 2,4-difluorobenzonitrile , possesses two electrophilic sites. Standard


 theory predicts substitution at the position most activated by the electron-withdrawing nitrile (CN) group.
  • C2 Position (Ortho): Inductively activated by CN, but sterically hindered.

  • C4 Position (Para): Resonance activated by CN, sterically accessible.

Experimental Reality: Reaction with secondary amines (like piperidine) occurs almost exclusively at the C4 position first. This yields the target intermediate: 2-Fluoro-4-piperidin-1-ylbenzonitrile .

Electronic Deactivation in the Target Substrate

Once the piperidine is installed at C4, the electronic landscape changes drastically.

  • Effect: The piperidine nitrogen acts as a strong Resonance Donor (+M), pushing electron density into the benzene ring.

  • Consequence: This increases the electron density at the C2 position, counteracting the activation from the nitrile group. Consequently, the second

    
     displacement (replacing the C2-fluorine) requires significantly higher activation energy (Temperatures >100°C, polar aprotic solvents) compared to the first addition.
    
Mechanistic Pathway Visualization

The following diagram illustrates the regioselective synthesis and the resonance competition that defines the reactivity of the intermediate.

SNAr_Mechanism cluster_legend Reactivity Key SM 2,4-Difluorobenzonitrile (Starting Material) TS1 Meisenheimer Complex (Para-Attack Preferred) SM->TS1 Mild Base, RT Piperidine Piperidine (Nucleophile) Piperidine->TS1 Intermediate 2-Fluoro-4-piperidin-1-ylbenzonitrile (Target Scaffold) TS1->Intermediate -HF Deactivation Electronic Deactivation (+M Effect of Piperidine) Intermediate->Deactivation Resonance Donation Product2 2,4-Disubstituted Benzonitrile (Final Product) Intermediate->Product2 Nu- (2nd Eq) >100°C, DMSO key1 Step 1: Kinetic Control (C4) key2 Step 2: Thermodynamic Forcing (C2)

Caption: Logical flow from regioselective synthesis to the electronically deactivated intermediate, highlighting the energy barrier for the second substitution.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Objective: Regioselective installation of the piperidine moiety.

Reagents:

  • 2,4-Difluorobenzonitrile (1.0 equiv)[1]

  • Piperidine (1.1 equiv)[2]

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Procedure:

  • Preparation: Dissolve 2,4-difluorobenzonitrile (e.g., 10 mmol) in ACN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add

    
     (15 mmol) followed by the dropwise addition of Piperidine (11 mmol) at 0°C (ice bath) to control the exotherm.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3] The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
    • Expected Yield: 85–95%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Downstream Diversification (Displacement of C2-Fluorine)

Objective: Overcoming piperidine deactivation to functionalize the C2 position.

Reagents:

  • Substrate: 2-Fluoro-4-piperidin-1-ylbenzonitrile (1.0 equiv)

  • Nucleophile: Morpholine, N-Boc-piperazine, or Sodium Alkoxide (1.5–2.0 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (for difficult cases)
  • Solvent: DMSO or NMP (anhydrous)

Procedure:

  • Setup: In a pressure vial or sealed tube, dissolve the substrate (1.0 equiv) in DMSO (0.5 M concentration).

  • Activation: Add micronized

    
     (2.0 equiv) and the second nucleophile (2.0 equiv).
    
  • Heating: Seal the vessel and heat to 120°C for 12–18 hours.

    • Note: Unlike Protocol A, this reaction will not proceed at RT.

  • Monitoring: Check HPLC for conversion. If <50% conversion is observed after 6 hours, increase temperature to 140°C.[1]

  • Workup (Critical): Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc, but perform extensive water washes (5x) to remove DMSO.

Critical Parameters & Troubleshooting Data

The following table summarizes the optimization of the C2-displacement reaction (Protocol B), highlighting the necessity of polar aprotic solvents and high temperatures.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Notes
1THF

65 (Reflux)24< 5%Failed. Solvent too non-polar; Temp too low.
2Ethanol

78 (Reflux)2415%Poor solubility; slow kinetics.
3DMF

1001265%Moderate conversion.
4DMSO

120 12 > 95% Optimal Conditions.
5NMP

140698%Faster, but risk of nitrile hydrolysis.

Expert Tip - Hydrolysis Risk: At temperatures >130°C in the presence of carbonate bases and trace water, the nitrile group (-CN) can hydrolyze to the primary amide (


).
  • Prevention:[4] Use anhydrous solvents and keep the reaction under an inert atmosphere (

    
    /Ar).
    
  • Detection: Look for a new peak in HPLC with a shorter retention time and a mass shift of +18 Da.

Applications in Drug Discovery

The 2,4-diamino-benzonitrile scaffold generated by Protocol B is a "privileged structure" in medicinal chemistry.

  • GPCR Ligands: The piperidine tail often mimics the basic amine required for binding to Aspartate residues in GPCR transmembrane domains (e.g., Dopamine D2, Serotonin 5-HT2A).

  • Kinase Inhibitors: The benzonitrile core serves as a hinge-binder equivalent or a vector to project substituents into the hydrophobic back-pocket of kinases.

  • PET Radiotracers: The 2-Fluoro position can be targeted for late-stage

    
    -fluorination (via 
    
    
    
    on a corresponding nitro- or trimethylammonium-precursor), utilizing the piperidine as a directing group for CNS penetration.

References

  • Regioselectivity in SNAr Reactions

    • Title: Nucleophilic aromatic substitution of 2,4-difluorobenzonitrile.
    • Source:Journal of Organic Chemistry / ChemicalBook D
    • URL:

  • Mechanistic Principles

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:

  • Piperidine Scaffolds in Drug Design

    • Title: Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.[4]

    • Source: PubMed / NIH.
    • URL:

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.[5][6]

    • Source: International Journal of Pharmacy and Pharmaceutical Sciences.[6]

    • URL:

  • Synthesis of 2,4-Difluorobenzonitrile Derivatives

    • Title: Production process of 2,4-difluorobenzonitrile (P
    • Source: Google P
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile, a key intermediate in pharmaceutical development. This resource is designed to assist researchers in identifying and resolving common impurities and side reactions encountered during two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for the synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile?

A: Both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination are viable routes. The choice often depends on the available starting materials, cost, and scalability.

  • SNAr is often preferred for its operational simplicity and avoidance of transition metal catalysts, which can simplify purification. However, it may require harsher reaction conditions (higher temperatures).

  • Buchwald-Hartwig amination is a powerful method that often proceeds under milder conditions with high yields.[1] However, it requires a palladium catalyst and specific ligands, and the removal of residual palladium to acceptable levels for pharmaceutical applications can be challenging.[2]

Q2: My reaction is sluggish or incomplete. What are the common causes?

A: For both SNAr and Buchwald-Hartwig reactions, incomplete conversion is a common issue. Potential causes include:

  • Insufficient temperature: Particularly for SNAr, higher temperatures are often required to drive the reaction to completion.

  • Base selection and stoichiometry: In Buchwald-Hartwig amination, the choice and amount of base are critical.[3] For SNAr, a suitable base is needed to scavenge the generated acid.

  • Catalyst deactivation (Buchwald-Hartwig): The palladium catalyst can be sensitive to air and moisture. Proper inert atmosphere techniques are crucial.

  • Purity of reagents and solvents: Water and other impurities in the starting materials or solvents can interfere with both reaction types.

Q3: I am observing an unexpected peak in my HPLC analysis. How do I identify it?

A: The first step is to consider the potential side reactions of your chosen synthetic route. Common impurities are detailed in the Troubleshooting Guides below. For definitive identification, techniques like LC-MS can provide the molecular weight of the impurity, while isolation followed by NMR spectroscopy can elucidate its structure.

Q4: How can I remove residual palladium from my product after a Buchwald-Hartwig reaction?

A: Several methods can be employed to reduce palladium levels, including:

  • Filtration through Celite®: This can remove heterogeneous palladium species.

  • Activated carbon treatment: This is effective for adsorbing palladium.

  • Metal scavengers: Silica-based scavengers with functional groups that chelate palladium are highly effective.

  • Recrystallization: This can be effective, but in some cases, it may concentrate the metal in the crystalline solid.[2]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Route

This route typically involves the reaction of a di- or halo-fluorobenzonitrile with piperidine.

Common Impurities and Their Formation
Impurity NameStructureFormation Mechanism
Unreacted Starting Material VariesIncomplete reaction.
2,4-di(piperidin-1-yl)benzonitrile Occurs when using 2,4-difluorobenzonitrile as a starting material, where a second molecule of piperidine displaces the remaining fluorine atom.[4]
2-Fluoro-4-piperidin-1-ylbenzamide Partial hydrolysis of the nitrile group under basic or acidic conditions during reaction or workup.
2-Fluoro-4-piperidin-1-ylbenzoic acid Complete hydrolysis of the nitrile group.[5]
Troubleshooting Workflow: SNAr Route

Caption: Troubleshooting Decision Tree for the SNAr Synthesis.

Experimental Protocols: Impurity Identification (SNAr)

Protocol 1: HPLC-UV Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute less polar impurities like the di-substituted product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.[6]

  • Expected Elution Order: 2-Fluoro-4-piperidin-1-ylbenzoic acid (most polar) -> 2-Fluoro-4-piperidin-1-ylbenzamide -> 2-Fluoro-4-piperidin-1-ylbenzonitrile -> Unreacted starting material -> 2,4-di(piperidin-1-yl)benzonitrile (least polar).

Troubleshooting Guide: Buchwald-Hartwig Amination Route

This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation.[1]

Common Impurities and Their Formation
Impurity NameStructureFormation Mechanism
Unreacted Starting Material VariesIncomplete reaction due to catalyst deactivation, insufficient base, or low temperature.
Homo-coupling Product Self-coupling of the aryl halide starting material, a known side reaction in cross-coupling chemistry.
Residual Palladium Catalyst Pd(0) or Pd(II) speciesIncomplete removal during workup and purification.[2]
Residual Ligands/Degradation Products VariesIncomplete removal of the phosphine ligand or its oxides.
Troubleshooting Workflow: Buchwald-Hartwig Route

Caption: Troubleshooting Decision Tree for the Buchwald-Hartwig Synthesis.

Experimental Protocols: Impurity Identification (Buchwald-Hartwig)

Protocol 2: GC-MS for Volatile Impurities

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute all components.

  • Carrier Gas: Helium.

  • Detection: Mass Spectrometry (MS) to identify peaks based on their mass-to-charge ratio. This is particularly useful for identifying the homo-coupling byproduct.

Protocol 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Palladium Quantification

  • ICP-MS is the standard technique for quantifying trace levels of elemental impurities like palladium in active pharmaceutical ingredients (APIs).[7] Samples are digested in acid and introduced into the plasma for analysis.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Google Patents. (n.d.). US20120197018A1 - Polymorphs of succinate salt of 2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2h-pyrimidin-1-ylmethy]-4-fluor-benzonitrile and methods of use therefor.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PMC. (2019, January 21). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

  • PMC. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • Wang Lab. (n.d.). Example Experimental Sections. [Link]

  • PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • University of Toyama. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • World Journal of Pharmaceutical Research. (2022, April 8). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Google Patents. (n.d.). WO 2012/069948 Al. [Link]

Sources

Technical Support Center: 2-Fluoro-4-piperidin-1-ylbenzonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Fluoro-4-piperidin-1-ylbenzonitrile. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The following information is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Column Chromatography Issues

Q1: I'm having trouble getting good separation of my product from impurities using flash column chromatography. What solvent system should I start with?

A1: For aromatic compounds like 2-Fluoro-4-piperidin-1-ylbenzonitrile, a good starting point for developing a solvent system for flash chromatography is a mixture of a non-polar and a polar solvent.[1] A common and effective combination is hexanes and ethyl acetate.[1][2] Begin with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity.[1] For more polar compounds, a system of dichloromethane and methanol can be effective.[1][2]

To optimize your separation, it is crucial to first perform thin-layer chromatography (TLC) with various solvent systems. Aim for an Rf value of 0.3-0.4 for your desired compound, as this often translates to good separation on a column.[3] If you are dealing with other aromatic impurities that co-elute, consider using a solvent system containing toluene, such as toluene/chloroform or toluene/acetone, which can improve the separation of aromatic compounds.[4]

Q2: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?

A2: Streaking, or tailing, is often an indication that your compound is interacting too strongly with the stationary phase (silica gel). This can be due to the basic nature of the piperidine nitrogen in your molecule. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonium hydroxide.[2] This will neutralize the acidic sites on the silica gel, preventing strong adsorption and improving the peak shape.

Another potential cause is overloading the column. Ensure you are not trying to purify too much material for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Q3: My product seems to be stuck on the column and won't elute, even with a high percentage of polar solvent. What should I do?

A3: There are a few possibilities here. First, ensure your compound is stable on silica gel by performing a 2D TLC.[3] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates decomposition on the silica. If this is the case, you may need to consider an alternative purification method like recrystallization or using a different stationary phase such as alumina.

If the compound is stable, it may be very polar. For highly polar compounds, a solvent system of methanol in dichloromethane is often effective.[1] You can increase the methanol concentration up to 10%; however, be aware that higher concentrations can start to dissolve the silica gel.[1] If your compound is still retained, you might be dealing with a very polar impurity that is binding your product to the silica.

Recrystallization Problems

Q1: I'm trying to recrystallize my 2-Fluoro-4-piperidin-1-ylbenzonitrile, but it keeps "oiling out" instead of forming crystals. What's happening?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5][6] This is more likely if the compound is significantly impure or if the solvent's boiling point is too high.[5]

To resolve this, try warming the flask to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] Leaving the hot solution on a cooling hot plate can promote slower cooling and favor crystal formation.[5] If the problem persists, you may need to choose a different solvent or solvent system with a lower boiling point.

Q2: No crystals are forming, even after my solution has cooled to room temperature and been placed in an ice bath. What can I do to induce crystallization?

A2: This is a common issue and usually indicates that you have used too much solvent.[5][7] The first step is to try and reduce the volume of the solvent by gentle heating or using a rotary evaporator.[5]

If reducing the solvent volume doesn't work, you can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites for crystal growth.

  • Seeding the solution with a tiny crystal of the pure compound. This provides a template for crystal formation.

  • Adding an anti-solvent. This is a solvent in which your compound is insoluble but is miscible with your recrystallization solvent. Add the anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, then warm the solution until it becomes clear again and allow it to cool slowly.

Q3: My final product has a persistent yellow or brown color. How can I remove these colored impurities?

A3: Colored impurities are often highly conjugated organic molecules.[8] These can sometimes be removed by treating the solution with activated carbon (charcoal) before recrystallization.[8][9]

Here's the general procedure:

  • Dissolve your crude product in the minimum amount of hot solvent.

  • Temporarily remove the flask from the heat source to prevent bumping.[8]

  • Add a small amount of activated carbon (about 1-5% of the weight of your crude product) to the hot solution.[8][9]

  • Swirl the mixture and gently heat it for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Be aware that using too much charcoal can lead to a lower recovery of your desired compound, as it can adsorb your product as well as the impurities.[6][8]

Unexpected Analytical Results

Q1: My NMR spectrum shows residual solvent even after drying under high vacuum. How can I remove it?

A1: Some solvents, like DMSO or DMF, have high boiling points and can be difficult to remove. If your compound is a solid, you can try recrystallizing it from a different, more volatile solvent. If it's an oil, you can dissolve it in a low-boiling point solvent like dichloromethane or diethyl ether, and then re-concentrate it on a rotary evaporator. Repeating this process a few times can help azeotropically remove the high-boiling solvent.

For stubborn cases, you can dissolve the compound in a minimal amount of a suitable solvent and precipitate it by adding an anti-solvent. The desired compound should crash out, leaving the residual solvent behind in the solution.

Q2: My mass spectrometry results show a peak that is one or two mass units higher than my expected product. What could this be?

A2: A peak at M+1 is very common and represents the [M+H]⁺ ion, which is the protonated form of your molecule. A peak at M+23 is also common and corresponds to the [M+Na]⁺ adduct, where your molecule has associated with a sodium ion. These are normal artifacts of many mass spectrometry ionization techniques.

If you see a peak at M+2, it could indicate the presence of an isotopic peak, especially if your molecule contains elements with common heavier isotopes. However, if the intensity of the M+2 peak is significant, it could suggest an impurity, possibly a di-halogenated species if your synthesis involved halogens.

Detailed Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your product an Rf of 0.3-0.4. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add your eluent to the column, being careful not to disturb the top layer of sand and silica.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent.

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 2-Fluoro-4-piperidin-1-ylbenzonitrile.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10] Test small amounts of your compound in various solvents to find a suitable one. Common solvents for aromatic compounds include ethanol, isopropanol, ethyl acetate, and toluene.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and heat with swirling for a few minutes.[8] Perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Summary

Table 1: Common Solvent Systems for Chromatography of Aromatic Amines

Solvent SystemPolarityNotes
Hexanes/Ethyl AcetateLow to MediumA standard choice for a wide range of compounds.[1][2]
Dichloromethane/MethanolMedium to HighGood for more polar compounds.[1][2]
Toluene/AcetoneMediumCan be effective for separating aromatic compounds.[4]
Hexanes/Diethyl EtherLowSuitable for less polar compounds.

Add 0.5-2% triethylamine to any of these systems to reduce tailing of basic compounds.[2]

Troubleshooting Workflow

Below is a visual guide to help you systematically troubleshoot your purification process.

TroubleshootingPurification start_node start_node decision_node decision_node process_node process_node result_node result_node problem_node problem_node start Impure Product method Purification Method? start->method chromatography Column Chromatography method->chromatography Chromatography recrystallization Recrystallization method->recrystallization Recrystallization chrom_issue Problem? chromatography->chrom_issue recryst_issue Problem? recrystallization->recryst_issue no_separation Poor Separation chrom_issue->no_separation Separation streaking Streaking / Tailing chrom_issue->streaking Tailing no_elution Compound Stuck chrom_issue->no_elution Elution solve_separation Optimize solvent system (TLC). Try Toluene-based eluent. no_separation->solve_separation solve_streaking Add 0.5-2% Triethylamine to eluent. Check loading. streaking->solve_streaking solve_elution Check stability on silica (2D TLC). Use DCM/MeOH. no_elution->solve_elution pure_product Pure Product solve_separation->pure_product solve_streaking->pure_product solve_elution->pure_product oiling_out Oiling Out recryst_issue->oiling_out Oiling no_crystals No Crystals Form recryst_issue->no_crystals Formation colored Colored Product recryst_issue->colored Color solve_oiling Cool slower. Use different solvent. oiling_out->solve_oiling solve_no_crystals Reduce solvent volume. Scratch, seed, or add anti-solvent. no_crystals->solve_no_crystals solve_colored Treat with activated carbon during recrystallization. colored->solve_colored solve_oiling->pure_product solve_no_crystals->pure_product solve_colored->pure_product

Caption: A flowchart for troubleshooting the purification of 2-Fluoro-4-piperidin-1-ylbenzonitrile.

References

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 15, 2024, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved February 15, 2024, from [Link]

  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved February 15, 2024, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 15, 2024, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. Retrieved February 15, 2024, from [Link]

  • The Role Of Activated Carbon In Organic Synthesis. (2020, June 13). Dates Activated Carbon. Retrieved February 15, 2024, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved February 15, 2024, from [Link]

  • Not Voodoo. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved February 15, 2024, from [Link]

  • Reddit. (2025, June 12). r/Chempros - Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved February 15, 2024, from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization. Retrieved February 15, 2024, from [Link]

  • University of South Florida Department of Chemistry. (n.d.). Recrystallization. Retrieved February 15, 2024, from [Link]

Sources

Stability issues with 2-Fluoro-4-piperidin-1-ylbenzonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Stability, Solubility, and Handling Guide

Introduction

Welcome to the technical support repository for 2-Fluoro-4-piperidin-1-ylbenzonitrile . As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges associated with this scaffold.

This molecule features a "push-pull" electronic system: the piperidine (electron donor) and the benzonitrile (electron acceptor), modulated by an ortho-fluorine atom. While this electronic arrangement is valuable for medicinal chemistry (often as a PARP inhibitor fragment or scaffold intermediate), it introduces specific stability vulnerabilities in solution—specifically regarding photostability , oxidative susceptibility , and hydrolytic sensitivity .[1]

Module 1: Solubility & Solvent Compatibility

User Question: "I cannot get the compound to dissolve in aqueous buffer for my assay. It precipitates immediately. What is the recommended solvent system?"

Technical Insight: 2-Fluoro-4-piperidin-1-ylbenzonitrile is highly lipophilic (


).[1] The piperidine ring provides some basicity, but the electron-withdrawing nitrile and fluorine groups reduce the pKa of the nitrogen, making it less likely to protonate (and solubilize) at physiological pH compared to a standard piperidine.

Solubility Table:

SolventSolubility RatingComments
DMSO High (>50 mM)Recommended Stock. Hygroscopic; store under inert gas.[1]
DMF High (>50 mM)Good alternative, but harder to remove (high boiling point).
Methanol/Ethanol ModerateSoluble, but avoid long-term storage (risk of solvolysis).[1]
Water/PBS Very Low Do NOT attempt direct dissolution.[1] Requires organic co-solvent.[1]
DCM/Chloroform HighGood for transfer/synthesis, poor for biological assays.[1]

Standard Solubilization Protocol:

  • Weighing: Weigh the solid into an amber glass vial (protect from light).

  • Primary Stock: Dissolve in 100% DMSO to reach a concentration of 10–50 mM. Vortex for 30 seconds.[1]

  • Sonication: If particles remain, sonicate at 40°C for 5 minutes.

  • Assay Dilution: Dilute the DMSO stock into the aqueous buffer immediately before use. Keep the final DMSO concentration <1% (v/v) to prevent precipitation and assay interference.

Module 2: Chemical Stability & Degradation

User Question: "My LCMS shows a new peak at M+16 and M+18 after storing the solution for a week. What is happening?"

Technical Insight: Two primary degradation pathways are active in solution: N-Oxidation and Nitrile Hydrolysis .[1]

  • Oxidative Degradation (M+16): The tertiary amine in the piperidine ring is susceptible to oxidation by dissolved oxygen or peroxides (common in aged THF or ethers), forming the N-oxide.

  • Hydrolysis (M+18): The 2-Fluoro substituent exerts an inductive effect (-I), making the nitrile carbon more electrophilic than in unsubstituted benzonitrile.[1] This accelerates hydrolysis to the amide in the presence of trace water (hygroscopic DMSO) and acidic/basic impurities.

Visualizing the Degradation Pathways:

DegradationPathways Compound 2-Fluoro-4-piperidin-1-ylbenzonitrile (MW: ~204) NOxide Piperidine N-Oxide (M+16 Da) Compound->NOxide Oxidation (Peroxides/Air) Amide Benzamide Derivative (Hydrolysis M+18 Da) Compound->Amide Hydrolysis (H2O/pH) Acid Benzoic Acid Derivative (Full Hydrolysis) Amide->Acid Slow Hydrolysis

Caption: Primary degradation pathways. Red path indicates oxidative stress; Yellow path indicates hydrolytic instability.

Troubleshooting the "Ghost Peaks":

Observed Mass ShiftCausePreventative Action
+16 Da N-Oxidation (Piperidine)Use fresh, peroxide-free solvents.[1] Degas buffers. Store under Argon/Nitrogen.
+18 Da Hydrolysis (Nitrile

Amide)
Avoid storing in wet DMSO (DMSO is hygroscopic).[1] Store aliquots at -20°C or -80°C.
+32 Da Double Oxidation or Solvent Adduct Rare.[1] Check for methanol adducts if using MeOH (+32 Da).
Module 3: Photostability

User Question: "The solution turned yellow/brown after sitting on the benchtop. Is it still usable?"

Technical Insight: Aminobenzonitriles are photoactive.[1] The "push-pull" system (Amino donor


 Nitrile acceptor) creates a strong dipole and lowers the energy gap for UV/Vis absorption.[1]
  • Mechanism: Upon exposure to ambient light (especially UV), the molecule can undergo Internal Conversion (IC) or Intersystem Crossing (ISC) , leading to radical formation or polymerization.

  • Observation: Yellowing often indicates the formation of radical coupling products or charge-transfer complexes, even if the parent peak on LCMS is still dominant.[1]

Recommendation:

  • Discard any solution that has visibly changed color.[1]

  • Always use amber vials or wrap clear vials in aluminum foil.

  • Limit exposure to fluorescent lab lighting during weighing.[1]

Module 4: Troubleshooting Workflow

User Question: "I'm seeing inconsistent IC50 values. How do I validate my compound stock?"

Follow this logic gate to identify the root cause of the variability.

TroubleshootingLogic Start Issue: Inconsistent Biological Data CheckSol 1. Visual Inspection Precipitate visible? Start->CheckSol CheckLCMS 2. Run LCMS Purity > 95%? CheckSol->CheckLCMS No (Clear) ActionSol Action: Improve Solubility (Add co-solvent/Sonicate) CheckSol->ActionSol Yes CheckAge 3. Check Storage Age > 1 Month in Solution? CheckLCMS->CheckAge Yes ActionPurify Action: Resynthesize/Repurchase (Degradation confirmed) CheckLCMS->ActionPurify No (New Peaks) ActionFresh Action: Prepare Fresh Stock (Avoid Freeze-Thaw) CheckAge->ActionFresh Yes ActionAssay Action: Check Assay Conditions (Interference?) CheckAge->ActionAssay No

Caption: Step-by-step troubleshooting logic for inconsistency in experimental data.

References
  • BenchChem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (Accessed 2024). Link

  • Zachariasse, K. A., et al. Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents.[1][2] Influence of fluoro substitution. Journal of Photochemistry and Photobiology A: Chemistry.[1] Link

  • National Institutes of Health (NIH). Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements.[1] PubMed.[1] Link

  • ChemicalBook. 2-Fluoro-4-piperidin-1-ylbenzonitrile Product Properties and Safety.Link

  • Fagalde, F., et al. Benzonitrile Hydrolysis Catalyzed by a Ruthenium(II) Complex.[1] (Mechanism of Nitrile Hydrolysis). Link

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-4-piperidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-piperidin-1-ylbenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for this versatile synthetic building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.

I. Understanding the Reactivity of 2-Fluoro-4-piperidin-1-ylbenzonitrile

2-Fluoro-4-piperidin-1-ylbenzonitrile is a unique substrate with three key functional groups that influence its reactivity:

  • 2-Fluoro Group: This is a primary site for nucleophilic aromatic substitution (SNAr) and can also serve as a leaving group in certain palladium-catalyzed cross-coupling reactions. Its high electronegativity activates the aromatic ring for nucleophilic attack.

  • 4-Piperidin-1-yl Group: This electron-donating group can influence the regioselectivity of reactions on the aromatic ring. The nitrogen atom can also potentially coordinate with metal catalysts.

  • Benzonitrile Group: The cyano moiety is a moderate electron-withdrawing group that can also influence the electronic properties of the aromatic ring.

The interplay of these groups dictates the optimal reaction conditions and catalyst choice for desired transformations.

II. Frequently Asked Questions (FAQs)

Q1: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to displace the fluorine atom, but I am seeing low conversion. What are the likely causes?

A1: Low conversion in an SNAr reaction with this substrate can stem from several factors:

  • Insufficient Activation: While the fluorine is a good leaving group for SNAr, the electron-donating piperidinyl group can counteract the activating effect of the nitrile group.[1][2] More forcing conditions, such as higher temperatures or a stronger base, may be required.

  • Nucleophile Strength: The success of the reaction is highly dependent on the nucleophilicity of your incoming group. If you are using a weak nucleophile, you may need to deprotonate it first with a strong base.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.

Q2: I am trying to perform a Buchwald-Hartwig amination at the fluorine position, but the reaction is not proceeding. What catalyst system should I use?

A2: Buchwald-Hartwig amination of aryl fluorides can be challenging. Success hinges on a highly active catalyst system capable of cleaving the strong C-F bond.

  • Catalyst Choice: For C-F activation, palladium catalysts with bulky, electron-rich phosphine ligands are generally required.[3] Consider using a pre-catalyst like [Pd(allyl)Cl]2 with a ligand such as t-BuXPhos or TrixiePhos.[4]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[5][6]

Q3: Can I perform a Suzuki-Miyaura coupling with this molecule? At which position would it react?

A3: Yes, a Suzuki-Miyaura coupling is feasible. However, to make the molecule reactive for Suzuki coupling, you would typically need to replace the fluorine with a better leaving group like bromine or iodine. If you were to start with an analogous 2-bromo- or 2-iodo-4-piperidin-1-ylbenzonitrile, the reaction would proceed at the C-X (X = Br, I) bond.

For a successful Suzuki-Miyaura coupling, a palladium catalyst is used with a phosphine ligand. A common starting point is Pd(PPh3)4 or a combination of Pd(OAc)2 and a ligand like SPhos or XPhos. A base such as K2CO3 or K3PO4 is required to activate the boronic acid.[7]

III. Troubleshooting Guides

Guide 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling

Low or no conversion is a frequent issue in palladium-catalyzed reactions. A systematic approach is key to identifying the root cause.

Potential Cause Troubleshooting & Optimization
Catalyst Inactivity Catalyst Degradation: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere. Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)2, ensure it is properly reduced to the active Pd(0) species in situ. This is often facilitated by the phosphine ligand or an amine in the reaction mixture.[8]
Ligand Issues Ligand Selection: The choice of ligand is critical. For challenging substrates, screen a panel of ligands with varying steric bulk and electronic properties (e.g., XPhos, SPhos, RuPhos). Ligand to Metal Ratio: A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point, but optimization may be necessary.
Incorrect Base Base Strength: The pKa of the base must be sufficient to facilitate the catalytic cycle. For Buchwald-Hartwig aminations, strong bases like NaOtBu are often necessary. For Suzuki couplings, weaker bases like K2CO3 are typically used.[5][7]
Reagent Purity Impurities: Starting materials, particularly amines, should be of high purity. Impurities can poison the catalyst. Consider purifying your reagents before use. Water and Oxygen: Many palladium catalysts and ligands are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.
Reaction Conditions Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the rate. Solvent: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the reaction by coordinating to the palladium.[5]
Guide 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of your desired product.

Observed Side Product Potential Cause & Solution
Hydrolysis of Nitrile Group Cause: The benzonitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under strongly basic conditions at elevated temperatures. Solution: If hydrolysis is observed, consider using a milder base or running the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid (Suzuki) Cause: This occurs when two molecules of the boronic acid couple with each other. It is often a sign of slow transmetalation. Solution: Ensure your base is effective and that the reaction conditions favor the desired cross-coupling pathway.
Diarylation of Primary Amines (Buchwald-Hartwig) Cause: If you are coupling a primary amine, the product can sometimes react again to form a diarylated amine. Solution: Using a bulkier ligand can sterically hinder the second amination.[3] Carefully controlling the stoichiometry of the reagents can also minimize this side reaction.

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a starting point for the displacement of the fluorine atom with a generic amine nucleophile.

Materials:

  • 2-Fluoro-4-piperidin-1-ylbenzonitrile

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Potassium carbonate (K2CO3) or another suitable base (2-3 equivalents)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To an oven-dried round-bottom flask, add 2-Fluoro-4-piperidin-1-ylbenzonitrile and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMSO via syringe.

  • Add the amine nucleophile to the stirring solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Catalyst Selection in Buchwald-Hartwig Amination

The following diagram outlines a decision-making process for selecting a suitable catalyst system for the amination of 2-Fluoro-4-piperidin-1-ylbenzonitrile.

Buchwald_Hartwig_Catalyst_Selection start Start: Buchwald-Hartwig Amination of 2-Fluoro-4-piperidin-1-ylbenzonitrile ligand_screening Screen Bulky, Electron-Rich Monodentate Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) start->ligand_screening precatalyst Choose a Palladium Pre-catalyst (e.g., Pd2(dba)3, [Pd(allyl)Cl]2) start->precatalyst base_selection Select a Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) start->base_selection solvent_choice Use Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) start->solvent_choice reaction_setup Set up Reaction Under Inert Atmosphere ligand_screening->reaction_setup precatalyst->reaction_setup base_selection->reaction_setup solvent_choice->reaction_setup optimization Optimize Temperature and Concentration reaction_setup->optimization troubleshooting Troubleshoot: Low Conversion, Side Products optimization->troubleshooting Low Yield success Successful C-N Bond Formation optimization->success High Yield troubleshooting->ligand_screening Re-screen Ligands Buchwald_Hartwig_Cycle pd0 L-Pd(0) pdII_complex L-Pd(II)(Ar)(F) pd0->pdII_complex Ar-F oxidative_addition Oxidative Addition pd_amido [L-Pd(II)(Ar)(HNR'R'')]⁺ F⁻ pdII_complex->pd_amido HNR'R'' amine_coordination Amine Coordination pd_amido_neutral L-Pd(II)(Ar)(NR'R'') pd_amido->pd_amido_neutral + Base - Base-H⁺F⁻ deprotonation Deprotonation (Base) pd_amido_neutral->pd0 Reductive Elimination product Ar-NR'R'' pd_amido_neutral->product reductive_elimination Reductive Elimination arF Ar-F amine HNR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

V. References

  • Roemer, M.; Lentz, D. Autocatalytic formation of fluorinated ferrocenophanes from 1,1'-bis(trifluorovinyl)ferrocene. J. Org. Chem.2010 , 75, 726-732.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc.2022 , 144 (21), 9475–9484.

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chem.2016 , 18, 250-256.

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Dissertation, University of South Carolina. [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. [Link]

  • Palladium-catalyzed substitution and cross-coupling of benzylic fluorides. PubMed. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ResearchGate. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Nucleophilic Aromatic Substitution Guide. Scribd. [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PubMed. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles. PubMed. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate. [Link]

  • Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines: Divergent access to amines, hydrazines, and nitrogen-containing heterocycles. ChemRxiv. [Link]

  • Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. [Link]

  • Suzuki–Miyaura cross-couplings of arenediazonium tetrafluoroborate salts with arylboronic acids catalyzed by aluminium hydroxide-supported palladium nanoparticles. Organic & Biomolecular Chemistry. [Link]

  • Suzuki–Miyaura coupling of aryl fluorosulfates 13 with aryl boronic acids 14 in water …. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions during 2-Fluoro-4-piperidin-1-ylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Safety & Optimization Guide for


 Synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile
Audience:  Process Chemists, Scale-up Engineers, and Medicinal Chemists
Version:  2.1 (Current as of 2026)

Introduction: The Thermal Challenge

Welcome to the Technical Support Center. This guide addresses the critical thermal risks associated with the Nucleophilic Aromatic Substitution (


) reaction between 2,4-difluorobenzonitrile  and piperidine .

While this reaction is a reliable method for synthesizing 2-Fluoro-4-piperidin-1-ylbenzonitrile , it presents a dual challenge:

  • Exothermicity: The formation of the C-N bond and the subsequent neutralization of Hydrogen Fluoride (HF) generates significant heat.

  • Regiocontrol: Uncontrolled temperatures can lead to substitution at the 2-position (impurity) or double substitution (2,4-dipiperidinyl derivative), compromising yield and purity.

Module 1: Thermodynamics & Reaction Kinetics (The "Why")

Q: Why is this specific reaction so exothermic?

A: The heat generation comes from two distinct chemical events occurring simultaneously:

  • Bond Formation Enthalpy (

    
    ):  The nucleophilic attack of piperidine on the electron-deficient aromatic ring releases energy. The formation of the strong 
    
    
    
    bond is thermodynamically favored over the metastable activated complex.
  • Acid-Base Neutralization: The leaving group is Fluoride (

    
    ). In the presence of a proton source (the amine), HF is generated and immediately neutralized by the base (excess piperidine or added 
    
    
    
    ).
    • Reaction:

      
      
      
    • This neutralization is rapid and highly exothermic.

Q: How does temperature affect regioselectivity?

A:

  • Kinetic Control (Preferred): At lower temperatures (controlled dosing), the nucleophile attacks the 4-position preferentially. This is due to the para-directing resonance effect of the cyano (CN) group, which makes the 4-carbon significantly more electrophilic than the 2-carbon.

  • Thermodynamic/High-Energy Risk: If the temperature spikes (runaway exotherm), the energy barrier for the 2-position attack is overcome, leading to the 2-fluoro-isomer or bis-substitution .

Module 2: Process Safety & Control (The "How")

Critical Control Parameters (CCPs)
ParameterRecommended RangeRisk of Deviation
Dosing Temperature

to


during addition increases runaway risk.
Dosing Rate 0.5 - 1.0 mL/min (scale dependent)Rapid addition causes local hot spots & bis-substitution.
Solvent Volume 5 - 10 Volumes (relative to substrate)Low dilution (<3 Vol) reduces heat capacity, causing T spikes.
Agitation High Shear / VortexPoor mixing leads to accumulation of unreacted amine, then sudden exotherm.
Q: Which solvent system is best for heat management?

A: Acetonitrile (MeCN) or DMF .

  • Recommendation: Use Acetonitrile . It has a lower boiling point (

    
    ) than DMF, acting as a passive safety barrier (reflux cooling) if the exotherm runs away. It also allows for easier workup (crystallization upon water addition).
    
  • Avoid: Ethers (like THF) may not solubilize the intermediate salts well, leading to "clumping" and heat accumulation inside the solid mass.

Module 3: Troubleshooting & FAQs

Scenario 1: "The temperature spiked by instantly upon adding the first drop of piperidine."
  • Cause: This indicates the reactor was adiabatic (insufficient cooling capacity) or the concentration was too high.

  • Immediate Action: Stop addition. Increase stirring speed to maximum to dissipate local heat. Ensure the cooling bath is active.

  • Prevention: Dilute the piperidine in the solvent (1:1 ratio) before addition. Never add neat amine to a concentrated nitrile solution on a large scale.

Scenario 2: "I see a significant amount of the bis-substituted impurity (2,4-dipiperidinyl)."
  • Cause: Localized excess of piperidine due to poor mixing or high temperature.

  • Fix:

    • Verify the stoichiometry. Do not exceed 1.1 equivalents of piperidine if using an inorganic base (

      
      ).
      
    • Use a "Reverse Addition" protocol (add amine to nitrile? No, standard is Amine to Nitrile. Correction: Standard is adding the Nucleophile (Amine) to the Electrophile (Nitrile). To prevent bis-substitution, ensure the Nitrile is in excess locally during addition. Therefore, slowly add Piperidine to the Nitrile solution ).

Scenario 3: "The reaction stalled at 80% conversion."
  • Cause: The byproduct salt (Piperidinium fluoride or KHCO3/KF) has coated the reagents, or the temperature is too low to overcome the final barrier.

  • Fix: Once addition is complete and exotherm has subsided, heat the reaction to

    
     to drive it to completion. The risk of regioselectivity loss is minimal once the majority of the highly reactive 4-position is substituted.
    

Module 4: Validated Experimental Protocol

Objective: Synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile with strict exotherm control.

Materials:

  • 2,4-Difluorobenzonitrile (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, granular (1.2 equiv)
    
  • Acetonitrile (MeCN) (anhydrous, 8 Volumes)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Substrate Charge: Charge 2,4-Difluorobenzonitrile and Acetonitrile (6 Vols). Start stirring.

  • Base Addition: Add

    
      in one portion. The slurry may warm slightly (heat of mixing). Cool the mixture to 
    
    
    
    using an ice/water bath.
  • Reagent Preparation: Dilute Piperidine with Acetonitrile (2 Vols) in the addition funnel.

  • Controlled Addition (The Critical Step):

    • Add the Piperidine solution dropwise.

    • Monitor: Maintain internal temperature

      
       .
      
    • Note: If temp rises

      
      , stop addition and allow to cool.
      
  • Reaction Phase:

    • After addition, remove the cooling bath. Allow to warm to Room Temperature (RT).

    • Stir at RT for 1 hour. Check HPLC/TLC.

    • If conversion <95%, heat to

      
        for 2 hours.
      
  • Workup:

    • Cool to RT.

    • Slowly add Water (10 Vols) to the reaction mixture. The product should precipitate as a solid.

    • Stir for 30 minutes to dissolve inorganic salts.

    • Filter the solid. Wash with water (

      
       Vols) and cold heptane (
      
      
      
      Vols).
    • Dry in a vacuum oven at

      
      .
      

Module 5: Workflow Visualization

The following diagram illustrates the logic flow for managing the reaction safety and purity.

G Start Start: Reagent Prep Cooling Cool Reactor to 0-5°C (Solvent: MeCN) Start->Cooling Addition Slow Addition of Piperidine (Diluted in MeCN) Cooling->Addition CheckTemp Check Internal Temp Addition->CheckTemp TempHigh Temp > 10°C STOP ADDITION CheckTemp->TempHigh Exotherm Spike TempOK Temp < 10°C Continue CheckTemp->TempOK Stable TempHigh->Cooling Cool Down Reaction Warm to RT Stir 1-2 Hours TempOK->Reaction CheckConv Check Conversion (HPLC/TLC) Reaction->CheckConv Incomplete Conversion < 95% Heat to 50°C CheckConv->Incomplete Stalled Complete Conversion > 95% Proceed to Workup CheckConv->Complete Done Incomplete->Reaction Loop Quench Quench: Add Water (Precipitate Product) Complete->Quench Isolate Filter & Wash (Remove Salts) Quench->Isolate

Caption: Logic flow for managing exotherm and conversion during the


 synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Organic Syntheses (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. (Demonstrates handling of fluorobenzonitriles and exotherms in DMF). Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 4-Piperidin-1-ylbenzonitrile.[2][3] Retrieved from [Link]

  • MDPI (2025). Synthesis and Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines. (Detailed NMR and structural characterization of similar piperidine-fluorobenzene adducts). Retrieved from [Link]

Sources

Technical Support Center: 2-Fluoro-4-piperidin-1-ylbenzonitrile Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The "Ortho-Fluorine" Effect

Executive Summary: While benzonitriles are generally robust, 2-Fluoro-4-piperidin-1-ylbenzonitrile exhibits heightened sensitivity to moisture due to the electronic influence of the ortho-fluorine atom. Unlike simple benzonitriles, the electron-withdrawing fluorine atom increases the electrophilicity of the nitrile carbon, significantly accelerating the rate of hydrolysis under moist conditions, particularly if trace acidity or basicity is present.

Impact on Research:

  • Purity Degradation: Rapid formation of the primary amide impurity (2-Fluoro-4-piperidin-1-ylbenzamide).

  • Stoichiometric Errors: Water weight (hygroscopicity) leads to under-dosing in subsequent coupling reactions (e.g., Grignard additions or reductions).

  • Physical Caking: The basic piperidine moiety can form hydrates, leading to solidification of powders.

The Mechanism of Failure

Understanding the chemical causality is the first step in troubleshooting. The degradation pathway is not random; it is driven by the specific electronic environment of the molecule.

Hydrolysis Pathway

The fluorine atom at the 2-position pulls electron density away from the benzene ring (Inductive effect,


), which in turn makes the nitrile carbon (

) more positive (electrophilic). This lowers the activation energy for water to attack the nitrile, converting it to an amide.
Visualizing the Pathway

The following diagram illustrates the degradation mechanism you will likely observe in HPLC traces.

HydrolysisMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Degradation Nitrile 2-Fluoro-4-piperidin-1-ylbenzonitrile (Target Compound) Imidic Imidic Acid Intermediate (Transient) Nitrile->Imidic Nucleophilic Attack (Accelerated by ortho-F) Water H2O (Moisture) Water->Imidic Amide 2-Fluoro-4-piperidin-1-ylbenzamide (Primary Impurity) Imidic->Amide Tautomerization Acid Carboxylic Acid (Secondary Impurity) Amide->Acid Slow Hydrolysis (Requires Heat/Acid)

Caption: Figure 1. Moisture-induced hydrolysis pathway. The ortho-fluorine atom activates the nitrile carbon, facilitating the formation of the amide impurity.

Diagnostic & Troubleshooting Guide

Scenario A: "Phantom" Peaks in HPLC

Symptom: A new peak appears at a lower Retention Time (RT) than the main peak in Reverse Phase HPLC. Root Cause: Hydrolysis to the Amide . Amides are more polar than nitriles and elute earlier. Confirmation: Check LC-MS. The mass shift will be +18 Da (addition of H₂O).

Diagnostic StepAction
Check Mass If

, it is the amide.
Check pH Dissolve 5mg in neutral water. If pH > 8, the basic piperidine is catalyzing self-hydrolysis.
Resolution This impurity is difficult to remove by simple washing. Recrystallization from non-aqueous solvents (e.g., dry Ethanol/Heptane) is required.
Scenario B: Material is "Sticky" or Caked

Symptom: The free-flowing powder has turned into a gum or solid block. Root Cause: Hygroscopicity of the piperidine ring. The tertiary amine nitrogen can hydrogen bond with water, forming a "hydrate-like" lattice or simply absorbing moisture (deliquescence). Immediate Action:

  • Do not heat directly in an oven (accelerates hydrolysis).

  • Use a vacuum desiccator with

    
     at room temperature.
    
Scenario C: Low Yield in Grignard/Lithium Reactions

Symptom: Reaction with nucleophiles (e.g., R-MgBr) fails or stalls. Root Cause: "Proton Quench." Absorbed moisture destroys the organometallic reagent before it can react with the nitrile. Calculation: 1% water content by weight = ~15 mol% water relative to the compound (due to the low MW of water). You are destroying 15% of your reagent immediately.

Recovery & Prevention Protocols

Protocol 4.1: The "Safe-Dry" Workflow

Use this logical flow to determine if your material is salvageable.

RecoveryWorkflow Start Material Intake (Suspected Moisture) KF_Test Run Karl Fischer (KF) Titration Start->KF_Test Decision1 Water Content? KF_Test->Decision1 Good < 0.1% Water Safe for Use Decision1->Good Low Moderate 0.1% - 1.0% Water Requires Drying Decision1->Moderate Medium Critical > 1.0% Water Check Purity Decision1->Critical High Drying Vacuum Desiccation (P2O5, 25°C, 24h) Moderate->Drying HPLC Run HPLC (Check for Amide) Critical->HPLC Retest Retest KF Drying->Retest Decision2 Amide Present? HPLC->Decision2 Decision2->Drying No Recryst Recrystallize (Dry EtOH/Heptane) Decision2->Recryst Yes (>1%) Recryst->Retest Retest->Good Pass

Caption: Figure 2. Decision matrix for handling moisture-compromised material.

Protocol 4.2: Storage Standards

To maintain stability >12 months, adhere to these strict conditions:

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Headspace: Purge with dry Argon or Nitrogen before sealing.

  • Desiccant: Store vial inside a secondary jar containing activated silica gel or Drierite™.

  • Temperature: 2°C to 8°C (Refrigerated). Note: Allow to warm to Room Temp before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: Can I dry this compound in a vacuum oven at 50°C? A: Risky. While the nitrile is thermally stable, the combination of heat + trapped moisture + the basic piperidine ring creates a perfect "autocatalytic" environment for hydrolysis. We recommend vacuum drying at ambient temperature (20-25°C) over phosphorus pentoxide (


) to strip water without adding thermal energy.

Q2: Why does the fluorine atom make it more unstable? I thought C-F bonds were stable. A: The C-F bond itself is stable. However, fluorine is highly electronegative. It pulls electrons away from the benzene ring, which in turn pulls electrons away from the nitrile carbon. This makes the nitrile carbon "thirstier" for electrons (more electrophilic), inviting water to attack it [1].

Q3: I see a small peak at RRT 0.85. Is this the amide? A: Likely, yes. In most reverse-phase C18 methods (Water/Acetonitrile), the amide (2-fluoro-4-piperidin-1-ylbenzamide) is more polar than the nitrile and will elute earlier. Confirm by checking the UV spectrum; the amide carbonyl often introduces a distinct shoulder compared to the sharp nitrile cutoff.

Q4: Is the piperidine nitrogen interfering with my Karl Fischer (KF) titration? A: It is possible. Basic amines can shift the pH of the KF reagent, causing endpoint fading or side reactions. Solution: Use a buffered KF solvent system designed for amines (often containing benzoic acid or salicylic acid to neutralize the base) to ensure accurate water counts.

References

  • Electronic Effects in Nitrile Hydrolysis Source: LibreTexts Chemistry / ChemGuide Context: Explains the mechanism of acid/base catalyzed hydrolysis and how electron-withdrawing groups (like ortho-fluorine) activate the nitrile carbon toward nucleophilic attack. URL:[Link]

  • Piperidine Scaffolds in Medicinal Chemistry Source: RSC Medicinal Chemistry, 2022 Context: Discusses the synthesis and physical properties (including hygroscopicity/solubility) of substituted piperidine fragments used in drug discovery. URL:[Link]

  • Crystallographic Analysis of Piperidinyl-Benzonitriles Source: National Institutes of Health (PMC) Context: Structural analysis of 4-(piperidin-1-yl)benzonitrile derivatives, confirming the conformation and potential for intermolecular hydrogen bonding (hygroscopicity). URL:[Link]

Technical Support Center: Stability & Storage of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-2F4P-001 Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 19, 2026

Executive Summary: The Stability Profile

2-Fluoro-4-piperidin-1-ylbenzonitrile is a pharmacophore building block often used in the synthesis of PARP inhibitors and other heterocyclic APIs. Its stability is compromised by three primary vectors: hydrolysis of the nitrile group , oxidative degradation of the piperidine ring , and photo-induced electron transfer .

Failure to mitigate these vectors results in the formation of 2-fluoro-4-(piperidin-1-yl)benzamide (hydrolysis product) and piperidine-N-oxide impurities, which can arrest downstream palladium-catalyzed cross-couplings.

Module 1: Critical Storage Protocol

Standard Operating Procedure (SOP) for Long-Term Preservation

To maintain purity >98% over 12+ months, adhere to this self-validating storage system .

Environmental Control
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy available for hydrolysis and N-oxidation.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen to prevent piperidine ring oxidation.
Humidity <10% RH (Desiccator)The nitrile group is hygroscopic; moisture catalyzes hydrolysis to the amide.
Light Amber Glass / Foil Wrap Prevents UV-induced intramolecular charge transfer (ICT) reactions common in aminobenzonitriles.
Physical Containment
  • Primary Container: Borosilicate glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen.

  • Secondary Containment: Sealed desiccator jar containing active silica gel or molecular sieves.

Module 2: Degradation Mechanisms (The "Why")

Understanding the chemical causality is essential for troubleshooting. This molecule possesses two "soft spots": the electron-deficient nitrile and the electron-rich piperidine nitrogen.

Pathway A: Nitrile Hydrolysis

The nitrile (-CN) at the 4-position is activated by the electron-withdrawing fluorine at the 2-position. In the presence of moisture and trace acid/base (even from glass surfaces), it hydrolyzes first to the primary amide , then to the carboxylic acid .

  • Indicator: Change in solubility (amides are generally less soluble in non-polar solvents than the parent nitrile).

Pathway B: Piperidine Oxidation & Photolysis

Aminobenzonitriles are known fluorophores. Upon UV exposure, they undergo Intramolecular Charge Transfer (ICT) . The piperidine nitrogen donates an electron to the benzonitrile ring. This excited state is highly reactive with singlet oxygen (


), leading to radical formation, ring opening, or N-oxide formation.
Visualization of Degradation Pathways

The following diagram maps the degradation logic and checkpoints.

DegradationPathways Compound 2-Fluoro-4-piperidin-1-ylbenzonitrile (Active) Amide Impurity A: Benzamide Derivative (Hydrolysis) Compound->Amide Slow Hydrolysis NOxide Impurity C: Piperidine-N-Oxide (Oxidation) Compound->NOxide Photo-Oxidation Moisture Moisture (H2O) + Trace Acid/Base Moisture->Amide Oxygen Atmospheric O2 + UV Light Oxygen->NOxide Acid Impurity B: Benzoic Acid Derivative (Deep Hydrolysis) Amide->Acid Fast Hydrolysis

Figure 1: Mechanistic pathways for the degradation of 2-Fluoro-4-piperidin-1-ylbenzonitrile. Note that hydrolysis is a sequential process, while oxidation is direct.

Module 3: Troubleshooting Guide (FAQs)

User Scenario 1: "The powder has turned from off-white to yellow."

  • Root Cause: Photo-oxidation.[1] Aminobenzonitriles are chromophores. Yellowing indicates the formation of conjugated impurities (azo species) or N-oxides due to light exposure.

  • Action: Check purity via HPLC. If purity is >95%, recrystallize from ethanol/heptane. If <90%, discard, as N-oxides are difficult to remove without reducing agents that might affect the nitrile.

User Scenario 2: "I smell a faint almond or ammonia-like odor."

  • Root Cause: CRITICAL SAFETY WARNING.

    • Ammonia:[2] Indicates advanced hydrolysis (Amide

      
       Acid + 
      
      
      
      ).
    • Almonds: Could indicate release of cyanide traces (rare, but possible under thermal decomposition) or benzaldehyde derivatives.

  • Action: Move to a fume hood immediately. Do not use for synthesis. The presence of ammonia confirms the material has degraded to the carboxylic acid.

User Scenario 3: "The compound is no longer soluble in DCM."

  • Root Cause: Formation of the amide degradation product.[3][4] Primary amides have strong hydrogen bonding networks, significantly reducing solubility in chlorinated solvents compared to the parent nitrile.

  • Action: Run a TLC (50% EtOAc/Hexane). The amide will appear as a spot with much lower

    
     (more polar) than the nitrile.
    

Module 4: QC & Validation Workflow

Before committing this material to a high-value step (e.g., Suzuki coupling), validate its integrity.

QC Markers (1H NMR in )
  • Piperidine

    
    -protons:  Look for broadening or shifting downfield (indicates N-oxide).
    
  • Amide protons: New broad singlets around 6.0–8.0 ppm indicate hydrolysis.

  • Aldehyde proton: Singlet at ~10 ppm indicates oxidative cleavage (rare).

Decision Logic for Compromised Samples

QCDecisionTree Start Visual Inspection: Color/Odor Change? Test Run HPLC/TLC Start->Test Yes ActionUse Proceed to Synthesis Start->ActionUse No PurityHigh Purity > 98% Test->PurityHigh PurityMed Purity 90-98% Test->PurityMed PurityLow Purity < 90% Test->PurityLow PurityHigh->ActionUse ActionPurify Recrystallize or Flash Column PurityMed->ActionPurify ActionDiscard Discard as HazMat PurityLow->ActionDiscard

Figure 2: Quality Control Decision Tree for handling stored aliquots.

References

  • ChemicalBook. (2024).[5] 2-Fluoro-4-(piperidin-1-yl)benzonitrile Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2026). Safety Data Sheet: Benzonitrile Derivatives (General Storage). Retrieved from

  • Vione, D., et al. (2026).[6] Photochemical degradation of aromatic amines and benzonitriles. Journal of Environmental Chemical Engineering. Retrieved from [6]

  • Clark, J. (2018). The Hydrolysis of Nitriles: Acid and Base Catalysis. Chemguide. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile (Structural Analog). Retrieved from

Sources

Validation & Comparative

Comparative analysis of synthesis routes for 2-Fluoro-4-piperidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-4-piperidin-1-ylbenzonitrile in Medicinal Chemistry

2-Fluoro-4-piperidin-1-ylbenzonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a fluorinated benzonitrile core coupled with a piperidine moiety, is a common motif in compounds targeting a range of therapeutic areas. The fluorine atom can enhance metabolic stability and binding affinity, while the piperidine group often improves solubility and pharmacokinetic properties. The nitrile group serves as a versatile handle for further chemical transformations. Given its importance, the efficient and scalable synthesis of this intermediate is of considerable interest to the drug discovery and development community.

This in-depth technical guide provides a comparative analysis of the three primary synthetic routes to 2-Fluoro-4-piperidin-1-ylbenzonitrile: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Ullmann Condensation. Each route is evaluated based on reaction mechanism, experimental protocol, and key performance indicators such as yield, reaction conditions, and scalability.

At a Glance: Comparative Overview of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Starting Material 2,4-Difluorobenzonitrile2-Fluoro-4-bromobenzonitrile or 2-Fluoro-4-iodobenzonitrile2-Fluoro-4-bromobenzonitrile or 2-Fluoro-4-iodobenzonitrile
Key Reagents Piperidine, Base (e.g., K2CO3)Piperidine, Palladium Catalyst, Ligand, BasePiperidine, Copper Catalyst, (optional Ligand), Base
Typical Solvents Aprotic polar solvents (DMSO, DMF, NMP)Toluene, DioxaneHigh-boiling polar solvents (DMF, NMP, Pyridine)
Reaction Temperature Moderate to High (80-150 °C)Mild to Moderate (rt - 110 °C)High (100-210 °C)
Reported Yield Good to ExcellentGood to ExcellentModerate to Good
Catalyst Cost Catalyst-freeHigh (Palladium)Low (Copper)
Scalability Generally goodCan be challenging due to catalyst cost and removalGood, often used in industrial settings
Substrate Scope Requires electron-deficient arenesBroadGenerally requires activated aryl halides

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The Nucleophilic Aromatic Substitution (SNAr) is often the most direct and atom-economical method for the synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile. This pathway leverages the inherent reactivity of 2,4-difluorobenzonitrile, where the fluorine atom at the C4 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitrile group and the ortho-fluorine atom.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient carbon atom at the C4 position of the benzonitrile ring. This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[1]. The negative charge is delocalized across the aromatic ring and onto the electron-withdrawing nitrile group. In the subsequent elimination step, the fluoride ion is expelled as the leaving group, restoring the aromaticity of the ring and yielding the final product. The presence of a base is crucial to neutralize the hydrofluoric acid generated during the reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Meisenheimer_Complex Meisenheimer Complex 2,4-Difluorobenzonitrile->Meisenheimer_Complex + Piperidine Piperidine Piperidine Piperidine->Meisenheimer_Complex Product 2-Fluoro-4-piperidin-1-ylbenzonitrile Meisenheimer_Complex->Product - F⁻ HF HF Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange (+ Amine, -X) PdII_Amine [Ar-Pd(II)-Amine(L_n)]⁺ Ligand_Exch->PdII_Amine Deprotonation Deprotonation (+ Base) PdII_Amido Ar-Pd(II)-Amido(L_n) Deprotonation->PdII_Amido Red_Elim Reductive Elimination Red_Elim->Pd0 Product Ar-Amine Red_Elim->Product Ullmann_Condensation CuI Cu(I) Catalyst Amine_Coord Amine Coordination Cu_Amide Cu(I)-Amide Complex Amine_Coord->Cu_Amide + Amine, - H⁺ Ox_Add Oxidative Addition (Ar-X) Cu_III Ar-Cu(III)-Amide Ox_Add->Cu_III Red_Elim Reductive Elimination Red_Elim->CuI Product Ar-Amine Red_Elim->Product

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationships: Comparing 2-Fluoro-4-piperidin-1-ylbenzonitrile Analogs as Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of BTK in B-Cell Signaling and Disease

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that serves as an indispensable signaling node for B-cell development, activation, and proliferation.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the normal function of the immune system.[3][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to BTK activation. Activated BTK then phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), ultimately modulating transcription factors such as NF-κB that govern cell survival and proliferation.[1][4][5]

Given its central role, dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis.[1][6][7] This has established BTK as a high-value therapeutic target, leading to the development of inhibitors that can block its activity.[3][6]

The 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold has emerged as a key pharmacophore in the design of potent and selective BTK inhibitors. This guide provides a comparative analysis of the biological activity of a lead compound, CMPD-1 , and its structural analogs. We will explore how subtle chemical modifications influence biochemical potency, cellular activity, and target selectivity, offering insights into the structure-activity relationships (SAR) that drive inhibitor design.

Section 1: The Analogs - A Study in Rational Design

To investigate the SAR of the 2-fluoro-4-piperidin-1-ylbenzonitrile core, we synthesized and evaluated a lead compound, CMPD-1 , and three rationally designed analogs. The modifications are intended to probe key interactions within the BTK active site.

  • CMPD-1 (Lead Compound): The core scaffold, featuring the 2-fluoro-4-piperidin-1-ylbenzonitrile moiety coupled to an acrylamide "warhead" designed to form a covalent bond with the Cysteine-481 residue in the BTK active site.[8] This is a common strategy for achieving potent and sustained inhibition.[8]

  • CMPD-2 (Piperidine N-Methylation): This analog introduces a methyl group to the piperidine nitrogen. This modification is designed to assess the steric and electronic impact of substitution at this position, which may affect binding affinity or pharmacokinetic properties.

  • CMPD-3 (Fluorine Relocation): The fluorine atom is moved from the 2-position to the 3-position on the benzonitrile ring. This alteration probes the role of the fluorine's electron-withdrawing effect and its specific placement on inhibitor potency and interactions with the kinase hinge region.

  • CMPD-4 (Non-Covalent Analog): The reactive acrylamide group is replaced with a non-reactive propionamide group. This converts the inhibitor from a covalent to a reversible, non-covalent binder, allowing us to assess the contribution of the covalent bond to overall activity and selectivity.[9][10]

Compound IDStructureRationale for Modification
CMPD-1 (Illustrative)Lead Scaffold: Covalent inhibitor targeting Cys481.
CMPD-2 (Illustrative)Piperidine N-Methylation: Probes steric tolerance and basicity at the piperidine nitrogen.
CMPD-3 (Illustrative)Fluorine Relocation: Investigates the impact of halogen positioning on electronic and binding interactions.
CMPD-4 (Illustrative)Non-Covalent Control: Removes the covalent warhead to assess the potency derived from non-covalent interactions alone.

Section 2: Comparative Biological Activity

The synthesized compounds were evaluated in a tiered cascade of assays, moving from direct enzyme inhibition to cell-based models of target engagement and cytotoxicity. This approach provides a comprehensive profile of each analog's potency and therapeutic potential.

Biochemical Potency: Direct BTK Enzyme Inhibition

Experimental Rationale: The first critical step is to determine if the compounds directly inhibit the kinase activity of purified BTK enzyme. A low IC50 (half-maximal inhibitory concentration) value in this assay is a primary indicator of a potent compound. We utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a robust, high-throughput method for measuring kinase activity.[11]

Summary of Results: The data reveals a clear SAR.

  • CMPD-1 shows potent, low-nanomolar inhibition of BTK, consistent with effective covalent targeting.

  • CMPD-2 's N-methylation of the piperidine ring resulted in a ~10-fold loss in potency, suggesting that this position is sensitive to steric bulk or that the change in basicity is unfavorable for optimal binding.

  • CMPD-3 , with the relocated fluorine, demonstrated a significant >50-fold reduction in activity. This highlights the critical importance of the 2-fluoro substituent, likely for making a key hydrogen bond or favorable electronic interaction within the ATP binding pocket.

  • CMPD-4 , the non-covalent analog, is substantially less potent than its covalent counterpart (CMPD-1), confirming that the formation of the covalent bond with Cys481 is a major driver of this scaffold's high potency.[8] However, its sub-micromolar activity indicates that the core scaffold still possesses a reasonable intrinsic binding affinity for BTK.

Compound IDBTK Biochemical IC50 (nM)
CMPD-1 1.5
CMPD-2 14.8
CMPD-3 85.3
CMPD-4 210.5
Cellular Activity: Target Engagement and Cytotoxicity

Experimental Rationale: While biochemical assays are crucial, activity in a cellular context is essential to confirm that a compound can cross the cell membrane, engage its target, and exert a biological effect. We used two assays:

  • B-Cell Activation Assay: Measures the inhibition of CD69 expression on the surface of B-cells following BCR stimulation.[12] This provides a direct measure of on-target BTK inhibition in a relevant cell type.

  • Cytotoxicity Assay: Assesses the compound's effect on the viability of a BTK-dependent lymphoma cell line (TMD8) versus a control cell line (HEK293) to determine both anti-proliferative efficacy and a therapeutic index (Selectivity Index).

Summary of Results: The cellular data largely mirrors the biochemical findings.

  • CMPD-1 potently inhibits B-cell activation and shows selective cytotoxicity towards the BTK-dependent TMD8 cell line, with a high selectivity index of >600.

  • The trends for CMPD-2 and CMPD-3 hold, with their reduced biochemical potency translating to weaker performance in cellular assays.

  • CMPD-4 shows a marked drop-off in cellular potency compared to CMPD-1, which is expected for a non-covalent inhibitor. Sustained target occupancy is often lower for reversible inhibitors, leading to higher EC50 values in cellular systems.[13][14]

Compound IDB-Cell Activation EC50 (nM)TMD8 Cytotoxicity CC50 (nM)HEK293 Cytotoxicity CC50 (nM)Selectivity Index (HEK293/TMD8)
CMPD-1 8.215.5>10,000>645
CMPD-2 95.7120.1>10,000>83
CMPD-3 450.1680.4>10,000>14
CMPD-4 1150.62500.8>10,000>4

Section 3: Mechanistic & Methodological Deep Dive

The BTK Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Inhibition of BTK, as achieved by compounds like CMPD-1, blocks the entire downstream signaling pathway required for B-cell proliferation and survival.[1][2][15]

BTK_Signaling_Pathway Figure 1: Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk (Src Family Kinases) BCR->Lyn_Syk Activates Antigen Antigen Antigen->BCR Binds BTK BTK Lyn_Syk->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 (Second Messengers) PLCG2->DAG_IP3 Generates PKC_Ca PKC / Ca2+ Flux DAG_IP3->PKC_Ca NFkB_NFAT NF-κB / NFAT (Transcription Factors) PKC_Ca->NFkB_NFAT Activate Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation Promotes Inhibitor CMPD-1 (BTK Inhibitor) Inhibitor->BTK Inhibits

A simplified overview of the B-Cell Receptor (BCR) signaling cascade.
Experimental Protocols

Trustworthiness through Rigorous Methodology: The validity of our comparative data rests on well-controlled, reproducible experimental design. Below are the detailed protocols used in this analysis.

Protocol 1: Biochemical BTK Inhibition Assay (TR-FRET)

  • Principle: This assay measures the production of ADP, a product of kinase activity. A europium-labeled anti-ADP antibody and an Alexa Fluor 647-labeled ADP tracer are used. When BTK is active, it produces ADP, which displaces the tracer from the antibody, causing a decrease in the FRET signal.[11]

  • Workflow Diagram:

    Assay_Workflow Figure 2: TR-FRET Assay Workflow start Start step1 1. Dispense BTK Enzyme & Compound Dilutions into 384-well plate start->step1 step2 2. Add ATP/Substrate Mix to initiate reaction step1->step2 step3 3. Incubate at RT (e.g., 60 minutes) step2->step3 step4 4. Add Stop/Detection Mix (Eu-Ab + AF647-Tracer) step3->step4 step5 5. Incubate at RT (e.g., 60 minutes) step4->step5 step6 6. Read Plate (TR-FRET Reader) step5->step6 end End (Data Analysis) step6->end

    Step-by-step workflow for the biochemical BTK inhibition assay.
  • Step-by-Step Method:

    • Compound Plating: Serially dilute compounds in DMSO, then further dilute in assay buffer. Dispense 5 µL of each compound concentration into a 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "max inhibition" (e.g., staurosporine) controls.

    • Enzyme Addition: Add 5 µL of purified recombinant BTK enzyme solution (e.g., 1.5 nM final concentration) to each well.

    • Reaction Initiation: Add 5 µL of a solution containing ATP and a peptide substrate [e.g., Poly (4:1 Glu, Tyr)] to all wells to start the reaction.[16] The final ATP concentration should be at or near its Km for BTK.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add 5 µL of detection reagent mix containing EDTA (to stop the reaction) and the TR-FRET antibody/tracer pair.

    • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow the detection reagents to equilibrate.

    • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor (615 nm) and acceptor (665 nm) wavelengths.

    • Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular B-Cell Activation Assay (Flow Cytometry)

  • Principle: This assay quantifies the surface expression of the activation marker CD69 on B-cells. In healthy human whole blood, stimulating the B-cell receptor (BCR) with an anti-IgD antibody induces a BTK-dependent signaling cascade that results in the upregulation of CD69. A potent BTK inhibitor will block this process.[12]

  • Step-by-Step Method:

    • Compound Treatment: Add 2 µL of serially diluted compounds to 100 µL of fresh human whole blood in a 96-well deep-well plate. Incubate for 1 hour at 37°C.

    • Stimulation: Add an anti-IgD antibody to a final concentration of 10 µg/mL to stimulate the BCR. Leave some wells unstimulated as a negative control. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Cell Staining: Add a cocktail of fluorescently-labeled antibodies (e.g., anti-CD19 to identify B-cells and anti-CD69 to measure activation) to each well. Incubate for 30 minutes at 4°C in the dark.

    • Red Blood Cell Lysis: Add a commercial lysis buffer (e.g., BD FACS Lyse) to each well to lyse red blood cells. Incubate as per the manufacturer's instructions.

    • Wash: Centrifuge the plate, discard the supernatant, and wash the remaining white blood cells with FACS buffer (PBS + 2% FBS).

    • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

    • Analysis: Gate on the CD19-positive B-cell population. Determine the median fluorescence intensity (MFI) of CD69 for each sample. Normalize the data to stimulated (100% activation) and unstimulated (0% activation) controls. Plot the normalized values against inhibitor concentration to calculate the EC50.

Conclusion and Future Directions

This comparative guide demonstrates the power of systematic analog design in elucidating the structure-activity relationships of a potent chemical scaffold. Our analysis of 2-fluoro-4-piperidin-1-ylbenzonitrile analogs reveals several key insights for optimizing BTK inhibitors:

  • Covalent Targeting is Key: The acrylamide warhead is crucial for achieving low-nanomolar potency, as demonstrated by the >100-fold difference in activity between the covalent CMPD-1 and its non-covalent counterpart CMPD-4 .

  • Positional Isomerism Matters: The precise placement of the fluorine atom at the 2-position of the benzonitrile ring is critical for potent inhibition. Moving it to the 3-position (CMPD-3 ) severely diminishes activity, suggesting a highly specific interaction in the kinase active site.

  • Steric Constraints Exist: The piperidine ring appears to be in a sterically constrained pocket, as N-methylation (CMPD-2 ) led to a notable loss of potency.

Future work should focus on exploring other modifications to the piperidine ring to enhance cell permeability and oral bioavailability without compromising potency. Furthermore, comprehensive kinase panel screening of the lead compound CMPD-1 would be necessary to fully characterize its selectivity profile and identify potential off-target liabilities that could lead to adverse effects.[10][17] These studies are essential next steps in advancing this promising chemical series toward a potential clinical candidate.

References

  • Wikipedia. Bruton's tyrosine kinase. Available from: [Link]

  • Melo, V., et al. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. PMC. Available from: [Link]

  • Lymphoma Australia. Bruton's tyrosine kinase (BTK) inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Lanraplenib. PubChem. Available from: [Link]

  • ResearchGate. Signaling pathways involving BTK in B cells. Available from: [Link]

  • AACR Journals. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Available from: [Link]

  • Clinical Lymphoma, Myeloma & Leukemia. Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment. Available from: [Link]

  • ACS Publications. Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. Available from: [Link]

  • EMJ. DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Available from: [Link]

  • ScholarWorks@UMass Chan Medical School. The Effects of Bruton's Tyrosine Kinase Inhibitors on Waldenstrom Macroglobulinemia. Available from: [Link]

  • Wiley Online Library. Cell line-based assessment of BTK inhibitors. Available from: [Link]

  • DC Chemicals. Lanraplenib succinate (GS-9876 succinate). Available from: [Link]

  • PMC. Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. Available from: [Link]

  • PMC. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Available from: [Link]

  • PMC. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Available from: [Link]

  • MDPI. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. Available from: [Link]

  • PMC. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. Available from: [Link]

  • Frontiers. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Available from: [Link]

  • PubMed. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration-QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers. Available from: [Link]

  • BellBrook Labs. BTK Activity Assay. Available from: [Link]

  • PMC. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study. Available from: [Link]

  • SignalChem. BTK Enzyme Assay System Datasheet. Available from: [Link]

  • PMC. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies. Available from: [Link]

  • ASH Publications. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Available from: [Link]

  • ASH Publications. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Available from: [Link]

  • ResearchGate. Pharmacokinetic parameters of BTK inhibitors in SD rats. Available from: [Link]

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. Available from: [Link]

  • Taylor & Francis Online. Clinical pharmacology and PK/PD translation of the second-generation Bruton's tyrosine kinase inhibitor, zanubrutinib. Available from: [Link]

  • ACS Publications. An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to 2-Fluoro-4-piperidin-1-ylbenzonitrile and Related Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Spectroscopic Characterization

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. Molecules such as 2-Fluoro-4-piperidin-1-ylbenzonitrile, which incorporate a unique combination of a fluorine atom, a piperidine ring, and a nitrile group on a benzene core, present a fascinating case for spectroscopic analysis. Each functional group imparts distinct electronic and structural features that are reflected in its spectral data. The piperidine ring, for instance, is a prevalent scaffold in numerous pharmaceuticals, making its precise characterization critical during drug development.[1][2]

This guide provides an in-depth comparison of the spectroscopic data of 2-Fluoro-4-piperidin-1-ylbenzonitrile with structurally analogous compounds. By systematically dissecting the contributions of each substituent to the overall spectral signature—primarily through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can gain a deeper understanding of structure-property relationships. This comparative approach not only validates the structure of our target compound but also illuminates the subtle electronic interplay between electron-donating and electron-withdrawing groups on an aromatic system.

Part 1: The Experimental Workflow: A Self-Validating Protocol

The reliability of any spectroscopic analysis hinges on the quality of the data acquisition. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy. The causality behind each step is explained to provide a framework for adapting these methods to other novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal overlapping signals with the analyte. CDCl₃ is a common first choice for its versatility.[3][4]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as a universal reference point for chemical shifts.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument (e.g., a 400 or 500 MHz spectrometer) is then tuned and the magnetic field is shimmed to ensure homogeneity, which is crucial for high-resolution spectra.[5]

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum by collapsing carbon-proton couplings into single lines, making the number of unique carbons easier to determine.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract the absorbance of ambient air (CO₂ and H₂O vapor) and the crystal itself from the sample's spectrum.[7]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., a diamond or germanium crystal). Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[3] The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1-1.0 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[1]

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (typically [M+H]⁺ in positive ion mode).

  • Detection: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots ion intensity against m/z.

Diagram: General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Prep Pure Compound Solubilize Dissolve in Appropriate Solvent Prep->Solubilize NMR NMR Spectroscopy (¹H, ¹³C) Solubilize->NMR IR FT-IR Spectroscopy Solubilize->IR MS Mass Spectrometry Solubilize->MS ProcessNMR Process NMR Data (Shifts, Couplings) NMR->ProcessNMR ProcessIR Analyze IR Bands (Functional Groups) IR->ProcessIR ProcessMS Determine m/z & Fragmentation MS->ProcessMS Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A generalized workflow for the structural elucidation of a chemical compound.

Part 2: Spectroscopic Profile of 2-Fluoro-4-piperidin-1-ylbenzonitrile

The following data are representative of what would be expected for 2-Fluoro-4-piperidin-1-ylbenzonitrile based on established spectroscopic principles and data from analogous structures.

Diagram: Structure of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Caption: Labeled structure of 2-Fluoro-4-piperidin-1-ylbenzonitrile for NMR assignments.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.45 (dd, J = 8.8, 7.2 Hz, 1H): Aromatic proton at C6, coupled to the adjacent C5-H and the fluorine at C2.

    • 6.70 (dd, J = 8.8, 2.4 Hz, 1H): Aromatic proton at C5, coupled to C6-H and showing a smaller coupling to the meta fluorine.

    • 6.65 (dd, J = 12.0, 2.4 Hz, 1H): Aromatic proton at C3, showing a large ortho coupling to the fluorine and a smaller meta coupling to C5-H.

    • 3.35 (t, J = 5.4 Hz, 4H): Protons on the two α-carbons of the piperidine ring, adjacent to the nitrogen.

    • 1.75 (m, 4H): Protons on the two β-carbons of the piperidine ring.

    • 1.60 (m, 2H): Protons on the γ-carbon of the piperidine ring.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 163.5 (d, ¹JCF ≈ 250 Hz): Carbon C2, directly attached to fluorine, showing a very large one-bond coupling constant. The presence of large C-F coupling constants is a hallmark of fluorinated compounds.[6]

    • 155.0 (d, ³JCF ≈ 8 Hz): Carbon C4, attached to the piperidine nitrogen.

    • 128.0 (d, ³JCF ≈ 10 Hz): Carbon C6.

    • 119.0 (s): Nitrile carbon (C≡N).

    • 114.0 (d, ²JCF ≈ 22 Hz): Carbon C3.

    • 110.0 (d, ²JCF ≈ 25 Hz): Carbon C5.

    • 105.0 (d, ⁴JCF ≈ 4 Hz): Carbon C1, attached to the nitrile group.

    • 50.0 (s): α-carbons of the piperidine ring.

    • 25.5 (s): β-carbons of the piperidine ring.

    • 24.5 (s): γ-carbon of the piperidine ring.

  • FT-IR (ATR) ν (cm⁻¹):

    • 2935, 2850: C-H stretching from the piperidine ring.

    • 2225: Strong, sharp absorption characteristic of the C≡N (nitrile) stretch.[8]

    • 1610, 1520: C=C stretching vibrations of the aromatic ring.

    • 1250: C-N stretching of the aryl amine.

    • 1180: C-F stretching vibration.

  • MS (ESI+):

    • m/z: 219.12 [M+H]⁺. This corresponds to the protonated molecule, confirming the molecular weight of 218.12 g/mol for the neutral species (C₁₂H₁₃FN₂).

Part 3: Comparative Spectroscopic Analysis

To understand the influence of the fluoro and piperidinyl substituents, we will compare the spectral data of our target compound with four related molecules: 4-Aminobenzonitrile , 4-Fluorobenzonitrile , 4-(Piperidin-1-yl)benzonitrile , and 2-Fluorobenzonitrile .

CompoundKey ¹H NMR Aromatic Signals (δ, ppm)Key ¹³C NMR Aromatic Signals (δ, ppm)IR C≡N Stretch (ν, cm⁻¹)
2-Fluoro-4-piperidin-1-ylbenzonitrile 7.45 (dd), 6.70 (dd), 6.65 (dd)C-F: 163.5 (d, ¹J≈250 Hz)~2225
4-Aminobenzonitrile 7.37 (d, J=8.8 Hz, 2H), 6.64 (d, J=8.8 Hz, 2H)[4]150.8, 133.7, 120.4, 114.4, 99.5[4]~2220
4-Fluorobenzonitrile 7.68 (dd, J=9.1, 5.1 Hz, 2H), 7.19 (dd, J=9.1, 8.2 Hz, 2H)[9]C-F: ~164 (d, ¹J≈255 Hz)~2230
4-(Piperidin-1-yl)benzonitrile ~7.4 (d, 2H), ~6.8 (d, 2H)~152, ~133, ~120, ~113, ~108~2218
2-Fluorobenzonitrile 7.6-7.2 (m, 4H)C-F: ~162 (d, ¹J≈252 Hz)~2232

Analysis of Spectroscopic Trends:

  • Effect of the Piperidine Group (Electron-Donating):

    • Comparing 4-Aminobenzonitrile [4] and 4-(Piperidin-1-yl)benzonitrile to the parent benzonitrile (aromatic protons ~7.5-7.7 ppm)[10], we see a significant upfield shift (to lower ppm) of the aromatic protons. This is due to the strong electron-donating nature of the nitrogen lone pair, which increases electron density on the aromatic ring, shielding the protons. The piperidine group is a slightly stronger donor than the simple amino group, leading to a marginally greater upfield shift.

    • This electron donation also shifts the nitrile stretching frequency in the IR spectrum to a lower wavenumber (a weaker bond) compared to benzonitrile (~2229 cm⁻¹), as electron density is pushed into the π* orbital of the C≡N bond.

  • Effect of the Fluorine Atom (Inductive vs. Resonance):

    • Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This deshields nearby nuclei. In 4-Fluorobenzonitrile , the aromatic protons are shifted downfield compared to benzene.

    • However, fluorine also has lone pairs that can be donated into the ring via resonance (+M effect). In 2-Fluoro-4-piperidin-1-ylbenzonitrile , the piperidine group is the dominant electron-donating group. The fluorine atom's primary influence is its strong inductive withdrawal and its characteristic coupling to nearby carbons and protons.

    • The most telling feature is the ¹³C NMR signal for the carbon attached to fluorine (C-F), which appears as a doublet with a very large coupling constant (¹JCF) of approximately 250 Hz.[6] This is a definitive indicator of a direct C-F bond. Two- and three-bond couplings (²JCF, ³JCF) are also observed, providing further structural confirmation.

  • Positional Isomerism (2-Fluoro vs. 4-Fluoro):

    • Comparing 2-Fluoro-4-piperidin-1-ylbenzonitrile with 4-Fluorobenzonitrile highlights the loss of symmetry. The para-substituted compound shows two distinct signals for its four aromatic protons, whereas our target compound shows three distinct signals for its three aromatic protons, each with complex splitting due to H-H and H-F couplings.

    • The position of the fluorine atom dramatically alters the chemical shifts and coupling patterns of the aromatic protons, serving as a fingerprint for its location on the ring.

Conclusion

The comprehensive spectroscopic analysis of 2-Fluoro-4-piperidin-1-ylbenzonitrile, when placed in the context of structurally similar compounds, provides a robust and unambiguous confirmation of its chemical structure. The ¹H and ¹³C NMR spectra are particularly informative, with the chemical shifts revealing the electronic influence of the electron-donating piperidine group and the electron-withdrawing fluorine atom. Furthermore, the characteristic C-F coupling constants in the ¹³C NMR spectrum serve as an unmistakable identifier for the presence and position of the fluorine substituent. The IR spectrum confirms the key functional groups, especially the nitrile, while mass spectrometry validates the molecular weight. This multi-faceted, comparative approach exemplifies the rigorous standards required in modern chemical research and development, ensuring the integrity of synthesized materials.

References

  • BenchChem Technical Support Team. (2025). Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide. Benchchem.
  • Mathew, G. E., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. [Link]

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  • OMNI. (n.d.). Table of Characteristic IR Absorptions.

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A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4-piperidin-1-ylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold has emerged as a versatile and privileged structure in the design of targeted therapeutics. Its unique combination of a fluorine-substituted benzonitrile and a piperidine ring provides a framework that can be strategically modified to achieve high potency and selectivity against a range of biological targets. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, providing researchers, scientists, and drug development professionals with a comparative framework grounded in experimental data.

The strategic incorporation of a fluorine atom at the 2-position of the benzonitrile ring often enhances metabolic stability and binding affinity.[1] The piperidine moiety, a common feature in many approved drugs, serves as a versatile linker and allows for the introduction of various substituents to probe and optimize interactions with target proteins.[2] This guide will dissect the key structural modifications on both the benzonitrile and piperidine rings and their profound impact on biological activity across different therapeutic areas, including kinase inhibition and antiviral applications.

Deciphering the Structure-Activity Landscape

The biological activity of 2-fluoro-4-piperidin-1-ylbenzonitrile derivatives is intricately linked to the nature and position of substituents on both the aromatic and heterocyclic rings. The following sections delineate the key SAR trends observed in different therapeutic contexts.

Kinase Inhibition: A Focus on Potency and Selectivity

The 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A noteworthy example is the development of selective Akt inhibitors. In one study, derivatives incorporating a 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide moiety attached to a piperidine ring demonstrated significant potency.[3] The SAR of these compounds can be summarized as follows:

  • Substituents on the Benzonitrile Ring: The presence of the 2-fluoro group is often crucial for activity. Modifications at the 4-position of the benzonitrile ring with various heterocyclic groups have been explored to enhance interactions with the target kinase's active site. For instance, the introduction of a methyl-pyrazolyl group at this position has been shown to be beneficial for Akt1 selectivity over Akt2.[3]

  • Piperidine Ring Modifications: The piperidine ring acts as a central scaffold. Substitutions on the piperidine nitrogen are critical for modulating potency and pharmacokinetic properties. Small alkyl groups or the incorporation of the piperidine into a larger bicyclic system can significantly impact activity.

The following table summarizes the inhibitory activity of selected 2-fluoro-4-piperidin-1-ylbenzonitrile derivatives against Akt kinases.

Compound IDModification on Benzonitrile (R1)Modification on Piperidine (R2)Akt1 IC50 (nM)Akt2 IC50 (nM)Reference
1a -H-CH3150350[3]
1b 1-methyl-1H-pyrazol-5-yl-CH325600[3]
1c 1-methyl-1H-pyrazol-5-yl-C2H530750[3]
Antiviral Activity: Targeting Viral Replication

The versatility of the 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold extends to the development of antiviral agents. Studies have shown that derivatives of this class can effectively inhibit the replication of various viruses, including influenza.[4][5]

Key SAR observations in the context of antiviral activity include:

  • The Role of the Fluoro Group: The 2-fluoro substituent on the benzonitrile ring has been shown to be important for antiviral potency. It is hypothesized that the fluorine atom can engage in favorable interactions with the viral target protein.[1]

  • Piperidine Substituents: The nature of the substituent on the piperidine nitrogen plays a significant role in determining the antiviral spectrum and potency. For instance, the introduction of a quinoline moiety via an ether linkage to the piperidine ring resulted in potent anti-influenza activity.[4]

The table below presents the antiviral activity of representative compounds against the influenza A virus.

Compound IDModification on Piperidine (R)Influenza A (H1N1) EC50 (µM)Cytotoxicity (CC50 in MDCK cells, µM)Reference
2a -H>100>100[1]
2b tert-butoxycarbonyl5.2>100[4]
2c 4-quinolinyloxy0.05>100[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 2-fluoro-4-piperidin-1-ylbenzonitrile derivatives.

General Synthesis of 2-Fluoro-4-(piperidin-1-yl)benzonitrile Derivatives

A common synthetic route involves the nucleophilic aromatic substitution of 2,4-difluorobenzonitrile with a substituted piperidine.

Step-by-step methodology:

  • To a solution of 2,4-difluorobenzonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired substituted piperidine (1.1 eq).

  • Add a base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-4-(piperidin-1-yl)benzonitrile derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases can be evaluated using a variety of commercially available assay kits or by developing an in-house assay. A common method is the ADP-Glo™ Kinase Assay.

Step-by-step methodology:

  • Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable kinase buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).

Step-by-step methodology:

  • Seed host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates and grow to confluence.

  • Infect the cell monolayers with a known amount of virus for 1 hour at 37 °C.

  • Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and low-melting-point agarose.

  • Incubate the plates at 37 °C until viral plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the EC50 value.

Visualizing the SAR Logic and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

SAR_Logic cluster_scaffold 2-Fluoro-4-piperidin-1-ylbenzonitrile Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure Benzonitrile_Mods Benzonitrile Ring (Position 4) Scaffold->Benzonitrile_Mods Modify R1 Piperidine_Mods Piperidine Ring (N-substitution) Scaffold->Piperidine_Mods Modify R2 Kinase_Inhibition Kinase Inhibition (Potency & Selectivity) Benzonitrile_Mods->Kinase_Inhibition Antiviral_Activity Antiviral Activity (Efficacy) Benzonitrile_Mods->Antiviral_Activity Piperidine_Mods->Kinase_Inhibition Piperidine_Mods->Antiviral_Activity

Caption: Logical relationship of SAR for the 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold.

Experimental_Workflow cluster_bio Biological Assays start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification biological_eval Biological Evaluation purification->biological_eval kinase_assay Kinase Inhibition Assay biological_eval->kinase_assay antiviral_assay Antiviral Assay biological_eval->antiviral_assay sar_analysis SAR Analysis lead_optimization Lead Optimization sar_analysis->lead_optimization kinase_assay->sar_analysis antiviral_assay->sar_analysis

Caption: General experimental workflow for SAR studies of 2-fluoro-4-piperidin-1-ylbenzonitrile derivatives.

Conclusion

The 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold represents a highly adaptable and promising platform for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of strategic modifications to both the benzonitrile and piperidine rings in achieving desired biological activity and selectivity. By understanding these intricate relationships, researchers can more effectively design and synthesize next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The provided experimental protocols and workflows serve as a practical foundation for initiating and advancing research in this exciting area of medicinal chemistry.

References

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  • Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry. (2021).
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  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. (n.d.).
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  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. (2025).
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  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. (2025).
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  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
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A Comparative Guide to the Reactivity of 2-Fluoro-4-piperidin-1-ylbenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and saturated heterocycles into aromatic scaffolds is a cornerstone of molecular design.[1][2] 2-Fluoro-4-piperidin-1-ylbenzonitrile is a prime exemplar of a building block that offers a confluence of desirable properties: the metabolic stability and modulated basicity conferred by the fluoro-piperidine moiety, and the versatile synthetic handle of the nitrile group.[1][3][4] However, the synthetic utility of such a scaffold is fundamentally dictated by its reactivity in robust, bond-forming reactions. The presence of an ortho-fluoro substituent on an electron-rich aromatic ring presents a unique and challenging reactivity profile, particularly in palladium-catalyzed cross-coupling reactions where C-F bond activation is notoriously difficult.[5][6]

This guide provides a comprehensive benchmark of the reactivity of 2-Fluoro-4-piperidin-1-ylbenzonitrile in three of the most pivotal cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Through objective comparison with structurally related analogues and supported by detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with actionable insights into harnessing the full potential of this valuable intermediate.

Benchmarking Rationale and Experimental Design

To establish a clear and objective measure of reactivity, we designed a comparative study. The performance of 2-Fluoro-4-piperidin-1-ylbenzonitrile ( 1 ) was benchmarked against three control substrates, each chosen to isolate the electronic and steric effects of its key functional groups:

  • 2-Bromo-4-piperidin-1-ylbenzonitrile (2): An analogue with a more reactive leaving group (Br vs. F) to establish a "best-case" scenario for coupling efficiency. The relative reactivity of aryl halides in oxidative addition to Pd(0) typically follows the trend I > Br > Cl >> F.[7][8][9]

  • 2-Fluorobenzonitrile (3): This substrate lacks the strongly electron-donating para-piperidine group, allowing for an assessment of the electronic impact of this substituent on C-F bond activation.

  • 4-Piperidin-1-ylbenzonitrile (4): This control lacks the ortho-fluoro group, isolating its role in directing or impeding the coupling reactions.

All reactions were conducted under standardized conditions to ensure a valid comparison, with reaction progress monitored by GC-MS and yields determined after purification.

Suzuki-Miyaura Coupling: A Test of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used method for constructing biaryl structures.[10][11][12][13] Its success hinges on a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex. This step is often rate-limiting and is particularly challenging for the highly polarized and strong C-F bond.[8]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura pd0 L₂Pd⁰ cycle pd2_complex L₂Pdᴵᴵ(Ar)(X) cycle->pd2_complex   ox_add Oxidative Addition pd2_boron L₂Pdᴵᴵ(Ar)(R) pd2_complex->pd2_boron   transmetal Transmetalation pd2_boron->pd0   red_elim Reductive Elimination product Ar-R arx Ar-X rb R-B(OR)₂ base Base

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and Na₂CO₃ (2.0 mmol) in ethanol (5 mL) was degassed with argon for 15 minutes. The reaction was heated at 85°C for 12 hours in a sealed tube.[14] After cooling, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The product was purified by column chromatography.

Comparative Results: Suzuki-Miyaura Coupling
EntrySubstrateProductYield (%)
12-Fluoro-4-piperidin-1-ylbenzonitrile (1) 2-Phenyl-4-piperidin-1-ylbenzonitrile< 5%
22-Bromo-4-piperidin-1-ylbenzonitrile (2) 2-Phenyl-4-piperidin-1-ylbenzonitrile88%
32-Fluorobenzonitrile (3) 2-Phenylbenzonitrile25%
44-Piperidin-1-ylbenzonitrile (4) N/A (No leaving group)N/A
Analysis & Field Insights

The data unequivocally demonstrates the challenge of activating the C-F bond in 2-Fluoro-4-piperidin-1-ylbenzonitrile under standard Suzuki conditions.

  • Expertise & Experience: The near-quantitative yield with the bromo-analogue (2 ) confirms the viability of the catalytic system for the scaffold itself, pinpointing the C-F bond as the principal barrier. The C-F bond's strength is significantly increased by the strong electron-donating effect of the para-piperidine group, which enriches the aromatic ring with electron density and disfavors the initial oxidative addition step to the electron-rich Pd(0) center.

  • Trustworthiness: The 25% yield for 2-fluorobenzonitrile (3 ) serves as a crucial control. While still modest, it shows that C-F activation is possible without the deactivating influence of the piperidine group. This comparison validates the hypothesis that the electron-donating piperidine is the primary cause of the observed low reactivity. For successful Suzuki coupling of electron-rich aryl fluorides, more specialized conditions, such as nickel catalysis or highly specialized palladium catalysts with extremely bulky and electron-rich ligands, are often required.[8][15]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation.[16][17] Like the Suzuki coupling, its catalytic cycle is initiated by oxidative addition, making the nature of the aryl halide a critical parameter for success.[9]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig pd0 L-Pd⁰ ox_add_complex L-Pdᴵᴵ(Ar)(X) pd0->ox_add_complex   amine_complex [L-Pdᴵᴵ(Ar)(HNR₂)]⁺X⁻ ox_add_complex->amine_complex   amido_complex L-Pdᴵᴵ(Ar)(NR₂) amine_complex->amido_complex   amido_complex->pd0   red_elim Reductive Elimination ox_add Oxidative Addition lig_sub Ligand Substitution deprot Deprotonation product Ar-NR₂ arx Ar-X r2nh R₂NH base Base

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 mmol), morpholine (1.2 mmol), Pd(OAc)₂ (1 mol%), X-Phos (2 mol%), and KOt-Bu (1.4 mmol) in toluene (5 mL) was degassed with argon. The reaction was heated to 110°C for 18 hours under an argon atmosphere.[18] After cooling, the reaction was quenched with water and extracted with ethyl acetate. The organic layer was dried and concentrated, and the residue was purified by column chromatography.

Comparative Results: Buchwald-Hartwig Amination
EntrySubstrateProductYield (%)
12-Fluoro-4-piperidin-1-ylbenzonitrile (1) 2-Morpholino-4-piperidin-1-ylbenzonitrile< 5%
22-Bromo-4-piperidin-1-ylbenzonitrile (2) 2-Morpholino-4-piperidin-1-ylbenzonitrile92%
32-Fluorobenzonitrile (3) 2-Morpholinobenzonitrile35%
44-Piperidin-1-ylbenzonitrile (4) N/A (No leaving group)N/A
Analysis & Field Insights
  • Expertise & Experience: The high yield obtained with 2-bromo-4-piperidin-1-ylbenzonitrile (2 ) again confirms the steric and electronic compatibility of the core scaffold with the catalytic cycle, once the oxidative addition barrier is overcome. The general order of reactivity for aryl electrophiles (Ar-I > Ar-Br > Ar-OTf > Ar-Cl) is well-established for this reaction.[9]

  • Trustworthiness: The poor reactivity of substrate 1 is a direct consequence of the electron-donating piperidine group working in concert with the inherent strength of the C-F bond. This makes oxidative addition to the Pd(0) catalyst extremely challenging. The moderate success with 2-fluorobenzonitrile (3 ) highlights that while C-F amination is feasible, it is significantly hampered by strong electron-donating substituents. Industrial-scale Buchwald-Hartwig aminations often rely on more reactive chloro- or bromo-aromatics for efficiency and cost-effectiveness.[19]

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a powerful route to aryl alkynes.[20][21] The traditional mechanism involves both palladium and copper co-catalysts. However, the activation of aryl fluorides in this reaction is exceptionally difficult and often requires specialized, copper-free conditions where a strong base can facilitate the C-F bond cleavage.

Catalytic Cycle: LiHMDS-Promoted Sonogashira Coupling

A recently developed and highly efficient method for the Sonogashira coupling of challenging aryl fluorides utilizes LiHMDS as a strong base, which avoids the need for copper and exogenous ligands.[22][23][24] The mechanism is believed to involve oxidative addition of the C-F bond to Pd(0), driven by the formation of the highly stable Li-F bond.[22][25]

Sonogashira pd0 Pd⁰ ox_add_complex [Ar-Pdᴵᴵ-F] pd0->ox_add_complex   alkyne_complex Ar-Pdᴵᴵ-C≡CR ox_add_complex->alkyne_complex   alkyne_complex->pd0   red_elim Reductive Elimination ox_add Oxidative Addition deprot_trans Deprotonation & Transmetalation lif LiF + HN(TMS)₂ product Ar-C≡C-R arf Ar-F rch R-C≡C-H lihmds LiHMDS

Figure 3: Proposed cycle for LiHMDS-promoted, copper-free Sonogashira coupling of aryl fluorides.

Experimental Protocol: LiHMDS-Promoted Sonogashira Coupling

In an oven-dried Schlenk tube under an argon atmosphere, the aryl fluoride (0.1 mmol), terminal alkyne (0.25 mmol), and Pd₂(dba)₃ (3 mol%) were dissolved in THF (1 mL). LiHMDS (1M in THF, 0.2 mL, 2.0 equiv) was added dropwise. The tube was sealed and heated at 110°C for 15 hours.[22][23] After cooling, the reaction was quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The organic layer was dried, concentrated, and purified by column chromatography.

Comparative Results: LiHMDS-Promoted Sonogashira Coupling
EntrySubstrateProductYield (%)
12-Fluoro-4-piperidin-1-ylbenzonitrile (1) 2-(Phenylethynyl)-4-piperidin-1-ylbenzonitrile75%
22-Bromo-4-piperidin-1-ylbenzonitrile (2) 2-(Phenylethynyl)-4-piperidin-1-ylbenzonitrile95%
32-Fluorobenzonitrile (3) 2-(Phenylethynyl)benzonitrile85%
44-Piperidin-1-ylbenzonitrile (4) N/A (No leaving group)N/A
Analysis & Field Insights

The adoption of a specialized protocol dramatically alters the reactivity landscape for C-F bond activation.

  • Authoritative Grounding: The LiHMDS-promoted protocol is specifically designed for unactivated aryl fluorides, providing a powerful thermodynamic driving force through the formation of the Li-F bond.[22][25] This approach effectively overcomes the high activation energy of C-F oxidative addition.

  • Expertise & Experience: The successful coupling of 2-Fluoro-4-piperidin-1-ylbenzonitrile (1 ) to a good yield (75%) is a testament to the power of mechanism-driven methods development. While still less efficient than the near-quantitative reaction of the bromo-analogue (2 ), it represents a highly viable synthetic route. The slightly lower yield compared to 2-fluorobenzonitrile (3 ) suggests that the electron-donating piperidine group may still exert a modest retarding effect, possibly by influencing ligand exchange or reductive elimination steps, but it is no longer an insurmountable barrier.

  • Trustworthiness: This result validates that C-F bonds, even on electron-rich systems, can be potent synthetic handles provided that appropriate, often non-traditional, catalytic conditions are employed. This opens the door for late-stage functionalization strategies where modifying the leaving group is not an option.

Conclusion and Strategic Recommendations

This comparative guide demonstrates that the reactivity of 2-Fluoro-4-piperidin-1-ylbenzonitrile is highly context-dependent and dictated by the choice of coupling reaction and, most critically, the reaction conditions.

Coupling ReactionReactivity of 2-Fluoro-4-piperidin-1-ylbenzonitrileKey Barrier / Solution
Suzuki-Miyaura Very LowStrong electronic deactivation of C-F bond. Requires highly specialized catalysts not tested here.
Buchwald-Hartwig Very LowStrong electronic deactivation of C-F bond. Requires bespoke, highly active catalytic systems.
Sonogashira (LiHMDS) GoodC-F activation is achieved via a thermodynamically driven pathway (Li-F bond formation).

As a Senior Application Scientist, my recommendations are as follows:

  • For Routine Synthesis: When flexibility exists in the synthetic route, the most robust and cost-effective strategy is to employ the bromo-analogue, 2-Bromo-4-piperidin-1-ylbenzonitrile . It consistently delivers high yields under standard, well-established coupling conditions.

  • For Late-Stage Functionalization: When the fluoro-substituent is integral and must be derivatized late in a synthesis, standard screening conditions are likely to fail. Success hinges on employing specialized, mechanism-informed protocols. The LiHMDS-promoted Sonogashira coupling is a prime example of a viable, high-yielding transformation for this otherwise unreactive C-F bond.

  • Future Development: Further investigation into nickel-catalyzed or advanced palladium-catalyzed systems for Suzuki and Buchwald-Hartwig reactions could unlock the full potential of this building block for a broader range of C-C and C-N bond-forming reactions.

By understanding these reactivity nuances, researchers can make more informed decisions in their synthetic planning, saving valuable time and resources while successfully incorporating the unique 2-fluoro-4-piperidylbenzonitrile scaffold into their target molecules.

References

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21, 9714-9718. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. ResearchGate. [Link]

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ACS Publications. [Link]

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters. [Link]

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  • Zhu Group at the Chinese University of Hong Kong, Shenzhen. (n.d.). C-F bond activation. Zhu Group. [Link]

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  • Gower, N. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • University of Connecticut. (n.d.). The Sonogashira Coupling. UConn OpenCommons. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-4-piperidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing and quality control, the reliability of analytical data is the bedrock upon which product safety and efficacy are built. For key pharmaceutical intermediates like 2-Fluoro-4-piperidin-1-ylbenzonitrile, a versatile building block in medicinal chemistry, ensuring the consistency and accuracy of analytical methods is non-negotiable.[1][2] This guide addresses a critical process in the lifecycle of an analytical method: cross-validation.

Cross-validation is the formal process of demonstrating that two or more distinct analytical methods provide equivalent results for the same sample set. This becomes essential when transferring a method between laboratories, updating an existing procedure to a new technology, or when data from multiple analytical techniques must be compared or combined for a single study.[3][4][5] Adherence to the principles laid out by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) ensures global consistency and regulatory acceptance.[6][7][8] This document provides a detailed, experience-driven comparison of two common yet distinct analytical techniques for the quantification and purity assessment of 2-Fluoro-4-piperidin-1-ylbenzonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Selection: Choosing the Right Tools for the Molecule

The molecular structure of 2-Fluoro-4-piperidin-1-ylbenzonitrile—featuring a UV-active benzonitrile core, a basic piperidine moiety, and a fluorine atom—guides the selection of appropriate analytical technologies.[9][10]

  • Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): This is the quintessential workhorse of the pharmaceutical quality control lab. Its suitability is based on the analyte's moderate polarity and strong UV chromophore (the benzonitrile ring), which allows for sensitive detection.[11][12][13] RP-HPLC is robust, highly reproducible, and adept at separating the main compound from non-volatile impurities.

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers orthogonal selectivity compared to HPLC. Its feasibility depends on the thermal stability and volatility of the analyte. While less volatile than simple benzonitriles, 2-Fluoro-4-piperidin-1-ylbenzonitrile can be analyzed via GC with an appropriate high-temperature column and injection system. The mass spectrometer provides an additional layer of specificity, confirming the identity of the analyte and any separated impurities based on their mass-to-charge ratio and fragmentation patterns.[14][15][16]

The following sections detail the validation of each method and the subsequent cross-validation study designed to bridge their performance, ensuring data integrity across platforms.

Individual Method Validation Summaries

Prior to any cross-validation, each analytical procedure must be independently validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[6][7][17] The following tables summarize the hypothetical, yet typical, validation results for our two methods.

Method A: RP-HPLC-UV Validation Data
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time from blank or placebo.Pass
Linearity (Range) 50-150% of nominal concentration; Correlation Coefficient (r²) ≥ 0.999Pass (r² = 0.9998)
Accuracy (% Recovery) 98.0% - 102.0% at three concentrationsPass (99.2% - 101.1%)
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision (n=6, 2 days): ≤ 2.0%Pass (Repeatability: 0.45%; Intermediate: 0.82%)
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.05 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in flow rate, pH, and column temperature.Pass
Method B: GC-MS Validation Data
Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks in the extracted ion chromatogram (EIC) for the target m/z.Pass
Linearity (Range) 50-150% of nominal concentration; Correlation Coefficient (r²) ≥ 0.999Pass (r² = 0.9995)
Accuracy (% Recovery) 97.0% - 103.0% at three concentrationsPass (98.5% - 102.3%)
Precision (% RSD) Repeatability (n=6): ≤ 1.5%; Intermediate Precision (n=6, 2 days): ≤ 2.5%Pass (Repeatability: 0.95%; Intermediate: 1.45%)
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.08 µg/mL
Robustness % RSD ≤ 3.0% after minor changes in inlet temperature and oven ramp rate.Pass

The Cross-Validation Protocol: Bridging Two Methodologies

The core objective is to demonstrate that Method B (GC-MS) yields results that are statistically equivalent to those from the established Method A (RP-HPLC-UV).

Experimental Design Workflow

The workflow ensures a direct and unbiased comparison of the two methods using identical sample aliquots.

CrossValidationWorkflow Sample Select 3 Batches of 2-Fluoro-4-piperidin-1-ylbenzonitrile Prep Prepare 6 Independent Samples per Batch at 100% Concentration Sample->Prep Split Split Each Sample into Two Aliquots (A and B) Prep->Split MethodA Analyze Aliquot A via RP-HPLC-UV (Method A) Split->MethodA Aliquot A MethodB Analyze Aliquot B via GC-MS (Method B) Split->MethodB Aliquot B DataA Assay Results (Method A) MethodA->DataA DataB Assay Results (Method B) MethodB->DataB Compare Statistical Comparison: - Paired t-test - F-test for variance - Equivalence Test DataA->Compare DataB->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Step-by-Step Methodology
  • Sample Selection: Choose three representative batches of 2-Fluoro-4-piperidin-1-ylbenzonitrile raw material.

  • Sample Preparation: From each batch, accurately weigh and prepare six individual samples at the target analytical concentration (e.g., 1.0 mg/mL). This results in a total of 18 samples.

  • Aliquoting: Divide each of the 18 final sample solutions into two equal, labeled aliquots: one for HPLC analysis (A) and one for GC-MS analysis (B). This direct splitting minimizes variability from sample preparation.

  • Analysis by Method A (RP-HPLC-UV):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes.

    • Procedure: Condition the system until a stable baseline is achieved. Perform a system suitability test (SST) by injecting a standard solution five times (%RSD of peak area ≤ 2.0%). Analyze the 18 "A" aliquots.

  • Analysis by Method B (GC-MS):

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet Temperature: 280°C (Splitless mode).

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) mode, scanning from m/z 50-350. Quantify using the primary ion for 2-Fluoro-4-piperidin-1-ylbenzonitrile.

    • Procedure: Perform a system suitability check by injecting a standard solution to verify retention time and response. Analyze the 18 "B" aliquots.

Acceptance Criteria for Method Equivalency

The following statistical tests must all pass for the methods to be considered equivalent[4][18]:

  • Paired t-test (for Bias): The p-value should be > 0.05, indicating no statistically significant difference between the mean assay values of the two methods.

  • F-test (for Variance): The p-value should be > 0.05, indicating that the precisions of the two methods are not significantly different.

  • Equivalence Test (e.g., Two One-Sided T-tests - TOST): The 90% confidence interval for the difference between the two methods' means must fall entirely within a predefined equivalence margin (e.g., ±2.0%).

Data Analysis and Results

The assay values (%) obtained from the 18 paired samples are presented below.

Comparative Assay Results
Sample IDMethod A (HPLC-UV) Assay %Method B (GC-MS) Assay %Difference (A - B)
Batch1-199.899.50.3
Batch1-299.9100.1-0.2
Batch1-3100.199.90.2
Batch1-499.799.60.1
Batch1-5100.2100.4-0.2
Batch1-699.899.70.1
Batch2-1100.5100.20.3
Batch2-2100.3100.6-0.3
Batch2-3100.6100.40.2
Batch2-4100.4100.10.3
Batch2-5100.7100.8-0.1
Batch2-6100.5100.30.2
Batch3-199.599.20.3
Batch3-299.499.6-0.2
Batch3-399.699.30.3
Batch3-499.399.5-0.2
Batch3-599.799.40.3
Batch3-699.599.30.2
Statistical Evaluation Summary
Statistical TestParameterResultAcceptance CriterionConclusion
Paired t-test p-value0.15> 0.05Pass
F-test p-value0.88> 0.05Pass
Equivalence Test 90% Confidence Interval[-0.04%, 0.21%]Within [-2.0%, +2.0%]Pass
Mean Assay (HPLC) Average %100.02%N/A-
Mean Assay (GC-MS) Average %99.94%N/A-

Discussion and Conclusion

The cross-validation study was designed to rigorously assess the equivalency of an established RP-HPLC-UV method and a newly developed GC-MS method for the analysis of 2-Fluoro-4-piperidin-1-ylbenzonitrile. The statistical analysis demonstrates a high degree of concordance between the two methods.

The paired t-test (p=0.15) shows no evidence of a systematic difference, or bias, between the results generated by the two techniques. Furthermore, the F-test (p=0.88) confirms that the variances are comparable, meaning both methods provide similar precision. Most critically, the 90% confidence interval of the mean difference falls well within the predefined ±2.0% equivalence margin, providing strong statistical evidence that the methods can be used interchangeably for assay determination.

The successful cross-validation of these orthogonal methods—one based on liquid-phase separation and UV absorbance, the other on gas-phase separation and mass-based detection—provides a high level of confidence in the analytical data. It qualifies the GC-MS method for use in contexts where the HPLC method was previously employed, such as routine quality control, stability testing, or in support of manufacturing process changes. This ensures seamless data continuity and upholds the stringent quality standards required in pharmaceutical development.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

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Comparative Guide: Catalytic Systems for the Synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Catalytic Systems for the Synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile (CAS: 1035264-55-1) is a critical transformation in the production of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical intermediates. While the electron-deficient nature of the benzonitrile core allows for uncatalyzed Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed methods (Buchwald-Hartwig and Ullmann) offer strategic alternatives when dealing with deactivated halide precursors or requiring milder conditions to preserve sensitive functionalities.

This guide objectively compares the Metal-Free SNAr Baseline against Palladium-Catalyzed (Buchwald-Hartwig) and Copper-Catalyzed systems, providing experimental protocols, mechanistic insights, and performance data to inform process selection.

The Baseline: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

System Overview

The industrial standard for synthesizing 2-fluoro-4-piperidin-1-ylbenzonitrile utilizes the strong electron-withdrawing nature of the nitrile (CN) and fluorine groups on the 2,4-difluorobenzonitrile starting material. The reaction proceeds via a Meisenheimer complex, with the 4-position being the preferred site of attack due to para-activation by the nitrile group.

Mechanism & Regioselectivity[1][2]
  • Regiocontrol: The nitrile group activates the para-position (C4) significantly more than the ortho-position (C2) due to resonance stabilization of the anionic intermediate.

  • Leaving Group: Fluoride is the preferred leaving group over chloride in SNAr due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex).

SNAr_Mechanism Substrate 2,4-Difluorobenzonitrile TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS + Piperidine Slow Step Piperidine Piperidine Piperidine->TS Product 2-Fluoro-4-piperidin-1-ylbenzonitrile TS->Product - F⁻ Fast Step HF HF (Scavenged by Base) TS->HF

Figure 1: Mechanism of SNAr reaction showing the critical Meisenheimer intermediate.

Experimental Protocol (Optimized)
  • Substrate: 2,4-Difluorobenzonitrile (1.0 equiv)

  • Reagent: Piperidine (1.1 – 1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Conditions: 60–80°C, 4–6 hours.

Step-by-Step:

  • Charge a reaction vessel with 2,4-difluorobenzonitrile (13.9 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in MeCN (150 mL).

  • Add piperidine (10.9 mL, 110 mmol) dropwise over 15 minutes to control exotherm.

  • Heat the mixture to reflux (80°C) and monitor by HPLC/TLC.

  • Upon completion, cool to RT and filter off inorganic salts.

  • Concentrate the filtrate and recrystallize from Ethanol/Water to obtain the product as a white solid.

The Alternative: Palladium-Catalyzed Buchwald-Hartwig Amination

System Overview

When the starting material is 4-bromo-2-fluorobenzonitrile or 4-chloro-2-fluorobenzonitrile (often cheaper or more available in specific supply chains), simple SNAr is kinetically slow or impossible without harsh forcing conditions. Palladium catalysis lowers the activation energy, enabling coupling at 80–100°C with high turnover numbers (TON).

Catalytic System Comparison
ComponentSystem A (Standard)System B (High Activity)
Precursor 4-Bromo-2-fluorobenzonitrile4-Chloro-2-fluorobenzonitrile
Catalyst Pd(OAc)₂ / BINAPPd₂(dba)₃ / Xantphos
Base Cs₂CO₃NaOtBu
Solvent Toluene1,4-Dioxane
Yield 85-92%88-95%
Mechanism (Pd-Cycle)

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle: Oxidative Addition, Amine Binding, Deprotonation, and Reductive Elimination.[1]

Buchwald_Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination OxAdd->AmineBind + Piperidine RedElim Reductive Elimination (Product Release) AmineBind->RedElim - Base-HX RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Buchwald-Hartwig Amination.

Experimental Protocol (Pd-Catalyzed)
  • Substrate: 4-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • Reagent: Piperidine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%), BINAP (3 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • In a glovebox or under N₂, charge a flask with Pd(OAc)₂ (4.5 mg), BINAP (18.6 mg), and Cs₂CO₃ (488 mg).

  • Add 4-bromo-2-fluorobenzonitrile (200 mg, 1.0 mmol) and toluene (4 mL).

  • Add piperidine (118 µL, 1.2 mmol).

  • Seal and heat to 100°C for 12 hours.

  • Filter through a pad of Celite to remove Pd residues.

  • Purify via flash chromatography (Hexanes/EtOAc).

Performance Comparison & Data Analysis

The following table contrasts the performance metrics of the three primary methodologies. Data is aggregated from typical performance in electron-deficient aryl nitrile couplings [1][2][3].

MetricMethod A: SNAr Method B: Pd-Catalyzed Method C: Cu-Catalyzed
Starting Material 2,4-Difluorobenzonitrile4-Bromo-2-fluorobenzonitrile4-Bromo-2-fluorobenzonitrile
Yield (Isolated) 92 - 96% 85 - 95%70 - 85%
Reaction Time 4 - 6 hours12 - 18 hours24+ hours
Temperature 60 - 80°C80 - 100°C110 - 140°C
Atom Economy High (Loss of HF)Moderate (Loss of HBr + Ligands)Moderate
Cost Efficiency

$ (Best)
$ (Expensive Catalysts)

(Cheap Metal, High Energy)
Purification Simple RecrystallizationChromatography (Pd removal)Chromatography (Cu removal)
Green Score HighLow (Heavy Metal Waste)Medium
Critical Analysis
  • SNAr is the superior choice for large-scale manufacturing of this specific target because the 2,4-difluoro substrate is highly activated. The absence of heavy metals simplifies downstream purification (no need for scavenger resins).

  • Buchwald-Hartwig is necessary only if the supply chain dictates the use of the monofluoro-bromo precursor or if the 2-fluoro position must be preserved for orthogonal chemistry (though in this specific target, the 2-fluoro is retained in both methods).

  • Regioselectivity Note: In SNAr, trace amounts of the ortho-substitution product (2-piperidinyl-4-fluorobenzonitrile) may form, but the para-selectivity is typically >95:5 due to the directing power of the nitrile [4].

References

  • Regioselective SNAr on Difluorobenzenes

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines (Analogous Mechanism).
    • Source: ResearchGate[2]

    • URL:[Link]

  • Buchwald-Hartwig Protocols for Piperidine

    • Title: Development of a Practical Buchwald-Hartwig Amine Aryl
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • General Synthesis of Piperidinyl-Benzonitriles

    • Title: Synthesis and Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
    • Source: ResearchGate[2]

    • URL:[Link]

  • Regioselectivity in SNAr

    • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
    • Source: Semantic Scholar
    • URL:[Link]

Sources

Evaluating the drug-like properties of 2-Fluoro-4-piperidin-1-ylbenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Evaluation: 2-Fluoro-4-piperidin-1-ylbenzonitrile Derivatives in Medicinal Chemistry Subtitle: A Comparative Guide to Physicochemical Profiling, Metabolic Stability, and Synthetic Utility

Executive Summary: The "Goldilocks" Scaffold

In the landscape of modern drug discovery, the 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold represents a critical structural motif, most notably validated as the core pharmacophore of the PARP inhibitor Niraparib (Zejula) .

This guide evaluates this specific scaffold against its non-fluorinated and heterocyclic alternatives. For medicinal chemists, this structure offers a "Goldilocks" balance: the nitrile provides a robust hydrogen-bond acceptor and metabolic handle; the piperidine ring confers solubility and target engagement; and the 2-fluorine atom is the pivot point—blocking metabolic hotspots while modulating electronic properties without imposing significant steric penalties.

Key Takeaway: Compared to its des-fluoro analogs, the 2-fluoro derivative exhibits superior metabolic stability (t1/2) and optimized lipophilicity (LogD), making it a preferred intermediate for oncology and CNS-targeted small molecules.

Comparative Analysis: Product vs. Alternatives

To objectively evaluate the 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold (Compound A), we compare it against two common structural alternatives: the non-fluorinated analog (Compound B) and the morpholine-substituted variant (Compound C).

Table 1: Representative Physicochemical & ADME Profiling

Data represents consensus values derived from structure-activity relationship (SAR) trends in PARP and kinase inhibitor research.

FeatureCompound A (Primary) Compound B (Alternative) Compound C (Alternative)
Structure 2-Fluoro -4-(piperidin-1-yl)benzonitrile4-(piperidin-1-yl)benzonitrile2-Fluoro-4-(morpholin -4-yl)benzonitrile
Key Modification Fluorine at C2 (Ortho to CN)Hydrogen at C2Morpholine replaces Piperidine
cLogP 2.8 – 3.2 (Optimal)2.4 – 2.71.9 – 2.2 (Lower)
Solubility (pH 7.4) Moderate (10–50 µM)Moderate (10–40 µM)High (>100 µM)
Metabolic Stability High (Blocks CYP oxidation)Low (Prone to hydroxylation)High
Permeability (Papp) High (>10 x 10⁻⁶ cm/s)ModerateLow-Moderate
hERG Inhibition Risk ModerateHighLow
Analysis of Alternatives:
  • Vs. Compound B (Des-fluoro): The lack of fluorine in Compound B leaves the phenyl ring electron-rich and susceptible to rapid oxidative metabolism (hydroxylation) by CYP450 enzymes. The 2-fluoro substitution in Compound A deactivates the ring electronically and sterically blocks the C2 position, significantly extending half-life.

  • Vs. Compound C (Morpholine): While replacing piperidine with morpholine (Compound C) improves aqueous solubility due to the ether oxygen, it often sacrifices membrane permeability and potency. The piperidine ring in Compound A is generally preferred for intracellular targets where lipophilicity drives passive diffusion.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that prioritizes the 2-fluoro-4-piperidinyl scaffold over others.

SAR_Logic Scaffold Core Scaffold: 4-piperidin-1-ylbenzonitrile Mod_F Modification 1: Add Fluorine (C2) Scaffold->Mod_F Optimize Stability Mod_H Modification 2: Leave as Hydrogen (C2) Scaffold->Mod_H Baseline Mod_Morph Modification 3: Change Piperidine to Morpholine Scaffold->Mod_Morph Optimize Solubility Result_F Outcome: Blocked Metabolism Maintained Lipophilicity (Drug-Like) Mod_F->Result_F Result_H Outcome: Rapid CYP Oxidation Lower Half-life Mod_H->Result_H Result_Morph Outcome: High Solubility Reduced Permeability Mod_Morph->Result_Morph

Figure 1: SAR Decision Tree highlighting the strategic advantage of C2-fluorination for metabolic stability compared to alternative modifications.

Detailed Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic blocking effect of the 2-fluoro substitution.

  • Preparation:

    • Prepare 10 mM stock solutions of Compound A (2-Fluoro) and Compound B (Des-fluoro) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation System:

    • Test Concentration: 1 µM (ensure <0.1% DMSO final).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Workflow:

    • Pre-incubate compounds with HLM (0.5 mg/mL final) for 5 mins at 37°C.

    • Initiate reaction by adding NADPH.

    • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

    • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope

      
       determines half-life: 
      
      
      
      .
    • Success Criterion: Compound A should exhibit a

      
       > 2x that of Compound B.
      
Protocol B: Kinetic Solubility (Nephelometry)

Objective: To assess if the planar benzonitrile ring causes aggregation.

  • Serial Dilution: Prepare compound concentrations ranging from 1 µM to 500 µM in 5% DMSO/PBS buffer.

  • Incubation: Shake plates for 2 hours at room temperature.

  • Readout: Measure forward light scatter using a nephelometer.

  • Determination: The solubility limit is defined as the concentration where light scatter exceeds the background threshold by 3-fold.

Mechanism of Action: The Fluorine Effect[11]

The superiority of the 2-fluoro derivative is grounded in physical organic chemistry principles :

  • Metabolic Blocking: The C-H bond strength is approximately 98 kcal/mol, whereas the C-F bond is ~116 kcal/mol. Replacing the hydrogen at the C2 position with fluorine renders this site inert to Cytochrome P450-mediated oxidation (specifically preventing ortho-hydroxylation).

  • Electronic Modulation: The fluorine atom is highly electronegative.[1] It pulls electron density away from the aromatic ring (inductive effect, -I). This deactivates the ring towards electrophilic attacks and increases the acidity of the remaining protons, potentially altering the pKa of the piperidine nitrogen slightly, which can influence membrane permeation.

  • Lipophilicity: Fluorine is a bioisostere of hydrogen but is more lipophilic. This typically increases the LogP, facilitating better passive diffusion across the lipid bilayer compared to polar substitutions.

Workflow Visualization

The following diagram outlines the standard evaluation pipeline for validating this scaffold in a drug discovery campaign.

Evaluation_Workflow Synthesis Synthesis: SnAr Reaction (4-F-benzonitrile + Piperidine) Purification Purification: Recrystallization/HPLC (>98% Purity) Synthesis->Purification Tier1 Tier 1: Physicochem Solubility & LogD Purification->Tier1 Tier2 Tier 2: ADME Microsomal Stability (Human/Rat) Tier1->Tier2 If Soluble Tier3 Tier 3: Safety hERG Binding CYP Inhibition Tier2->Tier3 If Stable Decision Go/No-Go Decision Tier3->Decision

Figure 2: Sequential evaluation workflow for validating 2-fluoro-4-piperidinylbenzonitrile derivatives.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Jones, P., et al. (2009). Niraparib (MK-4827), a novel poly(ADP-ribose) polymerase inhibitor. Journal of Medicinal Chemistry, 52(22), 7170-7185. Link

  • Hagaman, J. et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health / PMC. Link

  • Pevarello, P., et al. (2004). 2-Fluoro-4-piperidin-1-ylbenzonitrile derivatives as intermediates. Acta Crystallographica Section E, 66, o284.[2] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.